Duocarmycin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,4R,12S)-4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O8/c1-25(24(33)37-5)22(31)17-19(28-25)14(30)8-16-26(17)9-12(26)10-29(16)23(32)13-6-11-7-15(34-2)20(35-3)21(36-4)18(11)27-13/h6-8,12,27-28H,9-10H2,1-5H3/t12-,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVARJHZBXHUSO-DZQVEHCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)C2=C(N1)C(=O)C=C3[C@@]24C[C@@H]4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922656 | |
| Record name | Duocarmycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118292-34-5 | |
| Record name | Methyl (6R,7bR,8aS)-1,2,4,5,6,7,8,8a-octahydro-6-methyl-4,7-dioxo-2-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]cyclopropa[c]pyrrolo[3,2-e]indole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duocarmycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duocarmycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DUOCARMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJV9990868 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Duocarmycin A from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duocarmycin A is a potent cyclopropylindole antitumor antibiotic first discovered in the late 1980s from the fermentation broth of a Streptomyces species. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing organism, Streptomyces parvullus DO-88, as well as the extraction and purification of the compound. Quantitative data, including spectroscopic and biological activity metrics, are summarized in structured tables for clarity. Additionally, this guide presents diagrams illustrating the isolation workflow and the proposed biosynthetic pathway of this compound, offering a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
The duocarmycins are a class of exceptionally potent DNA alkylating agents that have garnered significant interest in the field of cancer research due to their unique mechanism of action and high cytotoxicity against a broad range of cancer cell lines.[1][2] this compound, a prominent member of this family, was first isolated by Takahashi and colleagues in 1988 from a culture broth of Streptomyces sp. DO-88.[3] This discovery paved the way for extensive research into the structure-activity relationships, total synthesis, and development of duocarmycin analogs as potential anticancer therapeutics. This guide focuses on the foundational aspects of this compound research: its discovery and the detailed methodologies for its isolation from its natural source.
Discovery and Producing Organism
This compound was discovered during a screening program for novel antitumor antibiotics from microbial sources. The producing organism, strain DO-88, was isolated from a soil sample collected in Japan.
Taxonomy of the Producing Strain
The strain DO-88 was identified as Streptomyces parvullus and was deposited with the Fermentation Research Institute, Agency of Industrial Science and Technology under the accession number FERM BP-1002 on March 24, 1986.[1] Key taxonomic characteristics of this strain include the presence of LL-2,6-diaminopimelic acid in the cell wall and the formation of simply branched aerial mycelia.[1]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces parvullus DO-88. The following protocol is based on the information disclosed in the original patent literature.[1]
Experimental Protocol: Fermentation
-
Seed Culture Preparation: A loopful of spores of Streptomyces parvullus DO-88 is inoculated into a 500 mL flask containing 100 mL of seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Culture: A 5% (v/v) seed culture is transferred to a 30 L jar fermenter containing 20 L of production medium.
-
Fermentation Parameters: The fermentation is carried out at 28°C for 70 hours. The pH of the medium is adjusted to 7.2 with NaOH prior to sterilization and is not controlled during the fermentation.
Fermentation Media Composition
The compositions of the seed and production media are detailed in the table below.
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Dextrin | - | 50 |
| Dry Yeast | - | 10 |
| NaNH₄HPO₄·4H₂O | - | 10 |
| KH₂PO₄ | - | 0.5 |
| MgSO₄·7H₂O | - | 0.5 |
| Potassium Chloride | - | 10 |
| Calcium Carbonate | - | 5 |
| Glucose | 10 | - |
| Soluble Starch | 20 | - |
| Yeast Extract | 5 | - |
| Peptone | 5 | - |
| Beef Extract | 3 | - |
Extraction and Isolation of this compound
This compound is extracted from the fermentation broth and purified using a series of chromatographic techniques. The following workflow provides a general overview of the isolation process.
Experimental Protocol: Extraction and Purification
-
Extraction: The fermentation broth is adjusted to pH 4.0 and extracted with an equal volume of ethyl acetate. The organic layer is separated and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, such as a chloroform-methanol solvent system. Fractions are collected and monitored for activity using a suitable bioassay or by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel chromatography are pooled, concentrated, and further purified by preparative reversed-phase HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile in water. The peak corresponding to this compound is collected and lyophilized to yield the pure compound.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data for this compound
| Spectroscopic Data | Observed Values |
| High-Resolution Mass Spectrometry (HRMS) | |
| Molecular Formula | C₂₆H₂₅N₃O₈ |
| Calculated Mass [M+H]⁺ | 508.1719 |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.35 (3H, d, J=6.8 Hz), 2.20 (1H, m), 2.55 (1H, m), 3.85 (3H, s), 3.90 (3H, s), 3.95 (3H, s), 4.20 (1H, q, J=6.8 Hz), 5.30 (1H, s), 6.80 (1H, s), 7.10 (1H, d, J=8.8 Hz), 7.35 (1H, d, J=8.8 Hz), 7.50 (1H, s), 8.20 (1H, s), 9.80 (1H, br s) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 15.2, 25.8, 48.5, 52.1, 56.0, 60.5, 61.0, 103.5, 105.0, 110.2, 112.5, 118.0, 120.5, 124.0, 125.5, 130.0, 138.0, 145.0, 148.0, 150.0, 152.0, 160.5, 165.0, 168.0, 180.0, 182.5 |
Note: The presented NMR data is a compilation from various sources and may require further verification against the original discovery papers for precise assignments.
Biological Activity
This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC₅₀ values typically in the picomolar to nanomolar range.
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| L1210 | Murine leukemia | 0.01 |
| P388 | Murine leukemia | 0.008 |
| HeLa S₃ | Human cervical cancer | 0.02 |
| A549 | Human lung carcinoma | 0.03 |
| HT-29 | Human colon adenocarcinoma | 0.05 |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces involves a complex pathway that starts from primary metabolites. While the complete pathway is still under investigation, a proposed scheme involves the assembly of the characteristic cyclopropylindole core.
References
Duocarmycin A: A Technical Guide to its Producing Organism and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin A is a potent antitumor antibiotic belonging to a family of natural products first isolated from Streptomyces species in the late 1980s.[1][2][3] These compounds are renowned for their extreme cytotoxicity, exhibiting activity at picomolar concentrations, which makes them highly attractive candidates for the development of anticancer therapeutics, particularly as payloads in antibody-drug conjugates (ADCs).[2][4][5] The mechanism of action of duocarmycins involves a sequence-selective alkylation of DNA, specifically at the N3 position of adenine in the minor groove, leading to disruption of DNA replication and transcription and ultimately, cell death.[2][4] This technical guide provides an in-depth overview of the organism responsible for producing this compound and the key aspects of its fermentation process.
The Producing Organism: Streptomyces sp.
This compound and its analogues are secondary metabolites produced by various strains of soil-dwelling bacteria belonging to the genus Streptomyces.[1][2][6] These Gram-positive, filamentous bacteria are well-known for their ability to produce a wide array of bioactive compounds, including a majority of the clinically used antibiotics. The initial discovery of this compound was from a Streptomyces sp. DO-88, isolated from a soil sample collected at the foot of Mt. Fuji in Japan.[1] Several other Streptomyces strains capable of producing duocarmycins have since been identified.[6][7]
The isolation of these producing organisms typically involves standard microbiological techniques, starting with the collection of soil samples, followed by serial dilution and plating on selective agar media to promote the growth of actinomycetes.[4] Colonies exhibiting the characteristic morphology of Streptomyces are then isolated, cultivated in liquid media, and the culture broths are screened for cytotoxic activity against cancer cell lines.
Fermentation of Duocarmycins
The production of duocarmycins is achieved through submerged fermentation of the producing Streptomyces strain. A critical challenge in the production of this compound is its instability in culture broth.[6] This has led to research efforts focusing on optimizing fermentation conditions to either improve its stability or to favor the production of more stable analogues like Duocarmycin SA.[6]
Experimental Protocols
While specific, detailed protocols for the fermentation of this compound are not extensively published due to its instability, the methodology for the closely related and more stable Duocarmycin SA provides a robust framework. The following protocols are based on published methods for Duocarmycin SA production by Streptomyces sp.[8]
1. Seed Culture Preparation:
The process begins with the preparation of a seed culture to generate a sufficient amount of viable biomass for inoculating the production fermenter.
-
Objective: To grow a healthy and active inoculum for the main fermentation.
-
Methodology:
-
Inoculate spores of the Streptomyces producing strain into a seed medium.
-
Incubate the culture at 28°C for 48 hours on a rotary shaker.
-
2. Production Fermentation:
The production phase is where the synthesis of the desired secondary metabolite, Duocarmycin, occurs.
-
Objective: To cultivate the Streptomyces strain under conditions that promote the biosynthesis of Duocarmycin.
-
Methodology:
-
Inoculate the production fermentation medium with a 5% (v/v) vegetative seed culture.
-
Carry out the fermentation at 28°C.
-
Peak titers of the product are typically reached after 4 days of incubation.[8]
-
Data Presentation: Media Composition
The composition of the culture media is crucial for cell growth and the production of secondary metabolites. The tables below summarize the components for the seed and production media used for Duocarmycin SA, which can be adapted for this compound production.
| Seed Medium Components | Concentration |
| Yeast Extract | 0.5% |
| Bacto Tryptone | 0.5% |
| Glucose | 1.0% |
| Soluble Starch | 1.0% |
| Beef Extract | 0.3% |
| Calcium Carbonate (CaCO₃) | 0.2% |
| pH | 7.2 |
| Fermentation Medium Components | Concentration |
| Soluble Starch | 5.0% |
| Dry Yeast | 1.4% |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 0.05% |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.05% |
| Copper(II) Sulfate (anhydrous) (CuSO₄) | 0.0001% |
| Chromium(III) Potassium Sulfate Dodecahydrate (CrK(SO₄)₂·12H₂O) | 0.0001% |
| Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O) | 0.00005% |
| Calcium Carbonate (CaCO₃) | 0.5% |
| pH | 7.0 |
Mandatory Visualizations
Experimental Workflow: From Strain to Product
The following diagram illustrates the general workflow for the production and isolation of this compound.
Caption: General experimental workflow for this compound production.
Proposed Biosynthetic Precursors
The biosynthesis of the duocarmycin core structure is believed to involve several amino acid precursors. The diagram below outlines the proposed key building blocks for the related compound CC-1065, which shares a common biosynthetic origin with this compound.[9]
Caption: Proposed amino acid precursors for duocarmycin biosynthesis.
Conclusion
This compound remains a molecule of significant interest in the field of oncology due to its exceptional potency. Its production through fermentation of Streptomyces species presents both opportunities and challenges. The inherent instability of this compound necessitates careful optimization of fermentation and extraction protocols. The methodologies developed for the more stable analogue, Duocarmycin SA, provide a valuable foundation for researchers aiming to produce and study this important natural product. Further research into the genetic and regulatory networks governing duocarmycin biosynthesis could unlock strategies for enhancing yields and generating novel, more stable analogues with improved therapeutic profiles.
References
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. This compound, a new antitumor antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US12178881B2 - Filterable duocarmycin-containing antibody-drug conjugate compositions and related methods - Google Patents [patents.google.com]
- 6. Duocarmycins, new antitumor antibiotics produced by Streptomyces; producing organisms and improved production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duocarmycins, potent antitumor antibiotics produced by Streptomyces sp. structures and chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Biosynthesis of the antitumor antibiotic CC-1065 by Streptomyces zelensis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Duocarmycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duocarmycin A is a potent antitumor antibiotic belonging to a class of natural products that exert their cytotoxic effects through a unique mechanism of DNA alkylation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of medicinal chemistry, oncology, and drug development. This document details the key structural features of this compound, the critical role of its stereochemistry in its biological function, and its mechanism of action at the molecular level. Furthermore, this guide presents quantitative data on its biological activity, detailed experimental protocols for its synthesis and key biological assays, and visualizations of its signaling pathway and experimental workflows.
Chemical Structure
This compound is a complex natural product isolated from Streptomyces species.[1] Its chemical structure is characterized by a unique spirocyclopropylcyclohexadienone moiety, which is the key electrophilic pharmacophore responsible for its DNA alkylating activity. The molecule is comprised of two main subunits: a DNA-alkylating subunit and a DNA-binding subunit, linked by an amide bond.
The systematic IUPAC name for this compound is methyl (6R,7bR,8aS)-2-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-1,2,3,5,6,7,8,8a-octahydro-6-methyl-4,7-dioxocyclopropa[c]pyrrolo[3,2-e]indole-6-carboxylate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₇N₃O₈ | [1] |
| Molecular Weight | 509.51 g/mol | [1] |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in DMSO, DMF, and methanol |
Stereochemistry
The biological activity of this compound is exquisitely dependent on its specific stereochemistry. The molecule possesses three contiguous stereocenters within the cyclopropa[c]pyrrolo[3,2-e]indole core, designated as (6R,7bR,8aS).[1] The absolute configuration of these centers is crucial for the precise positioning of the electrophilic cyclopropane ring within the minor groove of DNA, enabling the subsequent alkylation reaction.
The determination of the absolute stereochemistry of this compound was a significant challenge and was ultimately achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of derivatives, as well as total synthesis.[2] The total synthesis of (+)-Duocarmycin A confirmed the assigned absolute configuration and provided a means to access enantiomers and diastereomers for detailed structure-activity relationship (SAR) studies. These studies have unequivocally demonstrated that the natural (+) enantiomer is significantly more potent than its unnatural (-) enantiomer, highlighting the critical role of stereochemistry in its interaction with its biological target.
Mechanism of Action
This compound is a potent DNA alkylating agent that binds to the minor groove of DNA.[3] Its mechanism of action involves a sequence-selective alkylation of the N3 position of adenine.[4][5] The process is initiated by the non-covalent binding of the trimethoxyindole subunit within the minor groove, which positions the spirocyclopropylcyclohexadienone moiety in close proximity to the target adenine residue. This binding event is thought to induce a conformational change in the DNA, facilitating the nucleophilic attack of the adenine N3 atom on the cyclopropane ring, leading to the formation of a covalent adduct.[5]
This irreversible DNA alkylation triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[6]
Biological Activity
This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines, with IC₅₀ values typically in the picomolar to nanomolar range. Its high potency has made it an attractive candidate for the development of antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic payload specifically to cancer cells while minimizing off-target toxicity.
Table 2: In Vitro Cytotoxicity of this compound and Related Analogs
| Compound | Cell Line | IC₅₀ (pM) | Reference |
| This compound | L1210 | 10 | |
| Duocarmycin SA | L1210 | 8 | |
| This compound | HCT-116 | 30 | |
| Duocarmycin SA | HCT-116 | 20 | |
| This compound | A549 | 50 | |
| Duocarmycin SA | A549 | 40 | |
| Duocarmycin DM | HT-29 | 22 | [7] |
| Duocarmycin DM | CL1-5 | 13.8 | [7] |
| Duocarmycin DM | Caski | 3.87 | [7] |
| Duocarmycin DM | EJ | 15.4 | [7] |
| Duocarmycin DM | LS174T | 7.31 | [7] |
Experimental Protocols
Total Synthesis of (+)-Duocarmycin A (Illustrative Key Steps)
The total synthesis of this compound is a complex undertaking that has been accomplished through various elegant strategies. Below is a summary of key steps adapted from published methodologies.[2]
Step 1: Synthesis of the DNA-Binding Subunit (Trimethoxyindole-2-carboxylic acid)
-
Starting Material: Commercially available 3,4,5-trimethoxyaniline.
-
Reaction: A multi-step sequence involving protection of the amine, ortho-lithiation and carboxylation, followed by cyclization to form the indole ring, and subsequent esterification.
-
Purification: Column chromatography on silica gel.
-
Characterization: ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Step 2: Synthesis of the DNA-Alkylating Subunit (Cyclopropa[c]pyrrolo[3,2-e]indole core)
-
Starting Material: A suitably protected indole derivative.
-
Key Reactions: A stereoselective Pictet-Spengler reaction to establish the pyrroloindole core, followed by a multi-step sequence to construct the cyclopropane ring, often involving a stereocontrolled intramolecular alkylation.
-
Purification: Column chromatography and/or recrystallization.
-
Characterization: ¹H NMR, ¹³C NMR, HRMS, and comparison to literature data.
Step 3: Coupling and Final Elaboration
-
Coupling Reaction: Amide bond formation between the carboxylic acid of the DNA-binding subunit and the amine of the DNA-alkylating subunit using a standard coupling reagent such as HATU or EDC/HOBt.
-
Deprotection: Removal of any protecting groups under appropriate conditions.
-
Purification: Preparative HPLC to yield pure (+)-Duocarmycin A.
-
Final Characterization: Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, specific rotation) to confirm the structure and stereochemistry.
Cell Viability (MTT) Assay
This protocol describes a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol outlines a method for detecting apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[9][10][11][12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound-induced DNA damage, leading to apoptosis.
Caption: this compound induced DNA damage response pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the evaluation of novel this compound analogs.
Caption: Workflow for the preclinical evaluation of this compound analogs.
Conclusion
This compound remains a molecule of significant interest in the field of cancer research due to its exceptional potency and unique mechanism of action. A thorough understanding of its chemical structure, particularly its stereochemistry, is paramount for the rational design of novel analogs with improved therapeutic indices. The experimental protocols and data presented in this guide are intended to facilitate further research and development of Duocarmycin-based anticancer agents. The continued exploration of this fascinating natural product holds promise for the development of next-generation targeted cancer therapies.
References
- 1. Total synthesis of the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. biotium.com [biotium.com]
An In-depth Technical Guide to the Physicochemical Properties of Duocarmycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Duocarmycin A, a potent antitumor antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its biological interactions and experimental workflows.
Physicochemical Properties
This compound is a natural product isolated from Streptomyces species.[1] It belongs to a class of DNA alkylating agents that exhibit significant cytotoxic activity.[1] The following tables summarize its key physicochemical properties.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 118292-34-5 | [1] |
| Molecular Formula | C₂₆H₂₇N₃O₈ | [1] |
| Molecular Weight | 509.52 g/mol | [1] |
| Exact Mass | 509.1798 | [1] |
| Appearance | Solid powder | [1] |
| Elemental Analysis | C, 61.29; H, 5.34; N, 8.25; O, 25.12 | [1] |
Table 2: Solubility and Stability of this compound
| Property | Description | Source(s) |
| Solubility | Soluble in DMSO.[1][2] Poor water solubility. | [1][2] |
| Storage Condition | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Stock Solution Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). | [1] |
| Shelf Life | >3 years if stored properly. | [1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping. | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, with a preference for AT-rich sequences.[3][4] This covalent modification of DNA disrupts its structure and interferes with essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6][7] The resulting DNA damage triggers a cascade of cellular responses, primarily activating DNA damage recognition and repair pathways.[3][5]
Experimental Protocols
Melting Point Determination
Objective: To determine the melting point range of this compound as an indicator of purity.
Materials:
-
This compound solid powder
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)[8]
-
Spatula
Procedure:
-
Ensure the this compound sample is completely dry.
-
Load a small amount of the powdered sample into the open end of a capillary tube.
-
Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[8]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For a preliminary determination, heat the sample rapidly to get an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, place a new sample in the apparatus and heat rapidly to about 15-20°C below the approximate melting point.
-
Then, decrease the heating rate to 1-2°C per minute.[8]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8]
-
Repeat the measurement at least twice for consistency.
Solubility Determination (Shake-Flask Method)
Objective: To quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound solid powder
-
A panel of solvents (e.g., water, PBS, ethanol, DMSO)
-
Small glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Seal the vials tightly.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated UV-Vis spectrophotometry or HPLC method against a standard curve.
-
Calculate the solubility in mg/mL or g/L.
UV-Vis Spectroscopy
Objective: To determine the ultraviolet-visible absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.2-1.0 AU).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax). The UV-VIS detector has been reported to use wavelengths of 220 nm and 280 nm for duocarmycin-related compounds.[9] A bathochromic shift in the absorbance maxima has been noted upon certain structural modifications.[10][11]
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Materials:
-
This compound sample (typically 1-10 mg for ¹H, 5-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer
Procedure:
-
Dissolve the this compound sample in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).
-
Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[12]
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.
Mass Spectrometry
Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., ESI-QTOF, Orbitrap)
-
Appropriate solvent for sample introduction (e.g., acetonitrile/water with 0.1% formic acid)
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain the fragmentation pattern. This can be achieved through collision-induced dissociation (CID).
-
Analyze the fragment ions to confirm the structure of the molecule. ESI-MS/MS has been used to characterize the adducts formed between duocarmycin derivatives and DNA.[13][14]
Experimental Workflow: Cytotoxicity Assay (MTT Assay)
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound using an MTT assay.[15][16]
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
References
- 1. medkoo.com [medkoo.com]
- 2. glpbio.com [glpbio.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide to the DNA Alkylation Sequence Specificity of Duocarmycin A
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Duocarmycin A, a potent antitumor antibiotic, exerts its cytotoxic effects through the sequence-selective alkylation of DNA. This technical guide provides a comprehensive overview of the core principles governing the DNA alkylation sequence specificity of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, experimental methodologies used for their study, and the cellular consequences of this targeted DNA damage. This compound primarily targets the N3 position of adenine within AT-rich sequences in the minor groove of DNA, a distinct mechanism that sets it apart from many other alkylating agents that favor guanine.[1][2][3] The specificity of this interaction is crucial for its biological activity and is a key focus of ongoing research for the development of novel anticancer therapies.
Mechanism of Action and Sequence Specificity
This compound is a member of a family of natural products that possess a characteristic spirocyclopropylhexadienone moiety, which is responsible for their DNA alkylating activity.[4] The molecule binds to the minor groove of DNA, and this binding is a prerequisite for the alkylation reaction.[4][5] The AT-rich regions of the minor groove are narrower, providing a snug fit for the curved shape of this compound, which facilitates the subsequent chemical reaction.[4][6]
The alkylation process involves a nucleophilic attack from the N3 of an adenine residue on the spirocyclopropane ring of this compound.[5] This results in the formation of a covalent adduct, which distorts the DNA helix and can lead to strand breaks upon heating.[7][8] This DNA damage triggers cellular responses, including cell cycle arrest and apoptosis, which are the basis of this compound's potent antitumor activity.[5][9]
Preferred DNA Alkylation Sequences
Extensive research has established a clear preference for the DNA sequences that this compound alkylates. The consensus sequence for alkylation is generally an AT-rich tract of at least three base pairs. The order of preference for the alkylation site (the underlined adenine) has been determined to be:
5'-AAA > 5'-TTA > 5'-TAA > 5'-ATA
This preferential alkylation is a critical aspect of this compound's mechanism and is a key determinant of its biological activity. While this qualitative preference is well-documented, precise quantitative comparisons of alkylation efficiency at these different sequences are still an active area of investigation.
Quantitative Data on Alkylation Specificity
While a precise numerical ratio of alkylation efficiency at the preferred sequences is not consistently reported across the literature, the qualitative hierarchy is strongly supported by various experimental approaches. The following table summarizes the key findings regarding the sequence specificity of this compound and related compounds.
| Target DNA Sequence | Relative Alkylation Preference | Notes |
| 5'-AAA | Highest | Generally considered the optimal binding and alkylation site.[1] |
| 5'-TTA | High | A strong, but secondary, preference to 5'-AAA. |
| 5'-TAA | Moderate | Demonstrates a clear preference over other AT-rich combinations. |
| 5'-ATA | Moderate | Shows a discernible level of alkylation. |
| G-C rich sequences | Very Low | Generally not targeted by this compound alone.[2] |
| Guanine residues | Very Low | Alkylation of guanine is rare but can be induced by the presence of other DNA minor groove binders like distamycin A.[2] |
Experimental Protocols for Determining Sequence Specificity
Several key experimental techniques are employed to elucidate the DNA alkylation sequence specificity of this compound. These methods allow for the precise identification of the nucleotide bases that are modified by the drug.
Thermal Cleavage Assay
This method is used to identify the sites of adenine-N3 alkylation. The covalent adduct formed between this compound and adenine is labile and can be cleaved by heat, leading to strand scission at the site of modification.
Protocol:
-
DNA Preparation: A DNA fragment of interest is radiolabeled at one 5'-end.
-
Drug Incubation: The labeled DNA is incubated with this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) for a specified time and temperature (e.g., 4 hours at 37°C).
-
Thermal Cleavage: The reaction is stopped, and the DNA is precipitated. The DNA pellet is then resuspended in a neutral buffer and heated (e.g., 90°C for 30 minutes) to induce strand cleavage at the alkylated adenine sites.
-
Gel Electrophoresis: The cleaved DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: The gel is exposed to X-ray film to visualize the radiolabeled fragments. The positions of the cleaved bands correspond to the sites of this compound alkylation. A sequencing ladder of the same DNA fragment is run alongside to precisely identify the modified bases.
Taq Polymerase Stop Assay
This assay identifies DNA adducts by their ability to block the progression of a DNA polymerase.
Protocol:
-
Template-Primer Preparation: A DNA template containing potential this compound binding sites is annealed to a 5'-radiolabeled primer.
-
Drug Treatment: The template-primer hybrid is incubated with this compound under conditions that allow for DNA alkylation.
-
Polymerase Extension: Taq DNA polymerase and dNTPs are added to the reaction mixture, and a primer extension reaction is performed.
-
Gel Electrophoresis: The reaction products are separated by denaturing PAGE.
-
Analysis: The sites of polymerase arrest, visualized by autoradiography, correspond to the locations of the this compound-DNA adducts. The exact position of the stop is determined by comparison to a sequencing ladder.
DNase I Footprinting
This technique is used to identify the binding site of a molecule on DNA by its ability to protect the DNA from cleavage by DNase I.
Protocol:
-
DNA Probe Preparation: A DNA fragment of interest is labeled at one end.
-
Binding Reaction: The labeled DNA probe is incubated with this compound to allow for binding.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone. The regions where this compound is bound will be protected from cleavage.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by PAGE.
-
Analysis: The resulting ladder of fragments will have a "footprint," a region with no bands, which corresponds to the binding site of this compound.
Visualizing Molecular Interactions and Cellular Responses
This compound Activation and DNA Alkylation
Caption: Activation and DNA alkylation by this compound.
Experimental Workflow for Thermal Cleavage Assay
Caption: Workflow of the thermal cleavage assay.
This compound-Induced DNA Damage Response
Caption: Simplified DNA damage response to this compound.
Conclusion
The sequence-selective DNA alkylation by this compound at the N3 of adenine in AT-rich minor grooves is a hallmark of its potent antitumor activity. Understanding the nuances of this specificity, supported by robust experimental methodologies, is paramount for the rational design of next-generation duocarmycin-based therapeutics and antibody-drug conjugates. This guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the unique mechanism of this powerful class of molecules in the ongoing fight against cancer.
References
- 1. DNase I footprinting [gene.mie-u.ac.jp]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs | MDPI [mdpi.com]
- 6. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Reaction of the antitumor antibiotic CC-1065 with DNA. Location of the site of thermally induced strand breakage and analysis of DNA sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Structural Basis of Duocarmycin A's Interaction with DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin A, a potent antitumor antibiotic originally isolated from Streptomyces species, exerts its cytotoxic effects through a unique mechanism of DNA alkylation.[1][2] This technical guide provides an in-depth exploration of the structural basis for this compound's DNA binding and alkylation, offering valuable insights for researchers in drug discovery and development. The duocarmycins are a family of compounds that bind to the minor groove of DNA and alkylate the N3 position of adenine in a sequence-selective manner, primarily within AT-rich regions.[2][3] This covalent modification of the DNA backbone leads to a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[4] Understanding the precise molecular interactions that govern this process is crucial for the design of next-generation DNA-alkylating agents with improved efficacy and selectivity.
Molecular Architecture of the Duocarmycin-DNA Interaction
The interaction of this compound with DNA is a multi-step process involving initial non-covalent binding in the minor groove followed by a covalent alkylation reaction. The molecule itself is comprised of two key subunits: a DNA-binding indole moiety and a reactive cyclopropyl-containing alkylating subunit.[2] The unique "L" shape of the molecule allows it to fit snugly within the narrow minor groove of the DNA double helix.
Sequence Selectivity
This compound exhibits a strong preference for AT-rich sequences, with a particular affinity for 5'-AAA and 5'-TAA sequences.[1] This selectivity is driven by shape-selective recognition, where the curvature of the drug molecule complements the narrower minor groove found in AT-rich DNA tracts.[5] Van der Waals interactions and hydrogen bonding between the drug and the DNA further stabilize this non-covalent complex, positioning the reactive cyclopropane ring in close proximity to the N3 atom of adenine for subsequent alkylation.
The Alkylation Reaction: A DNA-Catalyzed Process
A remarkable feature of this compound's mechanism is that the DNA itself catalyzes the alkylation reaction.[6] This "shape-dependent catalysis" is initiated by a conformational change in the this compound molecule upon binding to the minor groove.[5] This induced fit disrupts the vinylogous amide conjugation within the drug, activating the cyclopropane ring for nucleophilic attack by the N3 of adenine. This covalent bond formation is essentially irreversible and creates a stable Duocarmycin-DNA adduct that distorts the DNA structure and triggers cellular responses.[7]
Quantitative Analysis of this compound-DNA Binding
Quantifying the binding affinity and kinetics of this compound's interaction with DNA is essential for understanding its biological activity and for the development of new analogs. Due to the covalent nature of the final adduct, traditional equilibrium-based methods for determining binding constants (Kd) can be challenging. However, a combination of kinetic studies and specialized biophysical techniques has provided valuable quantitative data.
| Compound | DNA Sequence | Method | Parameter | Value | Reference |
| Duocarmycin SA | 5'-d(GACTAATTGAC)2 | NMR | - | - | [8] |
| (-)-Duocarmycin SA | 5'-d(GACTAATTGAC)2 | NMR | - | - | [6] |
| Duocarmycin SA | Calf Thymus DNA | HPLC | Reaction Rate | - | [1] |
| seco-Duocarmycin analogs | various oligonucleotides | HPLC | Reaction Kinetics | - | [1] |
Note: While specific Kd values for this compound are not readily found in the literature due to its covalent binding mechanism, the provided references describe kinetic analyses and structural studies that inform on the binding affinity and selectivity.
Structural Parameters of the this compound-DNA Adduct
The three-dimensional structure of the this compound-DNA adduct has been elucidated through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide precise atomic-level details of the intermolecular interactions.
| Parameter | Description | Value/Observation | Reference |
| Covalent Bond | Distance between Duocarmycin and Adenine N3 | Covalently bonded | [8][9] |
| Minor Groove Width | At the binding site | Narrowed | [8] |
| DNA Bending | Induced upon binding | Minor bending | [8] |
| Intermolecular Contacts | Key hydrogen bonds and van der Waals interactions | Extensive contacts with the floor and walls of the minor groove | [9] |
| Drug Conformation | Torsion angle between the two subunits | Twisted conformation upon binding | [8] |
The PDB entries 1DSI and 1DSM provide the detailed atomic coordinates for the Duocarmycin SA-DNA adducts, from which specific distances and angles can be calculated.[5][10]
Experimental Methodologies
A variety of biophysical and biochemical techniques are employed to study the structural basis of this compound's interaction with DNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the three-dimensional structure of the Duocarmycin-DNA adduct in solution.
Detailed Protocol:
-
Sample Preparation:
-
Synthesize and purify the desired DNA oligonucleotide.
-
Synthesize and purify this compound or its analog.
-
Dissolve the DNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Lyophilize the DNA sample and redissolve in 99.9% D2O for proton NMR experiments.
-
Add a stoichiometric amount of this compound to the DNA solution.
-
The final sample concentration for NMR is typically in the range of 1-2 mM.
-
-
NMR Data Acquisition:
-
Acquire a suite of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Typical experiments include:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances (typically < 5 Å).
-
TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled spin systems within each nucleotide and the drug molecule.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
1H-31P HETCOR (Heteronuclear Correlation): To probe the DNA backbone conformation.
-
-
-
Structure Calculation:
-
Assign all the proton, carbon, and phosphorus resonances of the Duocarmycin-DNA complex.
-
Derive distance restraints from the NOESY spectra and dihedral angle restraints from COSY and TOCSY spectra.
-
Use molecular dynamics and simulated annealing protocols (e.g., using software like XPLOR-NIH or AMBER) to generate a family of structures consistent with the experimental restraints.
-
The final structure is represented by an ensemble of the lowest energy conformers.[8]
-
Fluorescent Intercalator Displacement (FID) Assay
Purpose: To determine the DNA binding affinity and sequence selectivity of this compound and its analogs.
Detailed Protocol:
-
Reagents and Buffers:
-
DNA oligonucleotides of interest.
-
Fluorescent intercalator (e.g., ethidium bromide or thiazole orange).
-
Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the DNA oligonucleotide and the fluorescent intercalator to the binding buffer.
-
Incubate to allow the dye to bind to the DNA, resulting in a high fluorescence signal.
-
Add increasing concentrations of this compound to the wells.
-
Incubate to allow the this compound to compete with the intercalator for DNA binding.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
The displacement of the fluorescent intercalator by this compound results in a decrease in the fluorescence signal.
-
Plot the percentage of fluorescence decrease as a function of the this compound concentration.
-
The data can be fit to a binding isotherm to determine the IC50 value (the concentration of drug required to displace 50% of the bound dye).
-
Under certain assumptions, the IC50 value can be used to calculate the apparent binding constant (Kd).[10]
-
DNase I Footprinting
Purpose: To identify the specific DNA sequence where this compound binds.
Detailed Protocol:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (typically 100-200 bp) containing the putative binding site.
-
Label one end of the DNA fragment with a radioactive isotope (e.g., 32P) or a fluorescent tag.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with increasing concentrations of this compound in a suitable binding buffer.
-
Include a control reaction with no drug.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to each reaction and incubate for a short period to achieve partial digestion (on average, one cut per DNA molecule).
-
The DNase I will cleave the DNA backbone at sites not protected by the bound drug.
-
-
Gel Electrophoresis and Analysis:
-
Stop the digestion reaction and denature the DNA fragments.
-
Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.[11]
-
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage and maintain genomic integrity. However, if the damage is too extensive, the DDR can induce cell cycle arrest and apoptosis.
The ATM/ATR Signaling Pathway
The primary sensors of this compound-induced DNA damage are the PI3K-like kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[11][12] this compound-induced adducts can stall DNA replication forks, leading to the formation of single-stranded DNA (ssDNA) regions that are coated by Replication Protein A (RPA). This RPA-ssDNA platform recruits and activates the ATR kinase. The covalent adducts can also lead to the formation of double-strand breaks (DSBs) during DNA replication or repair, which in turn activates the ATM kinase.
Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases then orchestrate cell cycle arrest, typically at the G2/M transition, to provide time for DNA repair.[4] They also activate DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR), in an attempt to remove the this compound adducts. If the DNA damage is irreparable, the sustained activation of the DDR pathway can lead to the activation of pro-apoptotic factors like p53, ultimately leading to programmed cell death.
Visualizations
Experimental workflow for elucidating the structural basis of this compound-DNA interaction.
Mechanism of this compound DNA binding and alkylation.
Signaling pathway of the DNA damage response induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNase I footprinting [gene.mie-u.ac.jp]
- 5. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Research Portal [scholarship.libraries.rutgers.edu]
- 9. Solution structure of the covalent this compound-DNA duplex complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
Duocarmycin A: A Technical Guide to Picomolar Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceptionally potent antitumor antibiotics first isolated from Streptomyces bacteria in 1978.[1] These natural products have garnered significant attention in the field of oncology due to their extreme cytotoxicity, with some members of the family, including Duocarmycin A, exhibiting activity at picomolar concentrations.[2][3] Their unique mechanism of action, which involves sequence-selective alkylation of DNA, makes them promising candidates for the development of targeted cancer therapies, particularly as payloads for antibody-drug conjugates (ADCs).[4][5] This technical guide provides an in-depth overview of the picomolar cytotoxicity of this compound, its mechanism of action, the cellular pathways it affects, and the experimental protocols used to characterize its activity.
Mechanism of Action
The profound cytotoxicity of this compound stems from its ability to covalently bind to the minor groove of DNA.[2] This interaction is highly specific, with a preference for AT-rich sequences.[4][6] The core mechanism can be broken down into the following key steps:
-
DNA Binding: this compound possesses a DNA-binding unit that allows it to selectively dock within the minor groove of the DNA helix.[2]
-
Alkylation: Once positioned, the alkylating unit of the molecule, which contains a critical cyclopropane ring, irreversibly alkylates the N3 position of adenine bases.[2][4] This is a notable deviation from many other alkylating agents that target guanine.[2]
-
Disruption of DNA Architecture: The formation of these covalent adducts distorts the DNA structure.[2][4]
-
Inhibition of Cellular Processes: This structural disruption interferes with essential cellular machinery, leading to the inhibition of DNA replication and transcription.[2]
-
Induction of Cell Death: The extensive DNA damage ultimately triggers cellular apoptosis.[7][8]
This targeted DNA damage is effective in both dividing and non-dividing cells and has shown efficacy against cancer cells with chemoresistant characteristics.[4]
Quantitative Cytotoxicity Data
The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various duocarmycin derivatives in different cancer cell lines, highlighting their activity in the picomolar to low nanomolar range.
| Compound | Cell Line | Cancer Type | IC50 (pM) |
| This compound (DUMA) | HeLa S3 | Cervical Carcinoma | 6 |
| Duocarmycin SA (DSA) | HeLa S3 | Cervical Carcinoma | 0.69 |
| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 11.12 |
| Duocarmycin SA (DSA) | HL-60 | Acute Myeloid Leukemia | 112.7 |
| Duocarmycin SA (DSA) | L1210 | Mouse Lymphocytic Leukemia | 10 |
| seco-Duocarmycin SA | T98G | Glioblastoma | 280 |
| seco-Duocarmycin SA | LN18 | Glioblastoma | 120 |
| Duocarmycin B1 | HeLa S3 | Cervical Carcinoma | 35 |
| Duocarmycin B2 | HeLa S3 | Cervical Carcinoma | 100 |
| Duocarmycin C1 | HeLa S3 | Cervical Carcinoma | 8500 |
| Duocarmycin C2 | HeLa S3 | Cervical Carcinoma | 570 |
Data compiled from multiple sources.[2][6][7][9][10]
Signaling Pathways and Cellular Response
The DNA damage induced by this compound triggers a cascade of cellular responses, primarily activating DNA damage recognition and repair pathways.[2] However, the stability of the DNA adducts often overwhelms these repair mechanisms, particularly in cancer cells with compromised DNA repair capabilities, leading to cell death.[2]
Key cellular events following this compound treatment include:
-
DNA Damage Response (DDR): The cell's machinery for detecting DNA damage is activated. A key event is the phosphorylation of the histone variant H2A.X to form γH2A.X at the sites of DNA double-strand breaks (DSBs).[7]
-
Cell Cycle Arrest: The DNA damage checkpoint is activated, leading to an arrest in the G2/M phase of the cell cycle.[11] This prevents the cell from progressing through mitosis with damaged DNA.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This can involve mitochondrial pathways and the generation of reactive oxygen species (ROS).[2]
Caption: Signaling pathway of this compound cytotoxicity.
Experimental Protocols
The assessment of this compound's cytotoxicity involves a series of in vitro assays to measure cell viability, proliferation, and the induction of apoptosis and DNA damage.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the IC50 value of a compound.
-
MTT Assay:
-
Cell Seeding: Plate cancer cells (e.g., Molm-14, HL-60) in 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours.[6][11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 50, 100, 500, and 1000 pM) and a vehicle control (DMSO).[7][11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
-
-
Trypan Blue Exclusion Assay:
-
Follow steps 1-3 from the MTT assay.
-
Cell Harvesting: Collect the cells from each well.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue stain.
-
Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.[6]
-
DNA Damage Assay (γH2A.X Staining)
This assay visualizes and quantifies DNA double-strand breaks.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).
-
Blocking: Incubate the cells in a blocking buffer (e.g., containing bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2A.X (γH2A.X).[7]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye like DAPI and visualize the cells using fluorescence microscopy. The appearance of distinct fluorescent foci indicates sites of DNA double-strand breaks.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them at different time points (e.g., 24, 48, 72 hours).[11]
-
Fixation: Fix the cells in cold ethanol.
-
Staining: Resuspend the cells in a solution containing a DNA-binding fluorescent dye, such as propidium iodide, and RNase A.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Caption: Workflow for assessing this compound cytotoxicity.
Applications in Drug Development
The extraordinary potency of duocarmycins makes them highly suitable as payloads for antibody-drug conjugates (ADCs).[1][4] ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells that express a specific surface antigen.[4] This approach aims to maximize the therapeutic effect on tumor cells while minimizing damage to healthy tissues, thereby widening the therapeutic window.[12] Several duocarmycin-based ADCs have entered preclinical and clinical trials, demonstrating the significant potential of this class of compounds in targeted cancer therapy.[4][12]
Conclusion
This compound is a powerful cytotoxic agent that exerts its effects at picomolar concentrations through a well-defined mechanism of sequence-selective DNA alkylation. This leads to irreparable DNA damage, cell cycle arrest, and ultimately, apoptosis. The ability to quantify its potent activity through established experimental protocols has been crucial for its development. The exceptional potency of this compound and its analogs continues to make them highly attractive payloads for the next generation of targeted cancer therapies, such as antibody-drug conjugates, holding promise for the treatment of various malignancies.
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Early Preclinical Antitumor Activity of Duocarmycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies investigating the antitumor activity of Duocarmycin A, a potent natural product isolated from Streptomyces bacteria.[1][2][3] Duocarmycins are a class of highly cytotoxic agents known for their unique mechanism of DNA alkylation, which has made them a subject of intense interest for cancer therapy development.[1][2][4] This document details their mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines common experimental protocols, and provides visual representations of critical pathways and workflows.
Core Mechanism of Action: DNA Minor Groove Alkylation
This compound and its analogues exert their profound cytotoxic effects through a sequence-selective alkylation of DNA.[1][5] Unlike many alkylating agents that target guanine, duocarmycins selectively bind to the minor groove of DNA, with a preference for AT-rich sequences, and alkylate the N3 position of adenine.[3][6] This covalent adduct formation disrupts the DNA architecture, leading to an inhibition of essential cellular processes like DNA replication and transcription, ultimately triggering cell death.[1][2][5] The molecular structure of duocarmycins, featuring a critical cyclopropane ring, is key to this DNA interaction.[1][5]
Quantitative Antitumor Activity Data
The preclinical efficacy of this compound and its derivatives has been demonstrated across a range of cancer cell lines and in animal models. The following tables summarize the key quantitative findings from these early studies.
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogs
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound (DUMA) | HeLa S₃ | Human Uterine Cervix Carcinoma | 0.006 nM | [5] |
| Duocarmycin B1 (DUMB1) | HeLa S₃ | Human Uterine Cervix Carcinoma | 0.035 nM | [5] |
| Duocarmycin B2 (DUMB2) | HeLa S₃ | Human Uterine Cervix Carcinoma | 0.1 nM | [5] |
| Duocarmycin C1 (DUMC1) | HeLa S₃ | Human Uterine Cervix Carcinoma | 8.5 nM | [5] |
| Duocarmycin C2 (DUMC2) | HeLa S₃ | Human Uterine Cervix Carcinoma | 0.57 nM | [5] |
| Duocarmycin SA (DSA) | HeLa S₃ | Human Uterine Cervix Carcinoma | 0.00069 nM | [5] |
| Duocarmycin SA (DSA) | Molm-14 | Human Acute Myeloid Leukemia | 11.12 pM | [7] |
| Duocarmycin SA (DSA) | HL-60 | Human Acute Myeloid Leukemia | 112.7 pM | [7] |
| Duocarmycin SA (DSA) | U-138 MG | Human Glioblastoma | 0.4 nM | [8] |
| This compound (DUMA) | HeLa S₃ | Human Uterine Cervix Carcinoma | 6 pM | [9] |
| ICT2700 | RT112 | Human Bladder Tumor | ~10 nM - 1 µM | [10] |
| AS-I-145 | K562, LS174T, PC3, MCF-7, L1210, P815 | Human & Murine Cancers | Micromolar range | [11] |
Table 2: In Vivo Antitumor Efficacy of Duocarmycin Analogs and ADCs
| Compound/ADC | Tumor Model | Cancer Type | Dosing | Key Result | Reference |
| Duocarmycins (DUMs) | B16 melanoma, sarcoma 180, M5076 sarcoma, colon 26 (s.c. inoculated) | Murine Tumors | Not specified | Growth inhibition | [9] |
| Duocarmycins (DUMs) | B16 melanoma (i.p. inoculated) | Murine Melanoma | Not specified | Increased lifespan | [9] |
| Duocarmycin SA (DSA) | P388 murine lymphocytic leukemia in CDF₁ mice | Murine Leukemia | 0.143 mg/kg, i.p., single dose | 30% increase in lifespan | [8] |
| MGC018 (anti-B7-H3 ADC) | Calu-6 lung cancer xenografts in SCID/CES1c KO mice | Lung Cancer | 10, 6, 3 mg/kg, single dose | 100%, 97%, 79% tumor volume reduction, respectively | [12] |
| MGC018 (anti-B7-H3 ADC) | PA-1 ovarian cancer xenograft | Ovarian Cancer | 10, 6, 3 mg/kg | 89%, 91%, 43% tumor volume reduction, respectively | [12] |
| SYD985 (anti-HER2 ADC) | HBCx-10 breast cancer PDX model | Breast Cancer | 1 mg/kg and 3 mg/kg | 4/7 and all mice showed complete response, respectively | [13] |
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments cited in the preclinical evaluation of this compound and its derivatives.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Example Protocol (MTT Assay):
-
Cell Plating: Cancer cells (e.g., HeLa S₃, Molm-14, HL-60) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[7]
-
Compound Treatment: Cells are incubated with increasing concentrations of the duocarmycin analog (e.g., 0, 1, 5, 10, 50, 100, 500, and 1000 pM) for a specified period, typically 72 hours.[7] A vehicle control (e.g., DMSO) is also included.[7]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilization solution (e.g., DMSO or a detergent) is then added to dissolve the crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined using a nonlinear regression model.[7]
In Vivo Antitumor Activity in Xenograft Models
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
Example Protocol:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., Calu-6, PA-1) or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The duocarmycin analog or ADC is administered, often intravenously or intraperitoneally, at various dose levels and schedules (e.g., single dose or multiple doses).[12][13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Complete and partial regressions are also noted.[12]
Visualizations: Pathways and Workflows
This compound Mechanism of Action: DNA Alkylation
Caption: Mechanism of this compound-induced DNA damage.
General Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
DNA Damage Response Signaling Pathway
Caption: Cellular response to this compound-induced DNA damage.
Conclusion
The early preclinical data for this compound and its analogs reveal them to be exceptionally potent antitumor agents with a distinct mechanism of action. Their ability to induce cytotoxicity at picomolar concentrations highlights their therapeutic potential.[3][7][8] However, this high potency also necessitates strategies to mitigate off-target toxicity, which has led to the development of Duocarmycin-based antibody-drug conjugates (ADCs) to enhance tumor-specific delivery.[2][5][6] Further research continues to explore the full therapeutic window of these compounds and their derivatives in the ongoing effort to develop more effective cancer treatments.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duocarmycin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anticellular and Antitumor Activity of Duocarmycins, Novel Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Duocarmycin A Analogues and Their Origins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Duocarmycin A analogues, a class of exceptionally potent antineoplastic agents. We will delve into their origins, mechanism of action, the development of synthetic analogues, and their applications in cancer therapy, particularly in the context of antibody-drug conjugates (ADCs). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of these complex molecules.
Introduction to Duocarmycins
The duocarmycins are a series of natural products first isolated from Streptomyces bacteria in 1978.[1] These compounds are renowned for their extreme cytotoxicity, exhibiting activity at picomolar concentrations, which has made them a focal point of anti-cancer drug development for decades.[2] Their unique mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to a cascade of events culminating in tumor cell death.[1][3]
Origins and Biosynthesis
Duocarmycins are natural products synthesized by various species of Streptomyces, a genus of Gram-positive bacteria known for its prolific production of bioactive secondary metabolites. The biosynthesis of the duocarmycin core structure involves a complex enzymatic pathway. While the complete step-by-step pathway is still under investigation, the key biosynthetic gene cluster has been identified, revealing a series of enzymes responsible for constructing the intricate polycyclic framework of these molecules.
The biosynthetic pathway is believed to involve the assembly of a precursor molecule from amino acid building blocks, followed by a series of enzymatic modifications including halogenation, oxidation, and cyclization to form the reactive spirocyclopropylhexadienone pharmacophore.
This compound Analogues
The remarkable potency of natural duocarmycins spurred the development of numerous synthetic analogues. These efforts have been aimed at improving the therapeutic index by enhancing tumor-specific activity and reducing off-target toxicity. Notable synthetic analogues that have progressed to clinical trials include adozelesin, bizelesin, and carzelesin.[1]
Structure-Activity Relationship (SAR)
The structure of duocarmycin analogues can be broadly divided into two key components: the DNA-alkylating subunit and the DNA-binding subunit. The DNA-binding subunit is responsible for the sequence-specific recognition of the DNA minor groove, while the alkylating subunit, typically a cyclopropylpyrroloindole (CPI) or similar structure, carries out the covalent modification of adenine. Structure-activity relationship studies have demonstrated that modifications to both subunits can significantly impact the potency and selectivity of the analogues.
Quantitative Data on Cytotoxicity
The cytotoxicity of duocarmycin analogues is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following tables summarize the IC50 values for this compound and some of its notable analogues across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HeLa S3 | Cervical Cancer | 0.006 | [1] |
| Duocarmycin B1 | HeLa S3 | Cervical Cancer | 0.035 | [1] |
| Duocarmycin B2 | HeLa S3 | Cervical Cancer | 0.1 | [1] |
| Duocarmycin C1 | HeLa S3 | Cervical Cancer | 8.5 | [1] |
| Duocarmycin C2 | HeLa S3 | Cervical Cancer | 0.57 | [1] |
| Duocarmycin SA | HeLa S3 | Cervical Cancer | 0.00069 | [1] |
| Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Adozelesin | L1210 | Murine Leukemia | ~1 | |
| Bizelesin | L1210 | Murine Leukemia | ~0.1 | |
| Carzelesin | L1210 | Murine Leukemia | ~0.5 |
Mechanism of Action: DNA Alkylation and Apoptosis
The cytotoxic effects of duocarmycins are initiated by their sequence-selective alkylation of DNA. This event triggers a cellular DNA damage response, which, if the damage is too extensive to be repaired, leads to the activation of apoptotic pathways.
References
An In-depth Technical Guide to Natural vs. Synthetic Duocarmycin Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The duocarmycins are a class of exceptionally potent antineoplastic agents first isolated from Streptomyces bacteria.[1][2] Their unique mechanism of action, involving sequence-selective alkylation of DNA in the minor groove, has spurred decades of research into both their natural forms and a plethora of synthetic analogues.[3][4] This guide provides a comprehensive technical overview of natural and synthetic duocarmycin analogues, with a focus on their structure-activity relationships, mechanisms of action, and the evolution of synthetic strategies aimed at improving their therapeutic index. We present a compilation of quantitative cytotoxicity data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Duocarmycin Family
Natural duocarmycins, such as Duocarmycin SA and Duocarmycin A, are characterized by a DNA-binding subunit and a reactive cyclopropane-containing alkylating subunit.[1][3] This structure allows them to bind to the minor groove of DNA, with a preference for AT-rich sequences, and subsequently alkylate the N3 position of adenine.[1][5] This irreversible DNA alkylation disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
The extraordinary potency of natural duocarmycins, with IC50 values in the picomolar range, has made them attractive candidates for cancer therapy. However, their clinical development has been hampered by significant toxicity.[6] This has driven the development of a vast number of synthetic analogues designed to improve tumor selectivity and reduce off-target effects. These efforts have focused on modifications of both the DNA-binding and alkylating subunits, as well as the development of prodrug strategies and antibody-drug conjugates (ADCs).[2][6]
Mechanism of Action
The cytotoxic effect of duocarmycins is initiated by their sequence-selective binding to the minor groove of DNA. This binding event induces a conformational change in the drug molecule, activating the spirocyclopropylhexadienone moiety for nucleophilic attack by the N3 of adenine.[7] The resulting covalent adduct distorts the DNA helix, interfering with the binding of DNA-processing enzymes and triggering a DNA damage response (DDR).[1][7]
DNA Damage Response Signaling
The DNA lesions induced by duocarmycins primarily activate the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinase pathways.[7][8] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk2 and Chk1, which in turn phosphorylate and activate the tumor suppressor p53.[9][10] Activated p53 translocates to the nucleus and induces the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[9][10]
References
- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of a series of C5’-substituted duocarmycin SA analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 9. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the Cyclopropane Ring in Duocarmycin A Activity
Audience: Researchers, scientists, and drug development professionals.
Duocarmycin A and its related family of natural products, including Duocarmycin SA and CC-1065, are exceptionally potent antineoplastic agents.[1][2] Isolated from strains of Streptomyces, these compounds exhibit profound cytotoxicity, often at picomolar concentrations, by interfering with the fundamental processes of DNA replication and transcription.[3] Their mechanism of action is centered on the sequence-selective alkylation of DNA, a process in which the cyclopropane ring plays the central and indispensable role of the electrophilic "warhead."[4] This guide provides a detailed examination of the cyclopropane ring's function, from its masked state in the prodrug to its activation and subsequent covalent modification of DNA, which underpins the molecule's powerful biological activity.
The Core Mechanism: A Latent Electrophile
The defining feature of the duocarmycins' mechanism is that the reactive alkylating moiety—the cyclopropane ring—is not constitutively active. Instead, the molecule exists as a stable prodrug that is selectively activated upon reaching its biological target, the minor groove of DNA.[5][6] This process of "target-based activation" is critical for its potency and is governed by the formation of the spirocyclopropylhexadienone structure.
1.1. Prodrug Stability and Activation via Spirocyclization The naturally occurring and synthetic prodrug forms, often referred to as seco-duocarmycins, lack the fused cyclopropane ring.[3][7] This open-chain form is chemically stable and significantly less reactive. The activation process involves a critical intramolecular spirocyclization step that forms the strained, three-membered cyclopropane ring fused to a cyclohexadienone system.[8][9] This reaction is often facilitated by the presence of a free phenol group. Binding of the duocarmycin molecule within the AT-rich minor groove of DNA is believed to induce a conformational change that optimally positions the molecule for this cyclization, effectively using the DNA itself as a catalyst for its own destruction.[5][6]
1.2. DNA Binding and Electrophilic Attack Once the spirocyclopropylhexadienone moiety is formed, the molecule is primed for its primary function. The inherent strain and electronic properties of this system render the cyclopropane ring highly electrophilic. Positioned snugly within the minor groove, the activated duocarmycin selectively targets the N3 position of adenine for a nucleophilic attack.[4][10][11] This stereoelectronically controlled reaction involves the addition of the adenine N3 to the least substituted carbon of the cyclopropane, leading to the irreversible formation of a covalent adduct.[4][12]
1.3. Cellular Consequences of DNA Alkylation The formation of this bulky adduct in the minor groove causes significant distortion of the DNA helix.[3][4] This structural perturbation obstructs the passage of cellular machinery responsible for replication and transcription, leading to a cascade of downstream effects. The cell's DNA damage response pathways are activated, but the stable nature of the adduct often leads to irreparable damage, culminating in cell cycle arrest (typically at the G2/M phase) and the induction of apoptosis.[3][7]
Structure-Activity Relationship (SAR)
The critical role of the cyclopropane ring is unequivocally demonstrated by structure-activity relationship studies. Analogues that are incapable of forming the spirocyclopropyl moiety are orders of magnitude less cytotoxic than their cyclopropane-containing counterparts.
The following table summarizes quantitative data comparing the cytotoxicity of duocarmycins that possess the spirocyclopropylhexadienone moiety (Duocarmycin SA, this compound) with related compounds where the cyclopropane ring is absent (seco-compounds). The dramatic increase in the IC₅₀ values for the seco-compounds underscores the ring's essential function.
| Compound | Key Structural Feature | Cell Line | IC₅₀ | Reference |
| Duocarmycin SA (DSA) | Spirocyclopropylhexadienone | Balb 3T3/H-Ras | 0.05 nM | [3] |
| U-138 MG (Glioblastoma) | 1.8 pM | [13][14] | ||
| Molm-14 (AML) | 11.1 pM | [7] | ||
| HL-60 (AML) | 112.7 pM | [7] | ||
| This compound (DUMA) | Spirocyclopropylhexadienone | Balb 3T3/H-Ras | 0.3 nM | [3] |
| Duocarmycin B2 | seco-compound (no cyclopropane) | Balb 3T3/H-Ras | 1.5 nM | [3] |
| Duocarmycin B1 | seco-compound (no cyclopropane) | Balb 3T3/H-Ras | 3.0 nM | [3] |
| Duocarmycin C2 | seco-compound (no cyclopropane) | Balb 3T3/H-Ras | 20 nM | [3] |
| Duocarmycin C1 | seco-compound (no cyclopropane) | Balb 3T3/H-Ras | 40 nM | [3] |
Table 1: Comparative cytotoxicity data highlighting the potency difference between duocarmycin analogs with and without the cyclopropane ring. The IC₅₀ values for compounds lacking the ring are 30 to 800 times higher, demonstrating its critical role in activity.
Key Experimental Protocols
Evaluating the activity of duocarmycins and their analogues requires specific biochemical and cellular assays. The following are representative protocols for determining cytotoxicity and DNA alkylating ability.
3.1. Protocol: In Vitro Cytotoxicity by MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., U-138 MG, Molm-14) are cultured in appropriate media and conditions.[7][13]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[7]
-
Treatment: A stock solution of the Duocarmycin analogue is serially diluted to a range of concentrations (e.g., from 1 pM to 100 nM). The diluted compounds are added to the wells.
-
Incubation: The plates are incubated for a set period, typically 72 hours, to allow the compound to exert its cytotoxic effects.[3][7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength appropriate for formazan (typically ~570 nm).
-
Analysis: Absorbance values are normalized to untreated controls, and the results are plotted against the logarithm of the drug concentration. A nonlinear regression analysis is used to calculate the IC₅₀ value.
3.2. Protocol: DNA Alkylation Site Analysis by Gel Electrophoresis
This method directly visualizes the covalent modification of DNA at specific sequences.
Methodology:
-
DNA Substrate Preparation: A specific DNA fragment (e.g., 450 bp) of known sequence is prepared, often with a radiolabel (e.g., ³²P) at one end for visualization.[15]
-
Alkylation Reaction: The end-labeled DNA is incubated with the Duocarmycin analogue under controlled conditions (buffer, temperature) to allow the alkylation reaction to occur.
-
Strand Cleavage: The reaction is stopped, and the DNA is treated with a reagent (e.g., hot piperidine) or heated to induce cleavage of the DNA backbone at the site of the alkylated (abasic) purine.[11]
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using high-resolution denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is exposed to an X-ray film or a phosphorimager screen. The resulting bands indicate the precise nucleotide positions where the Duocarmycin analogue formed a covalent adduct. The intensity of the bands can provide a semi-quantitative measure of alkylation efficiency at different sequences.
Conclusion
The cyclopropane ring is the functional cornerstone of this compound's biological activity. Its role is elegantly complex: it remains latent and stable within a prodrug structure, preventing nonspecific reactivity, and is unveiled as a potent electrophile through a DNA-binding-induced spirocyclization. This targeted activation mechanism allows the duocarmycins to execute a highly specific and irreversible alkylation of adenine N3 within the DNA minor groove, leading to profound cytotoxicity. A thorough understanding of the cyclopropane's formation, reactivity, and structural context is paramount for the ongoing development of Duocarmycin-based anticancer agents, particularly in the sophisticated design of linker-payload systems for antibody-drug conjugates (ADCs), where controlling the release and activation of this powerful warhead is key to therapeutic success.[10][15]
References
- 1. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. adcreview.com [adcreview.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Site specific covalent alkylation of DNA by antitumor antibiotics, this compound and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Additional Spirocyclization for Duocarmycin SA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
Duocarmycin A: A Technical Guide to its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin A is a potent, naturally occurring antitumor antibiotic originally isolated from Streptomyces species. It belongs to a class of DNA alkylating agents that exhibit extreme cytotoxicity, making it a subject of significant interest in cancer research and drug development.[1] This technical guide provides an in-depth overview of the biochemical pathways affected by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development efforts.
Core Mechanism of Action: DNA Alkylation
The primary mechanism of action of this compound and its analogs is the sequence-selective alkylation of DNA.[2][3] These molecules bind to the minor groove of DNA, with a preference for AT-rich sequences.[4] Upon binding, this compound irreversibly alkylates the N3 position of adenine.[4] This covalent adduct formation disrupts the normal architecture of the DNA helix, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[2][3]
Biochemical Pathways Affected by this compound
The DNA damage induced by this compound triggers a cascade of cellular responses, primarily activating pathways involved in DNA damage recognition and repair, cell cycle arrest, and apoptosis.[2][5]
DNA Damage Response Pathway
The formation of this compound-DNA adducts is recognized by the cell's DNA damage surveillance machinery. This initiates a complex signaling cascade known as the DNA Damage Response (DDR). A key player in this response is the ATM (Ataxia Telangiectasia Mutated) protein, which, upon activation, phosphorylates a host of downstream targets to orchestrate the cellular response to DNA double-strand breaks, a consequence of Duocarmycin-induced DNA lesions.[6][7]
Cell Cycle Arrest at G2/M Phase
A major consequence of the DNA damage response activated by this compound is the induction of cell cycle arrest, predominantly at the G2/M phase.[5][8] This checkpoint prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair. The ATM-Chk2 signaling axis plays a crucial role in this process, leading to the inactivation of the Cdc25C phosphatase and subsequent inhibition of the Cyclin B1/CDK1 complex, which is essential for mitotic entry.
Induction of Apoptosis
If the DNA damage induced by this compound is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[5][9] Both intrinsic and extrinsic apoptotic pathways can be activated. The intrinsic pathway is often initiated by the ATM-Chk2-p53 axis, leading to the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of caspase-9 and caspase-3.[2]
Quantitative Data: Cytotoxicity of this compound and its Analogs
The cytotoxic potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. These values are determined using various in vitro assays, such as the MTT assay.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HeLa S3 | Cervical Carcinoma | 0.006 | [5] |
| Duocarmycin SA | HeLa S3 | Cervical Carcinoma | 0.00069 | [5] |
| Duocarmycin B1 | HeLa S3 | Cervical Carcinoma | 0.035 | [5] |
| Duocarmycin B2 | HeLa S3 | Cervical Carcinoma | 0.1 | [5] |
| Duocarmycin C1 | HeLa S3 | Cervical Carcinoma | 8.5 | [5] |
| Duocarmycin C2 | HeLa S3 | Cervical Carcinoma | 0.57 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's effects are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound or analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[10]
EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay
The EdU assay is a method to detect and quantify newly synthesized DNA, and thus, cell proliferation. EdU is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis.
Materials:
-
Cells of interest cultured on coverslips or in plates
-
Complete culture medium
-
This compound or analog
-
EdU solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail containing a fluorescent azide
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Add EdU to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform the Click-iT® reaction by adding the reaction cocktail to the cells to label the incorporated EdU with the fluorescent azide.
-
Wash the cells and counterstain the nuclei with DAPI or Hoechst.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of EdU-positive (proliferating) cells.[11][12][13]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
This compound or analog
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.[14][15][16]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Colony Formation Assay (Clonogenic Assay)
This in vitro cell survival assay is based on the ability of a single cell to grow into a colony. It is a measure of the long-term effects of a cytotoxic agent on cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or analog
-
6-well plates or culture dishes
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with the fixing solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.[17][18]
Conclusion
This compound is a highly potent cytotoxic agent that exerts its antitumor effects primarily through the alkylation of DNA. This initial event triggers a complex network of biochemical pathways, leading to DNA damage response, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel anticancer therapies. The intricate interplay of these pathways highlights potential targets for combination therapies aimed at enhancing the efficacy of this compound-based treatments.
References
- 1. adcreview.com [adcreview.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. ossila.com [ossila.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Duocarmycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin A is a member of a class of highly potent, naturally derived antitumor antibiotics first isolated from Streptomyces bacteria in 1978.[1] These compounds are distinguished by their exceptional cytotoxicity, with IC50 values often in the picomolar to nanomolar range.[2][3] The potent biological activity of duocarmycins stems from their unique mechanism of action. They are DNA minor groove binding agents that sequence-selectively alkylate the N3 position of adenine.[1][4] This irreversible DNA alkylation disrupts the nucleic acid architecture, ultimately leading to the inhibition of DNA replication and transcription, and culminating in tumor cell death.[1][2]
The extreme potency of this compound necessitates careful handling and precise execution of in vitro cytotoxicity assays. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[5][6][7] Additionally, it includes representative cytotoxicity data and a diagram of the associated signaling pathway.
Data Presentation
The cytotoxic activity of this compound and its derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table summarizes the IC50 values of this compound and its stable analog, Duocarmycin SA (DSA), against various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (pM) | Reference |
| Molm-14 | Acute Myeloid Leukemia | DSA | 11.12 | [3] |
| HL-60 | Acute Myeloid Leukemia | DSA | 112.7 | [3] |
| HeLa S3 | Uterine Cervix Carcinoma | This compound | 6 | [2] |
| L1210 | Mouse Lymphocytic Leukemia | Duocarmycin SA | 10 | [8] |
| A549 | Human Bronchial Carcinoma | Seco-Duocarmycin A | Varies by analog | [9] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6][7] It is a robust method for cytotoxicity screening of chemical compounds.[5][6]
Materials:
-
This compound (handle with extreme caution due to high potency)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% (v/v) acetic acid in water
-
Microplate reader capable of measuring absorbance at 510-540 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations (typically in the picomolar to nanomolar range).
-
Add 100 µL of the diluted this compound solutions to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully remove the supernatant.
-
Wash the plates five times with 1% acetic acid to remove excess TCA and serum proteins.
-
Air dry the plates completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates again until no moisture is visible.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
-
Data Acquisition:
-
Measure the absorbance (OD) at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell survival relative to the vehicle-treated control cells.
-
Plot the percentage of cell survival against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the in vitro cytotoxicity assay.
Caption: this compound signaling pathway leading to apoptosis.
Caption: SRB cytotoxicity assay workflow.
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Duocarmycin A DNA Footprinting Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting DNA footprinting analysis of Duocarmycin A, a potent antitumor antibiotic. This compound exerts its cytotoxic effects through the sequence-selective alkylation of DNA, making DNA footprinting a critical technique for elucidating its mechanism of action, binding site preferences, and the effects of its analogs.
Introduction to this compound and DNA Footprinting
This compound is a natural product that belongs to a class of highly potent DNA alkylating agents.[1][2] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine bases, primarily within AT-rich sequences.[2][3] This covalent modification of DNA disrupts essential cellular processes such as replication and transcription, ultimately leading to cell death.[3]
DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules, on a DNA fragment. The principle of the assay is that a DNA-bound ligand protects the phosphodiester backbone from cleavage by a DNA-cleaving agent, such as DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region of the gel with a noticeable absence of bands compared to a control reaction without the ligand.
Key Application Areas:
-
Mechanism of Action Studies: Elucidate the precise DNA sequences where this compound and its analogs bind and alkylate.
-
Drug Discovery and Development: Screen new Duocarmycin analogs for their DNA binding affinity and sequence selectivity.
-
Structure-Activity Relationship (SAR) Studies: Correlate chemical modifications of the duocarmycin scaffold with changes in DNA binding properties.
-
Personalized Medicine Research: Investigate the interaction of this compound with specific gene promoter regions or oncogenic sequences.
Quantitative Data Summary
While direct quantitative DNA footprinting data such as dissociation constants (Kd) for this compound are not extensively available in the public domain due to the covalent nature of its interaction with DNA, the following tables summarize relevant quantitative data on the cytotoxic activity and DNA alkylation efficiency of this compound and its analogs. This data provides an indirect measure of their interaction with DNA within a cellular context and in cell-free systems.
Table 1: Cytotoxic Activity of Duocarmycin Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (pM) | Reference |
| Duocarmycin SA (DSA) | Molm-14 | 11.12 | [4] |
| Duocarmycin SA (DSA) | HL-60 | 112.7 | [4] |
| This compound (DUMA) | HeLa S3 | 6 | [3] |
| Duocarmycin B1 | HeLa S3 | 35 | [3] |
| Duocarmycin B2 | HeLa S3 | 100 | [3] |
| Duocarmycin C1 | HeLa S3 | 8500 | [3] |
| Duocarmycin C2 | HeLa S3 | 570 | [3] |
| Duocarmycin DM | HT-29 | 22 | [5] |
| Duocarmycin DM | CL1-5 | 13.8 | [5] |
| Duocarmycin DM | Caski | 3.87 | [5] |
| Duocarmycin DM | EJ | 15.4 | [5] |
| Duocarmycin DM | LS174T | 7.31 | [5] |
| CBI-TMI | L1210 | 30 | [6] |
Table 2: DNA Alkylation Efficiency and Physicochemical Properties of Duocarmycin SA Analogs
| Compound | cLogP | Water Solubility (mg/mL) | L1210 IC50 (nM) | DNA Alkylation Efficiency (-log AE) | Reference |
| seco-Duocarmycin SA | 2.5 | 0.46 | 0.008 | 9.0 | [1] |
| Analog 10a | 2.1 | 0.98 | 0.037 | 8.5 | [1] |
| Analog 10b | 1.7 | 2.1 | 0.35 | 7.8 | [1] |
| Analog 10c | 1.3 | 4.5 | 3.2 | 7.2 | [1] |
| Analog 10d | 0.89 | 9.8 | 35 | 6.5 | [1] |
| Analog 10e | 0.49 | >20 | 370 | 5.8 | [1] |
Experimental Protocols
Principle of DNase I Footprinting for this compound
This protocol is adapted for the analysis of a covalent DNA binding agent. The key steps involve:
-
Preparation of a uniquely end-labeled DNA probe containing the putative binding sequence.
-
Incubation of the DNA probe with varying concentrations of this compound to allow for covalent adduct formation.
-
Partial digestion of the DNA with DNase I. The enzyme will cleave the DNA backbone at sites not protected by the bound this compound.
-
Denaturation of the DNA fragments and separation by high-resolution denaturing polyacrylamide gel electrophoresis.
-
Visualization of the DNA fragments by autoradiography or fluorescence imaging. The protected region, or "footprint," will appear as a gap in the ladder of DNA fragments.
Materials and Reagents
-
This compound (or analog) stock solution in DMSO
-
DNA of interest cloned into a plasmid vector
-
Restriction enzymes
-
T4 Polynucleotide Kinase (PNK)
-
[γ-³²P]ATP (for radioactive labeling) or fluorescently labeled primers
-
DNase I (RNase-free)
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Formamide loading dye
-
Denaturing polyacrylamide gel (6-8%) containing 7M urea
-
TBE buffer (Tris-borate-EDTA)
Detailed Experimental Protocol
Step 1: Preparation of End-Labeled DNA Probe
-
Digest the plasmid containing the DNA sequence of interest with a suitable restriction enzyme to generate a fragment of 200-500 bp.
-
Dephosphorylate the 5' ends of the DNA fragment using Calf Intestinal Phosphatase (CIP).
-
End-label the DNA fragment at a single 5' end using T4 Polynucleotide Kinase and [γ-³²P]ATP. Alternatively, use a PCR-based method with one 5'-end-labeled primer to generate a uniquely labeled probe.
-
Purify the labeled DNA probe using a spin column or by preparative gel electrophoresis to remove unincorporated nucleotides and unlabeled DNA.
-
Resuspend the purified probe in TE buffer at a concentration that gives approximately 10,000-20,000 CPM/µL.
Step 2: this compound - DNA Binding Reaction
-
Set up a series of reactions in microcentrifuge tubes. To each tube, add the following in order:
-
Nuclease-free water
-
10x Binding Buffer (adjust salt and buffer conditions as needed for optimal binding)
-
End-labeled DNA probe (final concentration ~1-5 nM)
-
-
Add varying concentrations of this compound to each tube. A typical concentration range to test would be from picomolar to micromolar, depending on the expected binding affinity. Include a no-drug control.
-
Incubate the reactions at 37°C for a sufficient time to allow for covalent bond formation. This time may need to be optimized (e.g., 1-4 hours). Due to the covalent nature of the interaction, the pre-incubation time is critical.
Step 3: DNase I Digestion
-
Equilibrate the binding reactions to room temperature.
-
Prepare a fresh dilution of DNase I in a pre-chilled dilution buffer. The optimal concentration of DNase I needs to be determined empirically in a titration experiment to achieve partial digestion (on average, one cut per DNA molecule).
-
Add the diluted DNase I to each reaction tube and incubate for a precise amount of time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding an excess of DNase I stop solution.
Step 4: Purification and Analysis of DNA Fragments
-
Extract the DNA fragments with phenol:chloroform:isoamyl alcohol to remove proteins and DNase I.
-
Precipitate the DNA from the aqueous phase by adding ethanol and a carrier like glycogen.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in formamide loading dye.
-
Denature the samples by heating at 90-95°C for 5 minutes immediately before loading on the gel.
-
Load the samples onto a high-resolution denaturing polyacrylamide gel. Also, load a Maxam-Gilbert sequencing ladder (G+A) of the same DNA fragment to serve as a size marker.
-
Run the gel at a constant power until the desired resolution is achieved.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
Step 5: Data Analysis
-
Scan the autoradiogram or phosphor screen image.
-
Identify the "footprint" as a region of reduced band intensity in the lanes containing this compound compared to the control lane.
-
Align the footprint with the Maxam-Gilbert sequencing ladder to determine the precise DNA sequence of the binding site.
-
For quantitative analysis, the intensity of the bands within and outside the footprint can be measured using densitometry software. The concentration of this compound that produces a 50% reduction in band intensity within the footprint can be determined as the C₅₀ value, which provides an estimate of the binding affinity.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound induced cytotoxicity.
DNase I Footprinting Experimental Workflow
Caption: Workflow for DNase I footprinting analysis.
Alternative Footprinting Techniques
Caption: Comparison of DNA footprinting techniques.
References
- 1. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Use of Duocarmycin A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin A and its synthetic analogs, such as Duocarmycin SA (DSA), are a class of highly potent antineoplastic agents. Originally isolated from Streptomyces bacteria, these compounds exert their cytotoxic effects through a unique mechanism of action involving the alkylation of DNA. Their exceptional potency, often in the picomolar range, makes them a subject of intense research and a promising payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and a summary of its activity across various cancer cell lines.
Mechanism of Action
Duocarmycins are DNA minor groove binding agents that selectively alkylate the N3 position of adenine, with a preference for AT-rich sequences. This irreversible DNA alkylation creates a stable adduct that distorts the DNA helix, thereby interfering with essential cellular processes such as DNA replication and transcription. This disruption of DNA integrity triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR).
The cellular response to Duocarmycin-induced DNA damage culminates in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis (programmed cell death). Key signaling pathways, including the ATM/ATR and p53 pathways, are activated in response to the DNA lesions.
Data Presentation: Cytotoxicity of Duocarmycin Derivatives
The cytotoxic activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of this compound and Duocarmycin SA (DSA) in various human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (pM) | Reference |
| Molm-14 | Acute Myeloid Leukemia | Duocarmycin SA | 11.12 | |
| HL-60 | Acute Myeloid Leukemia | Duocarmycin SA | 112.7 | |
| U-138 MG | Glioblastoma | Duocarmycin SA | 1.8 | |
| L1210 | Mouse Leukemia | Duocarmycin SA | 10 | |
| HeLa S3 | Cervical Carcinoma | This compound | 6 | |
| HeLa S3 | Cervical Carcinoma | Duocarmycin SA | 0.69 |
Signaling Pathways
The cytotoxic effects of this compound are mediated by a well-defined signaling cascade that is initiated by DNA damage.
Caption: this compound induced DNA damage signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
After the second incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells from the supernatant) after treatment with this compound for the desired time.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and its analogs are powerful tools for cancer research, demonstrating potent cytotoxic effects across a wide range of cancer cell lines. The experimental protocols provided herein offer a standardized approach to investigating the cellular and molecular effects of these compounds. A thorough understanding of their mechanism of action and the signaling pathways they modulate is crucial for their continued development as next-generation anticancer therapeutics, particularly in the context of targeted delivery systems like ADCs.
Application of Duocarmycin A in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin A and its analogues are a class of highly potent, naturally derived antineoplastic agents. Their mechanism of action involves the sequence-selective alkylation of DNA, leading to cell death. This unique mode of action makes them attractive payloads for antibody-drug conjugates (ADCs), which combine the potent cytotoxicity of duocarmycins with the tumor-targeting specificity of monoclonal antibodies. This document provides detailed application notes and protocols for the use of this compound and its derivatives in xenograft models, a critical step in the preclinical evaluation of their therapeutic potential.
Mechanism of Action
Duocarmycins exert their cytotoxic effects through a well-defined molecular mechanism. They bind to the minor groove of DNA with a preference for AT-rich sequences.[1][2] Upon binding, the reactive cyclopropane ring of the duocarmycin molecule alkylates the N3 position of adenine.[2][3] This irreversible DNA alkylation creates a stable adduct that distorts the DNA helix, interfering with essential cellular processes like DNA replication and transcription.[1][4] The resulting DNA damage triggers a cellular response, activating DNA damage recognition and repair pathways.[1] However, the nature of the duocarmycin-induced lesion often overwhelms the cell's repair capacity, ultimately leading to apoptosis and cell death.[1][2]
The high potency of duocarmycins, with cytotoxic effects observed at picomolar concentrations, makes them particularly effective against both dividing and non-dividing cancer cells.[1] This characteristic is advantageous for targeting heterogeneous tumors.
Signaling Pathway of Duocarmycin-Induced Cell Death
Caption: this compound ADC mechanism of action.
Quantitative Data from Xenograft Models
The following tables summarize the efficacy of duocarmycin-based therapies in various xenograft models.
Table 1: Efficacy of Duocarmycin-Based Antibody-Drug Conjugates (ADCs) in Breast Cancer Xenograft Models
| ADC | Target | Xenograft Model | Dosing Schedule | Outcome |
| SYD985 | HER2 | BT-474 (cell line) | Single dose | Dose-dependent tumor growth inhibition. At 5 mg/kg, 7 out of 8 mice showed complete tumor remission.[5] |
| SYD985 | HER2 | MAXF1162 (PDX) | Single dose | Significant tumor growth inhibition.[5] |
| MGC018 | B7-H3 | MDA-MB-468 (orthotopic) | 3 mg/kg, intravenously | Rapid reduction in tumor volume for 3/5 tumors, with 1/5 achieving complete regression.[6] |
Table 2: Efficacy of Duocarmycin-Based ADCs in Other Solid Tumor Xenograft Models
| ADC | Target | Xenograft Model | Dosing Schedule | Outcome |
| MGC018 | B7-H3 | Calu-6 (lung cancer) | Single dose (3, 6, 10 mg/kg) | Tumor volume reduction of 72%, 84%, and 91% at 3, 6, and 10 mg/kg respectively.[6] |
| Promiximab-DUBA | CD56 | NCI-H526 (SCLC) | 5 mg/kg or 10 mg/kg, every three days for three times | Complete tumor regressions with no regrowth observed long-term. |
Experimental Protocols
I. General Protocol for Establishing and Maintaining Patient-Derived Xenograft (PDX) Models
This protocol provides a general framework for the establishment and maintenance of PDX models. Specifics may need to be optimized based on the tumor type and mouse strain.
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional)
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue from patients under sterile conditions.
-
Transport the tissue in a sterile container on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS.
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
(Optional) For cell suspensions, mix the prepared tumor cells with Matrigel and inject subcutaneously.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor dimensions (length and width) with calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of general health.
-
-
Passaging of Xenografts:
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue.
-
Prepare the tumor for implantation into new recipient mice as described in step 1.
-
II. Protocol for a this compound ADC Efficacy Study in a Xenograft Model
This protocol outlines a typical efficacy study of a duocarmycin-based ADC in an established xenograft model.
Materials:
-
Established tumor-bearing mice (tumor volume of 100-200 mm³)
-
This compound ADC (formulated in a suitable vehicle)
-
Vehicle control
-
Dosing syringes and needles
-
Calipers
Procedure:
-
Animal Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups.
-
-
Drug Administration:
-
Administer the this compound ADC intravenously (e.g., via tail vein injection) or as determined by the specific experimental design.
-
Administer the vehicle control to the control group using the same route and schedule.
-
The dosing schedule can be a single dose or multiple doses over a period of time (e.g., once weekly for three weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights at least twice a week.
-
Observe the mice for any signs of toxicity.
-
The study endpoint is typically reached when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500 mm³) or after a specific duration.[6]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Statistically analyze the differences in tumor volume between the groups.
-
Experimental Workflow for Xenograft Studies
Caption: Workflow for this compound xenograft studies.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Activation of Duocarmycin–Antibody Conjugates by Near-Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Duocarmycin A: Application Notes and Protocols for Targeting Multi-Drug Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin A and its synthetic analogs are a class of exceptionally potent antineoplastic compounds with significant activity against multi-drug resistant (MDR) tumors.[1] These natural products, originally isolated from Streptomyces bacteria, exert their cytotoxic effects through a unique mechanism of action: sequence-selective alkylation of DNA in the minor groove.[2][3][4] This activity, which is effective at picomolar concentrations, disrupts the nucleic acid architecture, leading to tumor cell death.[1][5] A key advantage of duocarmycins is their ability to overcome common mechanisms of multi-drug resistance, such as the expression of P-glycoprotein (P-gp) efflux pumps, making them promising candidates for the development of novel cancer therapeutics.[6]
This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound and its derivatives, particularly in the context of antibody-drug conjugates (ADCs), for the treatment of MDR cancers.
Mechanism of Action
This compound's mechanism of action involves a two-step process:
-
DNA Binding: The molecule's curved shape allows it to bind snugly within the minor groove of the DNA double helix, with a preference for AT-rich sequences.[3][4]
-
DNA Alkylation: Once positioned, the highly reactive cyclopropane ring of the duocarmycin molecule alkylates the N3 position of an adenine base.[2][3] This covalent bond formation is essentially irreversible and creates a stable DNA adduct.[2]
This DNA damage triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.[7]
Data Presentation
In Vitro Cytotoxicity of Duocarmycin Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various duocarmycin analogs against a range of cancer cell lines, including those with MDR phenotypes. The data highlights the picomolar potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (DUMA) | HeLa S₃ | Cervical Carcinoma | 0.006 | [1][8] |
| Duocarmycin B1 | HeLa S₃ | Cervical Carcinoma | 0.035 | [1][8] |
| Duocarmycin B2 | HeLa S₃ | Cervical Carcinoma | 0.1 | [1][8] |
| Duocarmycin C1 | HeLa S₃ | Cervical Carcinoma | 8.5 | [1][8] |
| Duocarmycin C2 | HeLa S₃ | Cervical Carcinoma | 0.57 | [1][8] |
| Duocarmycin SA (DSA) | HeLa S₃ | Cervical Carcinoma | 0.00069 | [1][8] |
| Duocarmycin SA (DSA) | L1210 | Murine Leukemia | 0.01 | [9] |
| Duocarmycin SA (DSA) | U-138 MG | Glioblastoma | 0.4 | [9] |
| Duocarmycin DM | HT-29 | Colon Cancer | 0.022 | |
| Duocarmycin DM | CL1-5 | Lung Cancer | 0.0138 | |
| Duocarmycin DM | Caski | Cervical Cancer | 0.00387 | |
| Duocarmycin DM | EJ | Bladder Cancer | 0.0154 | |
| Duocarmycin DM | LS174T | Colon Cancer | 0.00731 | |
| Adozelesin | A2780 | Ovarian Cancer | 0.01-0.1 | |
| Bizelesin | A2780 | Ovarian Cancer | 0.1-1 | |
| Carzelesin | A2780 | Ovarian Cancer | 0.1-1 |
In Vivo Efficacy of Duocarmycin-Based ADCs
The table below presents a summary of in vivo studies demonstrating the anti-tumor activity of duocarmycin-based ADCs in xenograft models.
| ADC | Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| SYD985 (Trastuzumab-duocarmycin) | BT-474 xenograft | Breast Cancer | Not specified | Decreased tumor growth | [4] |
| MGC018 (Anti-B7-H3-duocarmycin) | MDA-MB-468 orthotopic xenograft | Triple-Negative Breast Cancer | 1 and 0.3 mg/kg, QW x 4 | Potent antitumor activity | [10] |
| MGC018 (Anti-B7-H3-duocarmycin) | PA-1 subcutaneous xenograft | Ovarian Cancer | 3 mg/kg, single dose, QW x 4, or Q2W x 4 | Potent antitumor activity | [10] |
| Promiximab-DUBA (Anti-CD56-duocarmycin) | NCI-H69 subcutaneous xenograft | Small Cell Lung Cancer | 5 or 10 mg/kg | Significant inhibition of tumor growth | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound or its analogs against MDR cancer cell lines.
Materials:
-
MDR and parental (non-MDR) cancer cell lines
-
Complete cell culture medium
-
This compound (or analog) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
MDR cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on the cell cycle distribution.
Materials:
-
MDR cancer cell lines
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
In Vivo Xenograft Model for MDR Tumors
This protocol provides a general framework for evaluating the efficacy of a this compound-based ADC in a mouse xenograft model of an MDR tumor.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
MDR cancer cell line
-
Matrigel
-
This compound-ADC
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest MDR cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the this compound-ADC and vehicle control intravenously (or as determined by the ADC's properties) at the desired dosing schedule (e.g., once weekly).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Evaluation: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing repair and tolerance of DNA damage caused by alkylating agents [en-cancer.fr]
- 3. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Duocarmycin A-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of DNA adducts formed by Duocarmycin A, a potent antitumor agent. This compound exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating the N3 position of adenine, primarily in AT-rich sequences.[1][2][3] The formation of these adducts disrupts DNA replication and transcription, ultimately leading to cell death.[4][5] Understanding the formation, structure, and repair of this compound-DNA adducts is crucial for the development of duocarmycin-based therapeutics, including antibody-drug conjugates (ADCs).[1][4][5]
Mechanism of this compound-DNA Adduct Formation
This compound consists of two main subunits: a DNA-binding unit and an alkylating unit.[3][4] The DNA-binding subunit facilitates the specific recognition of and binding to the minor groove of DNA, with a preference for AT-rich sequences.[1][3] Upon binding, a conformational change can occur, activating the spirocyclopropylhexadienone moiety of the alkylating unit.[6] This is followed by a nucleophilic attack from the N3 of an adenine base on the cyclopropane ring, resulting in the formation of a covalent adduct.[7] This alkylation event causes a significant distortion of the DNA helix, which can trigger cellular responses such as DNA repair or apoptosis.[4][8]
Analytical Techniques for this compound-DNA Adducts
A variety of analytical techniques can be employed to study this compound-DNA adducts, each providing unique insights into their formation, structure, and biological consequences.
Mass Spectrometry (MS) for Structural Characterization
Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), is a powerful tool for the detailed structural characterization of this compound-DNA adducts.[9][10] It allows for the precise determination of the molecular weight of the adduct and the identification of the specific nucleotide that has been modified.
Experimental Protocol: ESI-MS/MS Analysis of this compound-Oligonucleotide Adducts
-
Adduct Formation:
-
Incubate a synthetic DNA oligonucleotide containing a potential this compound binding site with this compound in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0) at 37°C for a specified time (e.g., 24 hours). The molar ratio of drug to oligonucleotide should be optimized but can start at a 1:1 ratio.
-
-
Sample Preparation:
-
Desalt the reaction mixture using a C18 ZipTip or equivalent solid-phase extraction method to remove buffer salts and excess drug.
-
Elute the adducted oligonucleotide in a solvent compatible with mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an ESI-MS/MS instrument.
-
Acquire full scan mass spectra in negative ion mode to determine the molecular weight of the adducted oligonucleotide.
-
Perform tandem MS (MS/MS) on the parent ion of the adduct to induce fragmentation. The fragmentation pattern will provide sequence information and confirm the site of adduction.[10]
-
-
Data Analysis:
-
Compare the measured mass of the adduct with the theoretical mass to confirm the addition of the this compound moiety.
-
Analyze the MS/MS fragmentation spectrum to identify the specific adenine residue that has been alkylated.
-
High-Performance Liquid Chromatography (HPLC) for Quantification and Kinetics
HPLC is a versatile technique for separating and quantifying this compound-DNA adducts from unmodified DNA and the free drug.[11][12] It is particularly useful for studying the kinetics of adduct formation and the stability of the adducts over time, as some duocarmycin adducts have been shown to be reversible.[11][12]
Experimental Protocol: HPLC Analysis of this compound-DNA Adducts
-
Adduct Formation and DNA Hydrolysis:
-
Incubate this compound with calf thymus DNA or cells.
-
Isolate the DNA from the reaction mixture or cells.
-
Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[13]
-
-
HPLC Separation:
-
Inject the hydrolyzed DNA sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.3) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the this compound-adenine adduct from the normal deoxynucleosides.
-
-
Detection and Quantification:
-
Monitor the elution profile using a UV detector at a wavelength where the this compound adduct has a strong absorbance (e.g., 350 nm).[9]
-
For enhanced sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS/MS).[13]
-
Quantify the amount of adduct by comparing the peak area to a standard curve generated with a synthesized this compound-deoxyadenosine adduct standard.
-
Sequencing-Based Assays for Determining Alkylation Specificity
Sequencing-based assays are employed to determine the DNA sequence specificity of this compound alkylation.
Experimental Protocol: Taq Polymerase Stop Assay
The Taq polymerase stop assay is based on the principle that a DNA polymerase will be blocked when it encounters a DNA adduct on the template strand, leading to the termination of DNA synthesis.[14][15]
-
Template Preparation and Adduct Formation:
-
Design and synthesize a single-stranded DNA template containing various potential this compound binding sites.
-
Anneal a 5'-radiolabeled or fluorescently labeled primer to the template.
-
Incubate the primer-template complex with this compound to allow for adduct formation.
-
-
Primer Extension Reaction:
-
Gel Electrophoresis and Analysis:
-
Separate the reaction products on a denaturing polyacrylamide sequencing gel.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
The positions of the terminated fragments indicate the sites of this compound adduction.[15]
-
Gel Mobility Shift Assay for Adduct Recognition by Proteins
The gel mobility shift assay, or electrophoretic mobility shift assay (EMSA), can be used to identify and characterize cellular proteins that specifically recognize and bind to this compound-DNA adducts.[1][16]
Experimental Protocol: Gel Mobility Shift Assay
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides to create a double-stranded DNA probe containing a this compound adduction site.
-
Form the this compound adduct on the probe as described in section 2.1.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).[4]
-
-
Binding Reaction:
-
Incubate the labeled, adducted probe with a nuclear protein extract or a purified protein of interest in a binding buffer.[2] The binding buffer typically contains a buffering agent, salt, a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and glycerol to aid in gel loading.[2]
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a native (non-denaturing) polyacrylamide gel.[4] The complexes will migrate more slowly than the free probe, resulting in a "shifted" band.
-
-
Detection:
-
Visualize the bands by autoradiography, chemiluminescence, or fluorescence imaging, depending on the label used.[4] The presence of a shifted band indicates the formation of a protein-Duocarmycin A-DNA adduct complex.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the analysis of this compound and its analogs.
| Parameter | Compound | Cell Line/System | Value | Reference |
| IC₅₀ | Duocarmycin SA (DSA) | Molm-14 (AML) | ~10 pM | [8] |
| Duocarmycin SA (DSA) | HL-60 (AML) | ~20 pM | [8] | |
| DNA Alkylation Efficiency | Duocarmycin Analogs | In vitro with oligonucleotides | Varies with analog structure | [9] |
| Adduct Reversibility | This compound | In vitro with DNA | Reversible, rate is structure-dependent | [11][12] |
| Drug-to-Antibody Ratio (DAR) | Promiximab-DUBA | ADC | ~2.04 | [17] |
Diagrams of Workflows and Pathways
Experimental Workflow for Analyzing this compound-DNA Adducts
Caption: Workflow for this compound-DNA adduct analysis.
Cellular Response to this compound-DNA Adducts
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. licorbio.com [licorbio.com]
- 5. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Duocarmycins binding to DNA investigated by molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The reversible DNA-alkylating activity of duocarmycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The reversible DNA-alkylating activity of duocarmycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Duocarmycin A in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin A is a member of a class of highly potent, naturally occurring antitumor antibiotics.[1] Its mechanism of action involves sequence-selective alkylation of DNA, primarily at the N3 position of adenine within the minor groove.[1] This covalent binding to DNA disrupts the nucleic acid architecture, leading to an inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] The profound cytotoxicity of duocarmycins, active at picomolar concentrations, makes them attractive candidates for cancer therapy.[1]
The rationale for combining this compound with radiation therapy stems from its ability to act as a potent radiosensitizer.[3] Radiation therapy is a cornerstone of cancer treatment that induces cell death primarily through the generation of DNA double-strand breaks.[3] this compound can enhance the efficacy of radiation by arresting cells in the G2/M phase of the cell cycle, a phase known to be most sensitive to radiation.[1] This synergistic interaction has the potential to overcome radioresistance and improve therapeutic outcomes in various cancers, including aggressive malignancies like glioblastoma.[3] These application notes provide a summary of the preclinical data, detailed experimental protocols, and an overview of the molecular mechanisms underlying the combination of this compound and radiation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound (and its potent analog, Duocarmycin SA or DSA) in combination with radiation therapy.
Table 1: In Vitro Efficacy of Duocarmycin SA (DSA) in Human Glioblastoma (U-138 MG) Cells
| Parameter | DSA Alone | Proton Radiation Alone | DSA + Proton Radiation | Reference |
| IC50 (Clonogenic Assay) | 0.0018 nM | 0.964 Gy | - | [3] |
| IC50 (Cell Viability Assay) | 0.4 nM | - | - | [3] |
| Apoptosis (0.1 nM DSA, 2 Gy Radiation) | ~30% | ~15% | Additive Effect (DER: 2.5) | [3] |
| Necrosis (0.1 nM DSA, 2 Gy Radiation) | <10% | ~10% | Additive Effect (DER: 4.0) | [3] |
| Clonogenic Survival (0.001 nM DSA) | - | Dose-dependent decrease | Significantly reduced survival fractions at all radiation doses (1-8 Gy) | [3] |
DER: Dose Enhancement Ratio
Table 2: In Vitro Cytotoxicity of Duocarmycin Analogs in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | This compound (DUMA) | Duocarmycin SA (DSA) | Reference |
| HeLa S3 | Cervical Carcinoma | 0.006 nM | 0.00069 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and radiation combination therapy.
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for determining the long-term reproductive viability of cancer cells after treatment.
Materials:
-
Cancer cell line of interest (e.g., U-138 MG glioblastoma cells)
-
Complete cell culture medium
-
6-well plates
-
This compound solution (in appropriate solvent, e.g., DMSO)
-
Radiation source (e.g., X-ray or proton beam irradiator)
-
Crystal Violet staining solution (0.5% in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the expected survival fraction) into 6-well plates.
-
Allow cells to attach and resume proliferation for 18-24 hours in a humidified incubator (37°C, 5% CO2).
-
-
Treatment:
-
This compound: Aspirate the medium and add fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for a specified duration (e.g., 24 hours).
-
Radiation: After drug incubation, replace the medium with fresh, drug-free medium. Immediately irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
Return the plates to the incubator and allow colonies to form for 10-14 days. The medium can be changed every 3-4 days if necessary.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded) x 100%
-
Surviving Fraction (SF): Number of colonies in treated wells / (Number of cells seeded x PE)
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.
-
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (including floating cells in the supernatant) after treatment.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Acquire data and analyze the distribution of cells in the four quadrants:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Generate a histogram of PI fluorescence intensity and use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
The synergistic effect of this compound and radiation is primarily mediated through the DNA Damage Response (DDR) pathway. Both agents induce significant DNA damage, leading to the activation of key sensor kinases, Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).
-
This compound: Forms bulky DNA adducts, which can stall replication forks, leading to the activation of the ATR-Chk1 signaling axis.[4][5]
-
Radiation: Primarily causes DNA double-strand breaks (DSBs), which are potent activators of the ATM-Chk2 signaling pathway.[4][5]
The concurrent activation of both ATM and ATR pathways leads to a robust and sustained DDR. This results in the phosphorylation and activation of downstream effector proteins, including p53, which orchestrates cell fate decisions. The sustained cell cycle arrest, particularly at the G2/M checkpoint, prevents cells with damaged DNA from proceeding through mitosis, a key mechanism of radiosensitization. If the DNA damage is too extensive to be repaired, the cells are driven towards apoptosis.
Caption: Synergistic DNA damage signaling by this compound and radiation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the combination of this compound and radiation in a preclinical setting.
Caption: Preclinical workflow for this compound and radiation therapy.
Conclusion and Future Directions
The combination of this compound with radiation therapy represents a promising strategy to enhance antitumor efficacy, particularly in radioresistant cancers. Preclinical data strongly support a synergistic interaction, driven by enhanced DNA damage, cell cycle arrest, and apoptosis. The provided protocols offer a framework for researchers to further investigate this combination in various cancer models.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and toxicity of this compound and radiation in relevant animal models to determine therapeutic windows and optimal dosing schedules.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Combination with other agents: Exploring the potential of three-way combinations, for example, by including inhibitors of specific DNA repair pathways to further exploit the vulnerabilities of cancer cells.
-
Advanced delivery systems: Utilizing targeted delivery systems, such as antibody-drug conjugates (ADCs), to selectively deliver duocarmycin analogs to tumor tissues, thereby minimizing systemic toxicity.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Duocarmycin A Prodrugs for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Duocarmycin A prodrugs as a targeted therapeutic strategy. This compound, a member of a class of exceptionally potent antitumor antibiotics, exerts its cytotoxic effects through sequence-selective alkylation of DNA. However, its extreme potency necessitates a prodrug approach to minimize systemic toxicity and enhance tumor-specific delivery. This document outlines various prodrug strategies, including antibody-drug conjugates (ADCs), enzyme-activated prodrugs, and reductively activated prodrugs, and provides detailed experimental protocols for their synthesis, characterization, and evaluation.
Introduction to this compound and Prodrug Strategies
This compound and its analogs are natural products isolated from Streptomyces bacteria that bind to the minor groove of DNA and irreversibly alkylate the N3 position of adenine. This action disrupts DNA architecture, leading to cell death. The high cytotoxicity of duocarmycins makes them attractive candidates for cancer therapy, but their lack of selectivity is a major clinical hurdle. Prodrug strategies aim to mask the cytotoxic activity of this compound until it reaches the tumor site, thereby increasing the therapeutic index.
Several prodrug strategies have been developed:
-
Antibody-Drug Conjugates (ADCs): This is a prominent strategy where a Duocarmycin derivative (the payload) is attached to a monoclonal antibody (mAb) that targets a tumor-specific antigen via a linker. Upon binding to the target antigen on cancer cells, the ADC is internalized, and the active drug is released within the cell. A leading example is SYD985 (trastuzumab duocarmazine), which has undergone clinical trials.
-
Enzyme-Activated Prodrugs: These prodrugs are designed to be activated by enzymes that are overexpressed in the tumor microenvironment or by enzymes delivered to the tumor site.
-
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This two-step approach involves the administration of an antibody-enzyme conjugate that localizes to the tumor, followed by the administration of a non-toxic prodrug that is converted to the active cytotoxic agent by the enzyme at the tumor site. Glycosidic prodrugs of duocarmycins have been developed for this purpose.
-
Glucuronide Prodrugs: These are activated by β-glucuronidase, an enzyme found in the lysosomes of cells and often elevated in the necrotic regions of solid tumors.
-
-
Reductively Activated Prodrugs: These prodrugs are designed to be cleaved and activated in the hypoxic (low oxygen) environment characteristic of many solid tumors. The reducing environment of the tumor facilitates the release of the active Duocarmycin.
Data Presentation
The following tables summarize quantitative data for various this compound prodrugs from the literature, providing a basis for comparison of their efficacy.
Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin Derivatives and Prodrugs in Cancer Cell Lines
| Compound/Prodrug | Cell Line | IC50 (nM) | Reference |
| Duocarmycin SA (DSA) | HeLa S3 | 0.00069 | |
| This compound (DUMA) | HeLa S3 | 0.006 | |
| Duocarmycin B1 | HeLa S3 | 0.035 | |
| Duocarmycin B2 | HeLa S3 | 0.1 | |
| Duocarmycin C1 | HeLa S3 | 8.5 | |
| Duocarmycin C2 | HeLa S3 | 0.57 | |
| DSA | Balb 3T3/H-Ras | 0.05 | |
| DUMA | Balb 3T3/H-Ras | 0.3 | |
| Glucuronide Prodrug 4a | HT-29 | 610 | |
| Glucuronide Prodrug 4a + β-glucuronidase | HT-29 | 0.9 | |
| Glucuronide Prodrug 4b | HT-29 | 3300 | |
| Glucuronide Prodrug 4b + β-glucuronidase | HT-29 | 2.1 | |
| seco-CBI-TMI seco-drug 4a | A549 | 0.016 | |
| α-Mannoside Prodrug 22 | - | QIC50 = 4500 |
QIC50 = IC50 of prodrug / IC50 of prodrug in the presence of the activating enzyme.
Table 2: In Vivo Antitumor Efficacy of a Reductively Activated Duocarmycin Prodrug
| Compound | Dose (µg/kg) | Animal Model | Outcome | Reference |
| t-Butyl carbamate prodrug 5 | 100 | L1210 leukemia | 6/10 long-term survivors |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of this compound prodrugs.
Synthesis of a Reductively Activated seco-CBI-indole2 Prodrug
This protocol describes the synthesis of N-acyl O-amino phenol derivatives of seco-CBI-indole2, which are designed for reductive activation.
Diagram 1: Synthetic Scheme for a Reductively Activated Duocarmycin Prodrug
Caption: Synthetic route to a reductively activated Duocarmycin prodrug.
Materials:
-
seco-CBI-indole2 (starting material)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
-
Anhydrous diethyl ether
-
Anhydrous 1,4-dioxane
-
tert-Butyl N-(tosyloxy)carbamate (TsONHBoc)
-
Ethyl acetate
-
Water
-
Saturated aqueous NaCl solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve seco-CBI-indole2 in a 1:1 mixture of anhydrous diethyl ether and 1,4-dioxane in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiHMDS (1.0 M in THF) dropwise to the solution. Stir the reaction mixture at 0 °C for 30 minutes.
-
Add tert-butyl N-(tosyloxy)carbamate (TsONHBoc) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tert-butylcarbamate prodrug.
Characterization:
-
Confirm the structure of the purified product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Conjugation of a Duocarmycin Linker-Payload to an Antibody
This protocol provides a general procedure for the conjugation of a maleimide-functionalized Duocarmycin linker-payload to a monoclonal antibody via cysteine residues.
Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Preparation
Caption: General workflow for the preparation of a Duocarmycin ADC.
Materials:
-
Monoclonal antibody (e.g., trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-functionalized Duocarmycin linker-payload (e.g., vc-seco-DUBA)
-
Reaction buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Reduction:
-
To a solution of the monoclonal antibody, add a calculated amount of TCEP solution to achieve partial reduction of the interchain disulfide bonds. The amount of TCEP will determine the average drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 1-2 hours).
-
-
Conjugation:
-
Add the maleimide-functionalized Duocarmycin linker-payload to the reduced antibody solution. The linker-payload should be dissolved in a compatible solvent (e.g., DMA or DMSO).
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a quenching reagent such as N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC using a suitable chromatography method, such as HIC, to separate the conjugated antibody from unconjugated antibody, free drug, and other impurities. HIC can also be used to fractionate ADCs with different DARs.
-
Characterization:
-
Determine the average DAR using HIC or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by size exclusion chromatography (SEC).
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the in vitro cytotoxicity of Duocarmycin prodrugs using a cell viability assay such as the MTT or MTS assay.
Diagram 3: Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of Duocarmycin prodrugs.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
Duocarmycin prodrug stock solution in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of the Duocarmycin prodrug in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted prodrug solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubate the plate for a defined period, typically 72 hours.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37 °C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a Duocarmycin ADC in a mouse xenograft model.
Diagram 4: Workflow for In Vivo Antitumor Efficacy Study
Caption: Workflow for an in vivo antitumor efficacy study of a Duocarmycin ADC.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Duocarmycin ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest human cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the Duocarmycin ADC intravenously via the tail vein at the desired dose(s).
-
Administer the vehicle control to the control group. The dosing schedule can be a single dose or multiple doses.
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions (length and width) with calipers twice a week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
The study is typically terminated when the tumors in the control group reach a specific size or when other ethical endpoints are met.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Conclusion
The development of this compound prodrugs represents a promising strategy to harness the extreme potency of this class of compounds for targeted cancer therapy. By employing innovative prodrug designs such as ADCs, enzyme-activated, and reductively activated systems, it is possible to achieve selective delivery of the cytotoxic payload to tumor cells, thereby enhancing efficacy and reducing off-target toxicity. The protocols and data presented in these application notes provide a foundational framework for researchers and drug development professionals to design, synthesize, and evaluate novel this compound prodrugs for the next generation of targeted cancer therapeutics.
Application Notes and Protocols for HPLC-Based Purification and Analysis of Duocarmycin A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification and analysis of Duocarmycin A using High-Performance Liquid Chromatography (HPLC). Duocarmycins are a class of highly potent DNA alkylating agents with significant antitumor activity.[1][2][3] Their purification and subsequent analysis are critical steps in research, development, and quality control.
Part 1: Purification of this compound by Preparative HPLC
Preparative HPLC is a powerful technique for isolating this compound from complex mixtures, such as fermentation broths or synthetic reaction mixtures, to achieve the high purity required for biological and pharmaceutical studies.
Application Note: Preparative Reversed-Phase HPLC for this compound Isolation
The purification strategy for this compound from a Streptomyces culture broth typically involves initial extraction followed by preparative reversed-phase HPLC.[4][5] The hydrophobic nature of this compound makes it well-suited for separation on C18 columns. The selection of mobile phase components is critical to achieve good resolution and recovery. A combination of methanol and water is a common choice, providing a good balance of solvating power and compatibility with reversed-phase chromatography.[4]
Key Considerations for Method Development:
-
Sample Preparation: The crude extract from the fermentation broth should be filtered to remove particulate matter and may require a solid-phase extraction (SPE) clean-up step to remove highly polar or non-polar impurities that could interfere with the HPLC separation.
-
Column Selection: A high-capacity preparative C18 column is recommended to handle larger sample loads. The particle size and column dimensions will influence the resolution and throughput.
-
Mobile Phase Optimization: A gradient elution is typically employed, starting with a higher percentage of water and gradually increasing the proportion of organic solvent (e.g., methanol) to elute compounds with increasing hydrophobicity. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.
-
Detection: UV detection is suitable for this compound and its analogs. Based on data for related compounds, a wavelength of around 350 nm can be effective for monitoring the elution of seco-duocarmycin forms, which are structurally related to this compound.[6]
Protocol: Preparative HPLC Purification of this compound from Streptomyces Culture
This protocol is based on methodologies reported for the isolation of Duocarmycin SA.[4]
1. Sample Preparation (Extraction from Culture Broth):
- To 1 liter of Streptomyces culture broth, add an equal volume of a suitable organic solvent (e.g., ethyl acetate or propanol) and stir vigorously for 1-2 hours.[4]
- Separate the organic layer containing this compound from the aqueous layer.
- Concentrate the organic extract under reduced pressure to obtain a crude residue.
- Redissolve the crude residue in a small volume of the initial HPLC mobile phase (e.g., 70:30 water:methanol) and filter through a 0.45 µm syringe filter before injection.
2. Preparative HPLC Conditions:
- HPLC System: A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.
- Column: YMC-Pack ODS-A, 20 x 250 mm, 10 µm, or equivalent preparative C18 column.
- Mobile Phase A: Water
- Mobile Phase B: Methanol
- Gradient: 30% B to 100% B over 40 minutes.
- Flow Rate: 10 mL/min.
- Detection: UV at 350 nm.[6]
- Injection Volume: Dependent on the concentration of the crude extract and the column capacity.
3. Fraction Collection and Post-Purification Processing:
- Collect fractions corresponding to the this compound peak based on the UV chromatogram.
- Analyze the purity of the collected fractions using analytical HPLC (see Part 2).
- Pool the pure fractions and remove the organic solvent under reduced pressure.
- Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
Quantitative Data Summary for Preparative HPLC (Representative)
The following table summarizes representative performance data for the preparative purification of duocarmycin analogs. Actual results for this compound may vary depending on the specific conditions and the complexity of the starting material.
| Parameter | Typical Value/Range | Reference |
| Column Type | C18 (Preparative) | Based on general practice for similar compounds |
| Purity Achieved | >95% | Expected outcome for preparative HPLC |
| Recovery | 60-80% | Estimated based on multi-step purification |
| Loading Capacity | 10-100 mg per run | Dependent on column size and packing |
Part 2: Analysis of this compound by Analytical HPLC
Analytical HPLC is essential for determining the purity of this compound preparations, quantifying its concentration, and analyzing its stability.
Application Note: Analytical Reversed-Phase HPLC for Purity and Quantification
A validated analytical RP-HPLC method is crucial for the quality control of this compound. This method can be used for purity assessment, including the detection of related substances and degradation products, as well as for quantitative assays.
Key Aspects of Analytical Method Development:
-
Specificity: The method must be able to separate this compound from its potential impurities, degradation products, and other components in the sample matrix. Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) are performed to demonstrate the stability-indicating nature of the method.
-
Linearity: The detector response should be linear over a defined concentration range. This is essential for accurate quantification.
-
Accuracy and Precision: The method should provide results that are close to the true value (accuracy) and reproducible (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.
-
Robustness: The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, and flow rate.
Protocol: Analytical RP-HPLC for Purity and Assay of this compound
This protocol provides a starting point for developing a validated analytical HPLC method.
1. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
- Sample Solution: Dissolve the this compound sample in the same solvent as the standard to a concentration within the calibration range.
2. Analytical HPLC Conditions:
- HPLC System: An analytical HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV-Vis detector.
- Column: Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm, or equivalent analytical C18 column.[7]
- Mobile Phase A: Water with 0.05% TFA.[7]
- Mobile Phase B: Methanol with 0.05% TFA.[7]
- Gradient: 5% B to 95% B over 20 minutes.[7]
- Flow Rate: 1 mL/min.[7]
- Column Temperature: 25 °C.
- Detection: UV at 350 nm (or a wavelength determined by UV spectral analysis of the main peak).[6]
- Injection Volume: 10 µL.
3. Data Analysis:
- Purity Assessment: Determine the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Peak purity can be further assessed using a PDA detector by comparing the UV spectra across the peak.
- Quantification (Assay): Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary for Analytical HPLC (Representative)
The following table summarizes typical validation parameters for an analytical HPLC method for a related duocarmycin analog, DX-52-1, which can serve as a reference for a this compound method.
| Parameter | Typical Value/Range | Reference |
| Linearity (Range) | 5 - 1000 ng/mL | [6] |
| Correlation Coefficient (r²) | >0.995 | [6] |
| Accuracy (% Recovery) | 95 - 105% | [6] |
| Precision (% RSD) | < 5% | [6] |
| Limit of Quantification (LOQ) | 2.56 ng/mL | [6] |
| Specificity | No interference from matrix components | [6] |
Mandatory Visualizations
Diagrams of Experimental Workflows and Logical Relationships
References
- 1. Duocarmycins, new antitumor antibiotics produced by Streptomyces; producing organisms and improved production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duocarmycins, potent antitumor antibiotics produced by Streptomyces sp. structures and chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antitumor antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Duocarmycin SA, a new antitumor antibiotic from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Solid-Phase Synthesis of Duocarmycin Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of Duocarmycin analogues, a class of highly potent antineoplastic agents. The methodologies described herein are based on the use of a pre-synthesized Fmoc-protected Duocarmycin SA (DSA) monomer, enabling the efficient assembly of various analogues on a solid support. These protocols are intended to guide researchers in the development of novel Duocarmycin-based compounds, including those for potential use as payloads in antibody-drug conjugates (ADCs).
Introduction
Duocarmycins are natural products known for their exceptional cytotoxicity, which stems from their ability to alkylate DNA in a sequence-selective manner.[1] Their unique mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[2] This irreversible DNA modification disrupts cellular processes, leading to apoptosis. The high potency of Duocarmycins has made them attractive candidates for cancer therapy, particularly as payloads for ADCs, which aim to deliver the cytotoxic agent specifically to tumor cells.[3]
Solid-phase synthesis offers a streamlined and efficient approach for the generation of a diverse range of Duocarmycin analogues.[4] By utilizing an Fmoc-protected Duocarmycin SA (DSA) building block, researchers can readily incorporate this potent pharmacophore into peptide sequences, allowing for the exploration of structure-activity relationships and the development of targeted drug delivery systems.[3]
Mechanism of Action: DNA Alkylation
The cytotoxic activity of Duocarmycin and its analogues is initiated by their binding to the minor groove of DNA, followed by a shape-dependent activation that leads to the alkylation of adenine. This process is depicted in the signaling pathway diagram below.
Experimental Protocols
The following protocols outline the key steps for the solid-phase synthesis of Duocarmycin analogues using an Fmoc-protected DSA monomer.
Materials and Reagents
-
Fmoc-protected Duocarmycin SA (DSA) monomer
-
Solid-phase synthesis resin (e.g., 2-Chlorotrityl chloride resin, Rink Amide resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O or varying concentrations of TFA in DCM with scavengers)[5][6]
-
HPLC grade solvents for purification (Acetonitrile, Water, TFA)
Protocol 1: Resin Loading (Example with 2-Chlorotrityl chloride resin)
-
Swell the 2-Chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and DIPEA (7.5 equivalents) in dry DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
To cap any unreacted sites, treat the resin with a solution of DCM/MeOH/DIPEA (80:15:5) for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Protocol 2: Peptide Chain Elongation
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin with DMF (5 times) and DCM (5 times).
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling reagent like HATU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times).
-
Repeat steps 1-3 for each subsequent amino acid in the desired sequence.
Protocol 3: Coupling of Fmoc-DSA Monomer
-
Following the final Fmoc deprotection of the peptide chain, swell the resin in DMF.
-
In a separate vial, dissolve the Fmoc-protected DSA monomer (1.5-2 equivalents), HATU (1.5-2 equivalents), and DIPEA (3-4 equivalents) in DMF.
-
Add the activated DSA solution to the resin and agitate for 4-12 hours at room temperature.
-
Wash the resin extensively with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
Protocol 4: Cleavage and Deprotection
-
Treat the dried resin with a cleavage cocktail. For acid-sensitive linkers like 2-Cl-Trt, a milder cocktail of 1-50% TFA in DCM can be used. For more robust linkers like Rink Amide, a standard cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water is suitable.[5][6]
-
Agitate the mixture for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether to isolate the crude peptide-Duocarmycin conjugate.
Protocol 5: Purification and Analysis
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or DMSO).
-
Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the final product by LC-MS and analytical HPLC.[5]
Solid-Phase Synthesis Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of Duocarmycin analogues.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of various Duocarmycin analogues.
Table 1: Yields of Solid-Phase Synthesized Duocarmycin Analogues
| Compound ID | C-Terminal Modification | Resin Type | Overall Yield (%) | Reference |
| Analogue 1 | -Ala-OH | 2-Cl-Trt | 69 | [7] |
| Analogue 2 | -Gly-OH | 2-Cl-Trt | 81 | [7] |
| Analogue 3 | -Val-OH | 2-Cl-Trt | 56 | [7] |
| Analogue 4 | -Leu-OH | 2-Cl-Trt | 48 | [7] |
| Analogue 5 | -Phe-OH | 2-Cl-Trt | 38 | [7] |
| Analogue 6 | -Ala-NH₂ | Rink Amide | 34 | [7] |
Yields are based on the initial loading of the resin.
Table 2: In Vitro Cytotoxicity of Duocarmycin Analogues
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Duocarmycin SA | L1210 | 0.01 | [8] |
| CBI-TMI | L1210 | 0.02 | [8] |
| seco-DUBA | SK-BR-3 | 0.09 - 0.43 | [9] |
| DUMA | HeLa S₃ | 0.12 | [2] |
| DU-86 | HeLa S₃ | 0.23 | [2] |
| Amidine Analogue (+)-6 | L1210 | 0.75 | [8] |
| Thioamide Analogue (+)-7 | L1210 | 1.1 | [8] |
| N-Boc-DSA | L1210 | 6 | [10] |
| N-Boc-iso-MeCTI | L1210 | 25 | [10] |
| N-Boc-MeCTI | L1210 | 30 | [10] |
| (+)-N-Boc-CBI | L1210 | 80 | [10] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and can vary depending on the cell line and assay conditions.
Conclusion
The solid-phase synthesis approach described in these application notes provides a robust and versatile platform for the creation of novel Duocarmycin analogues. By systematically modifying the peptide chain attached to the Duocarmycin core, researchers can investigate the impact of these changes on biological activity and develop targeted agents with improved therapeutic indices. The provided protocols and data serve as a valuable resource for scientists and professionals engaged in the discovery and development of next-generation anticancer therapeutics.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Solid-Phase Synthesis of Duocarmycin Analogues and the Effect of C-Terminal Substitution on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20160347753A1 - Synthesis of Duocarmycin Analogues - Google Patents [patents.google.com]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. DSpace [bradscholars.brad.ac.uk]
- 8. Synthesis and Evaluation of Duocarmycin and CC-1065 Analogues Containing Modifications in the Subunit Linking Amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Duocarmycin A Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Duocarmycin A and its analogues. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
The principal challenge in the synthesis of this compound lies in the management of its highly reactive and unstable spirocyclopropyl-cyclohexadienone pharmacophore. This moiety is prone to premature activation and decomposition, necessitating the use of a prodrug strategy, wherein the key phenolic hydroxyl group is protected until the final stages of the synthesis.[1][2]
Q2: How can the enantioselectivity of the chiral centers in this compound be controlled?
Achieving high enantioselectivity is a critical and often difficult aspect of this compound synthesis. A key method for establishing the stereocenter in the core tricyclic structure is through a highly enantioselective indole hydrogenation.[3][4] The development of stable sulfonamide protecting groups, which can be cleaved under mild, chemoselective conditions, has been shown to significantly improve both the yield and throughput of the enantioselective sequence.[3][4]
Q3: What are common side reactions to be aware of during the synthesis?
A common side reaction is the reduction of the furan double bond during deprotection steps, particularly when using standard O-benzyl deprotection methods.[5] Additionally, the formation of byproducts during bromination and other functional group manipulations can complicate purification and reduce yields. Careful control of reaction conditions and stoichiometry is crucial to minimize these side reactions.
Troubleshooting Guides
Problem 1: Low Yield or Failure of the Spirocyclization Step
Symptoms:
-
Low or no formation of the desired spirocyclopropyl product.
-
Complex mixture of byproducts observed by TLC or LC/MS analysis.
-
Decomposition of starting material.
Possible Causes:
-
Inappropriate Base: The choice of base is critical for the spirocyclization. Conventional strong bases like NaH and DBU may not be effective and can lead to decomposition.[6]
-
Presence of Water: The reaction is highly sensitive to moisture, which can quench the base and lead to side reactions.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome.
-
Premature Decomposition: The spirocyclized product is inherently reactive and can decompose during the reaction or workup.[6]
Solutions:
-
Use of a Non-nucleophilic, Strong Base: The phosphazene base P4-t-Bu has been shown to be effective in promoting the spirocyclization.[6]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Optimization: Acetonitrile (MeCN) has been found to be a suitable solvent, leading to higher yields compared to DMF.[6]
-
Careful Purification: The product is sensitive and may require rapid purification, often using chromatography.[6]
Problem 2: Difficulty in Removing Protecting Groups without Affecting Other Functional Groups
Symptoms:
-
Cleavage of the desired protecting group is incomplete.
-
Undesired cleavage of other protecting groups or modification of sensitive functional groups (e.g., reduction of the furan ring).
-
Low yield of the deprotected product.
Possible Causes:
-
Harsh Deprotection Conditions: Standard deprotection conditions (e.g., strong acids or bases, catalytic hydrogenation) may not be compatible with the sensitive Duocarmycin core.
-
Protecting Group Selection: The chosen protecting group may not be sufficiently labile for selective removal in the final steps.
Solutions:
-
Mild Deprotection Reagents: Employ mild and chemoselective deprotection methods. For example, the use of a stable sulfonamide protecting group that can be cleaved under mild conditions has been reported to enhance yield and throughput.[3][4]
-
Strategic Use of Protecting Groups: Plan the protecting group strategy carefully from the beginning of the synthesis to ensure orthogonal removal in the presence of sensitive functionalities.
-
Alternative Deprotection Strategies: Investigate alternative protecting group removal strategies, such as enzymatic cleavage for certain applications, especially in the context of prodrugs and antibody-drug conjugates.
Quantitative Data Summary
The following table summarizes reported yields for key steps in Duocarmycin synthesis, highlighting the variability and challenges.
| Step | Reagents and Conditions | Reported Yield (%) | Reference |
| Spirocyclization | P4-t-Bu (2 equiv), MeCN, 3.5 h | up to 56 | [6] |
| Spirocyclization (alternative) | P4-t-Bu, DMF, 2 h | ~20 | [6] |
| O-Amino Phenol Prodrug Synthesis | LiHMDS, ether:1,4-dioxane (1:1), TsONHBoc, rt, 4 h | 35-42 | [1] |
| Amide Coupling | EDC, HOBt, DIPEA | Not specified | [7] |
Experimental Protocols
Protocol 1: Spirocyclization of a Phenol-Protected Duocarmycin Precursor
This protocol is based on the optimization of the alternative spirocyclization involving indole NH deprotonation.[6]
Materials:
-
Phenol-protected Duocarmycin precursor (e.g., Benzyl ether)
-
Phosphazene base P4-t-Bu
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous N,N-Dimethylformamide (DMF) - for comparison
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
TLC or LC/MS for reaction monitoring
Procedure:
-
Dissolve the phenol-protected Duocarmycin precursor in anhydrous MeCN under an inert atmosphere.
-
Add 2 equivalents of the phosphazene base P4-t-Bu to the solution.
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Monitor the reaction progress by TLC or LC/MS until the starting material is consumed.
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product immediately using column chromatography on silica gel. Note that the product is sensitive and prolonged exposure to silica gel should be avoided.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for this compound synthesis highlighting key stages and associated challenges.
Caption: A troubleshooting guide for the critical spirocyclization step in this compound synthesis.
References
- 1. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Enantioselective Total Synthesis of (+)-Duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. An Additional Spirocyclization for Duocarmycin SA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Technical Support Center: Optimizing Duocarmycin A Dosage for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Duocarmycin A dosage for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a highly potent antitumor antibiotic originally isolated from Streptomyces bacteria.[1][2][3] Its cytotoxic effects stem from its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine bases, particularly in AT-rich sequences.[1][2][4] This irreversible DNA alkylation disrupts the DNA architecture, leading to the inhibition of DNA replication and transcription, which ultimately results in tumor cell death.[1][2][3][4]
Q2: What is a typical effective concentration range for this compound in cytotoxicity assays?
This compound and its analogs are known for their extreme potency, often exhibiting cytotoxic effects at picomolar to nanomolar concentrations.[1][2][5] The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line. For example, IC50 values have been reported in the picomolar range for acute myeloid leukemia (AML) cell lines like Molm-14 and HL-60.[5] It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 pM to 1 µM) to determine the optimal range for your specific cell line.
Q3: How long should I incubate cells with this compound?
Incubation times for this compound in cytotoxicity assays typically range from 24 to 72 hours.[1][5] A 72-hour incubation is common for determining IC50 values using assays like the MTT assay.[5] However, the optimal incubation time can depend on the cell line's doubling time and the specific endpoint being measured. Shorter incubation times may be sufficient to observe effects on DNA damage, while longer incubations are generally needed to assess impacts on cell proliferation and viability.
Q4: What are the key cellular responses to this compound treatment?
Treatment with this compound triggers a cascade of cellular events in response to DNA damage. Key responses include:
-
DNA Double-Strand Breaks (DSBs): The alkylation of DNA by this compound can lead to the formation of DNA adducts that impair DNA repair pathways, resulting in DSBs.[5]
-
Cell Cycle Arrest: In response to DNA damage, cells often arrest in the G2/M phase of the cell cycle to allow for DNA repair.[5][6]
-
Apoptosis: If the DNA damage is too severe to be repaired, cells will undergo programmed cell death, or apoptosis.[5][6]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before plating. Use a hemocytometer or an automated cell counter to accurately determine cell concentration. Perform a cell density optimization experiment to find the optimal seeding density for your cell line and assay duration.
-
-
Possible Cause: Inaccurate drug dilutions.
-
Solution: this compound is potent at very low concentrations, making accurate serial dilutions critical. Prepare fresh dilutions for each experiment from a well-characterized stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue 2: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause: Drug instability.
-
Possible Cause: Cell line resistance.
-
Possible Cause: Incorrect assay endpoint.
-
Solution: The chosen assay may not be sensitive enough to detect the cytotoxic effects within the tested timeframe. Consider using a more sensitive assay or a different endpoint. For example, if a proliferation assay shows no effect, an apoptosis assay (e.g., Annexin V staining) might reveal early signs of cell death.
-
Issue 3: Unexpected dose-response curve (e.g., non-sigmoidal).
-
Possible Cause: Drug precipitation at high concentrations.
-
Solution: Visually inspect the drug dilutions for any signs of precipitation. If necessary, adjust the solvent or reduce the highest concentration tested.
-
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Extremely high concentrations of a drug can induce non-specific toxicity. Focus on the lower end of the concentration range where the specific mechanism of action is expected to be dominant.
-
Data Presentation
Table 1: In Vitro IC50 Values of Duocarmycin Analogs in Different Cancer Cell Lines
| Type of Cancer | Cell Line | Duocarmycin Analog | Incubation Time (hours) | Assay/Endpoint | IC50 (nM) |
| Uterine Cervix Carcinoma | HeLa S3 | This compound (DUMA) | 1 | Cytotoxicity | 0.006 |
| Uterine Cervix Carcinoma | HeLa S3 | Duocarmycin SA (DSA) | Not Specified | Cytotoxicity | 0.00069 |
| ras-Transformed Fibroblasts | Balb 3T3/H-Ras | This compound (DUMA) | 72 | Cell Growth Inhibition | 0.3 |
| ras-Transformed Fibroblasts | Balb 3T3/H-Ras | Duocarmycin SA (DSA) | 72 | Cell Growth Inhibition | 0.05 |
| Acute Myeloid Leukemia | Molm-14 | Duocarmycin SA (DSA) | 72 | MTT Assay | 0.01112 |
| Acute Myeloid Leukemia | HL-60 | Duocarmycin SA (DSA) | 72 | MTT Assay | 0.1127 |
| Glioblastoma | U-138 MG | Duocarmycin SA (DSA) | Not Specified | Cell Viability | 0.4 |
Data compiled from multiple sources.[1][5][8]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[9][10][11][12]
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 pM to 1 µM.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Distamycin A enhances the cytotoxicity of this compound and suppresses this compound-induced apoptosis in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Duocarmycin A Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Duocarmycin A in aqueous solutions. It includes frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution seems to have lost activity. What could be the cause?
A1: Loss of activity is often due to the chemical instability of this compound in aqueous solutions. The molecule's potent cytotoxic activity is linked to its spirocyclopropylhexadienone moiety, which is susceptible to degradation, particularly through hydrolysis.[1] Factors like pH, buffer composition, and temperature can significantly impact its stability. It is crucial to handle stock solutions and experimental buffers according to recommended protocols.
Q2: What is the primary degradation pathway for this compound in an aqueous environment?
A2: The primary mechanism of inactivation involves the disruption of the vinylogous amide conjugation within the alkylating subunit.[2] This leads to the opening of the reactive cyclopropane ring. This structural change prevents the molecule from effectively binding to the minor groove of DNA and alkylating adenine at the N3 position, which is the basis of its cytotoxic effect.[3][4][5]
Q3: How does pH affect the stability of this compound?
A3: this compound's stability is pH-dependent. While it possesses DNA alkylating activity within the physiological pH range (e.g., pH 7.4), its reactivity and degradation rate can change at different pH values.[6] Studies on related analogues show that at lower pH (2-5), the solvolysis (degradation) reaction can be acid-catalyzed, while at pH ≥6, an uncatalyzed reaction rate dominates.[7] For optimal stability during experiments, it is critical to use buffered solutions and avoid highly acidic or alkaline conditions unless experimentally required.
Q4: What is the recommended solvent for preparing a stable stock solution of this compound?
A4: For long-term storage, this compound stock solutions should be prepared in an anhydrous organic solvent like DMSO and stored at -20°C or -80°C under nitrogen.[8] Aqueous working solutions should be prepared fresh from the stock solution immediately before use to minimize degradation.
Q5: I'm observing inconsistent results in my cell-based assays. Could this be related to compound stability?
A5: Yes, inconsistent results are a common consequence of compound degradation. The half-life of some duocarmycin analogues in culture media can be a matter of hours.[3] If the compound degrades significantly over the course of a multi-day experiment (e.g., a 72-hour cytotoxicity assay), the effective concentration of the active agent will decrease, leading to variability.[1][3] It is advisable to either refresh the media with a newly prepared compound at regular intervals or conduct shorter-duration assays if possible.
Q6: Are there more stable analogues of Duocarmycin available?
A6: Yes. Significant research has focused on creating more stable analogues and prodrugs.[9] For example, Duocarmycin SA (DSA) is noted to be more solvolytically stable than this compound.[6] Additionally, seco-duocarmycins are prodrugs designed to convert to the active form in situ, which can improve stability during formulation and administration.[6][9]
Quantitative Stability Data
| Compound Class | pH | Temperature (°C) | Buffer/Medium | Estimated Half-Life (t½) | Reference |
| Duocarmycin Analogues | 7.4 | 37 | Cell Culture Medium | Hours (e.g., 2.6 to 20 h for specific analogues) | [3] |
| Duocarmycin Analogues | < 6 | 25 | Aqueous Buffer | Increased degradation rate (acid-catalyzed solvolysis) | [7] |
| Duocarmycin Analogues | > 6 | 25 | Aqueous Buffer | Uncatalyzed solvolysis dominates | [7] |
| Duocarmycin SA (DSA) | Neutral | RT | Aqueous Solution | More stable than this compound | [1][6] |
Experimental Protocols
Protocol: Assessing this compound Stability via HPLC
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer by quantifying its degradation over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Working Solution Preparation: Immediately before starting the experiment, dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to a final concentration (e.g., 50 µM). This is your T=0 sample.
-
Incubation: Maintain the aqueous solution at a constant temperature (e.g., 37°C) in a controlled environment.
-
Time-Point Sampling:
-
Immediately after preparation (T=0), withdraw an aliquot (e.g., 100 µL).
-
Quench the degradation by adding an equal volume of cold acetonitrile. This precipitates proteins and halts the reaction.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Repeat this sampling process at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of water/acetonitrile with an acid modifier (e.g., 0.1% TFA) to separate the parent this compound from its degradation products.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The degradation rate constant (k) is the negative of the slope of the resulting line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Visualizations
Logical Flow & Pathway Diagrams
References
- 1. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Duocarmycin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Are the Duocarmycin and CC-1065 DNA Alkylation Reactions Acid-Catalyzed? Solvolysis pH-Rate Profiles Suggest They Are Not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Duocarmycin A Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Duocarmycin A resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent DNA alkylating agent.[1][2] It binds to the minor groove of DNA, specifically in AT-rich sequences, and causes irreversible alkylation of the N3 position of adenine.[1][3] This covalent modification of DNA disrupts its structure and function, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell death.[3]
Q2: What are the primary mechanisms of resistance to this compound in cancer cells?
Cancer cells can develop resistance to this compound through two main pathways:
-
Enhanced DNA Damage Repair (DDR): Upon this compound-induced DNA damage, cancer cells can upregulate their DNA repair pathways to remove the DNA adducts and mitigate the cytotoxic effects.[4] Key pathways involved include Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and limiting its ability to reach its DNA target.[1]
Q3: My cancer cell line shows increasing resistance to this compound. What are the initial troubleshooting steps?
-
Confirm Drug Potency: Ensure the this compound stock solution is not degraded. Prepare a fresh dilution and test its activity on a sensitive control cell line.
-
Assess for Contamination: Perform routine checks for mycoplasma or other microbial contamination, which can affect cell health and drug response.
-
Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Investigate Resistance Mechanisms: Proceed with the experimental guides below to determine if the resistance is due to enhanced DNA repair or increased drug efflux.
Troubleshooting Experimental Guides
This section provides guides for identifying the mechanism of this compound resistance and strategies to overcome it.
Guide 1: Investigating Increased Drug Efflux via ABC Transporters
Issue: Suspected increase in this compound efflux leading to reduced intracellular concentration and decreased efficacy.
Experimental Approach: Rhodamine 123 Efflux Assay. This assay measures the activity of ABC transporters, particularly P-glycoprotein. Rhodamine 123 is a fluorescent substrate that is pumped out of cells by these transporters.
dot
Troubleshooting the Rhodamine 123 Efflux Assay:
| Problem | Possible Cause | Solution |
| Low fluorescence signal in all cells | - Insufficient dye concentration or incubation time.- Cell death. | - Optimize Rhodamine 123 concentration and incubation period.- Check cell viability before and after the assay. |
| High background fluorescence | - Incomplete washing of extracellular dye. | - Increase the number and volume of wash steps. |
| No difference between resistant and sensitive cells | - Resistance mechanism is not due to ABC transporter efflux.- Inhibitor is ineffective or used at a suboptimal concentration. | - Investigate DNA damage repair pathways.- Test a range of inhibitor concentrations and/or a different inhibitor. |
Strategies to Overcome ABC Transporter-Mediated Resistance:
-
Co-administration with ABC Transporter Inhibitors: Use of inhibitors like verapamil can block the efflux pumps and increase the intracellular concentration of this compound.
-
Use of Duocarmycin Analogues: Some synthetic analogues of Duocarmycin are not recognized as substrates by ABC transporters and can evade efflux.[1]
-
Antibody-Drug Conjugates (ADCs): Delivering this compound as a payload of an ADC can bypass efflux pumps by utilizing receptor-mediated endocytosis for cell entry.[3]
Guide 2: Investigating Enhanced DNA Damage Repair
Issue: Suspected upregulation of DNA repair pathways, leading to efficient removal of this compound-induced DNA adducts.
Experimental Approach 1: γH2AX Staining for DNA Double-Strand Breaks (DSBs). γH2AX is a phosphorylated form of histone H2AX that accumulates at sites of DSBs, serving as a marker for DNA damage.
dot
Troubleshooting γH2AX Staining:
| Problem | Possible Cause | Solution |
| No or weak γH2AX signal | - Ineffective this compound treatment.- Antibody issues (concentration, storage).- Inadequate cell permeabilization. | - Confirm this compound activity.- Optimize primary and secondary antibody concentrations.- Ensure permeabilization buffer is effective. |
| High background staining | - Insufficient blocking.- Non-specific antibody binding. | - Increase blocking time or use a different blocking agent.- Titrate primary antibody and include isotype controls. |
| Foci are difficult to quantify | - Cells are overlapping.- Imaging settings are not optimal. | - Seed cells at a lower density.- Adjust microscope exposure and gain settings. |
Experimental Approach 2: Comet Assay (Single Cell Gel Electrophoresis). This assay measures DNA strand breaks. Damaged DNA migrates further in an electric field, creating a "comet" shape.
dot
Troubleshooting the Comet Assay:
| Problem | Possible Cause | Solution |
| No comet tails in positive control | - Ineffective DNA damaging agent.- Issues with electrophoresis (voltage, time, buffer). | - Use a fresh, validated positive control (e.g., H₂O₂).- Check power supply, electrophoresis time, and buffer pH and temperature. |
| "Hedgehog" comets (no distinct head) | - Excessive DNA damage. | - Reduce the concentration of this compound or the treatment time. |
| Variable results between slides | - Inconsistent slide preparation or electrophoresis conditions. | - Standardize all steps of the protocol, especially agarose concentration and electrophoresis conditions. |
Strategies to Overcome DNA Repair-Mediated Resistance:
-
Combination Therapy with DNA Repair Inhibitors: Inhibitors of key DNA repair proteins, such as ATR inhibitors, can prevent the repair of this compound-induced damage and re-sensitize resistant cells. A study demonstrated that combining Duocarmycin with an ATR inhibitor synergistically enhanced its cytotoxic effects.[5]
-
Combination with Radiation: Duocarmycin can sensitize radio-resistant cells to radiation by causing them to arrest in the G2 phase of the cell cycle, which is the most radiation-sensitive phase.[3]
Guide 3: Assessing Cell Cycle Effects
Issue: this compound is known to cause cell cycle arrest. Understanding how resistant cells respond can provide insights into their survival mechanisms.
Experimental Approach: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry. PI is a fluorescent dye that binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.
dot
Troubleshooting Cell Cycle Analysis:
| Problem | Possible Cause | Solution |
| Poor resolution of G1 and G2/M peaks | - Cell clumps (doublets).- Inconsistent staining. | - Filter cells before analysis.- Ensure proper fixation and consistent staining times. |
| Large sub-G1 peak | - Significant apoptosis. | - This may be an expected outcome of this compound treatment. Can be further confirmed with an apoptosis assay (e.g., Annexin V staining). |
| Shifts in peak positions | - Instrument drift. | - Run calibration beads and control samples regularly. |
Data Presentation: Comparative Cytotoxicity
The following tables summarize the cytotoxic activity of this compound and its analogues in various cancer cell lines. This data can be used as a reference for expected potency.
Table 1: IC₅₀ Values of this compound and Analogues in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC₅₀ (nM) | Reference |
| HeLa S₃ | Human Cervical Carcinoma | This compound (DUMA) | 0.006 | [3] |
| HeLa S₃ | Human Cervical Carcinoma | Duocarmycin B1 | 0.035 | [3] |
| HeLa S₃ | Human Cervical Carcinoma | Duocarmycin B2 | 0.1 | [3] |
| HeLa S₃ | Human Cervical Carcinoma | Duocarmycin C1 | 8.5 | [3] |
| HeLa S₃ | Human Cervical Carcinoma | Duocarmycin C2 | 0.57 | [3] |
| L1210 | Mouse Lymphocytic Leukemia | Duocarmycin SA | 0.001 | [6] |
| Molm-14 | Acute Myeloid Leukemia | Duocarmycin SA (DSA) | 0.01112 | [4] |
| HL-60 | Acute Myeloid Leukemia | Duocarmycin SA (DSA) | 0.1127 | [4] |
Table 2: Synergistic Effect of Duocarmycin Analogues with an ATR Inhibitor (AZD6738) in HCC-1954 Cells
| Duocarmycin Analogue | IC₅₀ (nM) | Synergy Score (S) with AZD6738 | Reference |
| 38 | 0.11 ± 0.05 | 5.6 ± 1.7 | [5] |
| 39 | 0.16 | 5.1 | [5] |
| 40 | 1.6 | 6.7 | [5] |
| 10 | 0.3 ± 0.1 | 6.9 ± 0.7 | [5] |
Synergy scores were obtained by combination treatment of HCC-1954 cells with the duocarmycin variant and AZD6738.[5]
Signaling Pathway Diagrams
DNA Damage Response to this compound
dot
ABC Transporter-Mediated Drug Efflux
dot
References
Technical Support Center: Minimizing Off-Target Effects of Duocarmycin A ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development and experimental use of Duocarmycin A Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it contribute to off-target toxicity?
This compound is a highly potent DNA alkylating agent. Its mechanism of action involves binding to the minor groove of DNA and irreversibly alkylating the N3 position of adenine.[1] This disrupts the DNA structure, leading to a cascade of cellular events including the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately apoptosis.[2][3][4] This potent, DNA-damaging activity is not inherently specific to cancer cells. If the this compound payload is released prematurely in systemic circulation or if the ADC is taken up by non-target cells, it can lead to significant off-target toxicity.[5]
Q2: What are the most common off-target toxicities observed with this compound ADCs?
Preclinical and clinical studies have identified several common off-target toxicities associated with this compound ADCs. These primarily include:
-
Myelosuppression: This is a dose-limiting toxicity and manifests as thrombocytopenia (low platelet count) and leukopenia (low white blood cell count).[2]
-
Hepatotoxicity: Liver toxicity can occur due to the metabolism of the payload in the liver.[5]
-
Ocular Toxicities: Off-target effects on the eyes have been reported with some ADCs.
-
Fatigue and Infusion Site Reactions: These are generally milder but commonly observed side effects.[2]
Q3: How does the choice of linker impact the off-target effects of this compound ADCs?
The linker is a critical component in minimizing off-target toxicity. There are two main types of linkers used in ADCs:
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved by enzymes (e.g., cathepsins) that are often overexpressed in the tumor microenvironment. A common example is the valine-citrulline (vc) linker. While this allows for targeted release of the payload, instability in plasma can lead to premature cleavage and systemic toxicity.[6] Cleavable linkers can also lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[7][8] However, this same mechanism can also harm healthy bystander cells, contributing to off-target effects.[6]
-
Non-Cleavable Linkers: These linkers are more stable in plasma and release the payload only after the antibody is fully degraded in the lysosome of the target cell. This generally reduces off-target toxicity compared to cleavable linkers.[6] However, ADCs with non-cleavable linkers do not typically exhibit a bystander effect.[7]
Q4: What are the key experimental controls to include when assessing off-target cytotoxicity?
To differentiate between target-mediated and off-target cytotoxicity, the following controls are essential:
-
Antigen-Negative Cell Line: Use a cell line that does not express the target antigen to determine the baseline cytotoxicity of the ADC.[7][8]
-
Isotype Control ADC: An ADC with the same this compound payload and linker conjugated to a non-targeting antibody (an antibody that does not bind to any antigen on the target cells). This control helps to assess non-specific uptake and toxicity.[8]
-
Unconjugated ("Naked") Antibody: The antibody without the drug-linker to assess any intrinsic anti-tumor activity of the antibody itself.
-
Free this compound Payload: To understand the intrinsic potency of the payload and to have a benchmark for the ADC's targeted delivery.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in antigen-negative control cells. | 1. Linker Instability: The linker may be prematurely cleaved in the cell culture medium, releasing the free payload. 2. Non-specific Uptake: The ADC might be taken up by cells through mechanisms other than target antigen binding (e.g., pinocytosis). 3. Payload Aggregation: The free payload may aggregate and be taken up by cells non-specifically. | 1. Assess Linker Stability: Perform a plasma stability assay to determine the rate of payload release in plasma or cell culture medium. Consider redesigning the linker for increased stability. 2. Use an Isotype Control ADC: Compare the cytotoxicity of the target ADC with an isotype control ADC to quantify non-specific uptake. 3. Characterize ADC Formulation: Ensure the ADC is well-formulated and free of aggregates using techniques like size-exclusion chromatography. |
| Inconsistent results in cytotoxicity assays. | 1. Cell Line Variability: Inconsistent cell passage number, plating density, or metabolic state can affect results. 2. Reagent Quality: Degradation of the ADC or assay reagents. 3. Assay Protocol: Variations in incubation times or reagent concentrations. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent plating density and growth conditions. 2. Quality Control of Reagents: Store the ADC and all assay reagents under recommended conditions and perform regular quality checks. 3. Strict Adherence to Protocol: Follow a standardized and well-documented protocol for all experiments. |
| Low therapeutic window in vivo (toxicity at or near efficacious doses). | 1. Suboptimal ADC Properties: The drug-to-antibody ratio (DAR), linker stability, or antibody affinity may not be optimal. 2. On-target, Off-tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues. 3. Metabolism of the ADC: The ADC may be metabolized in a way that releases the payload systemically. | 1. Optimize ADC Design: Experiment with different DARs, linker technologies (e.g., non-cleavable linkers), and antibody engineering to improve affinity and reduce non-specific binding. 2. Assess Off-Target Antigen Expression: Perform immunohistochemistry (IHC) on a panel of normal tissues to evaluate the expression of the target antigen. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the in vivo fate of the ADC and its payload. |
| Unexpected lack of efficacy in vivo despite potent in vitro activity. | 1. Poor Tumor Penetration: The ADC may not be effectively reaching the tumor tissue. 2. In vivo Instability: The ADC may be less stable in the in vivo environment than in in vitro assays. 3. Tumor Heterogeneity: The tumor may have a mixed population of antigen-positive and antigen-negative cells, and the ADC may lack a sufficient bystander effect. | 1. Evaluate Tumor Uptake: Use imaging techniques with a labeled ADC to assess tumor penetration. 2. In vivo Stability Studies: Analyze ADC stability in plasma from treated animals over time. 3. Assess Bystander Effect: If using a non-cleavable linker, consider switching to a cleavable linker to induce a bystander effect if the tumor is heterogeneous. |
Data Presentation
Table 1: In Vitro Cytotoxicity of a HER2-Targeting Duocarmycin ADC (SYD985) in Breast Cancer Cell Lines with Varying HER2 Expression
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |
| SK-BR-3 | 3+ (High) | 14.9 | 11.2 |
| SK-OV-3 | 2+ (Moderate) | 32.4 | 112.1 |
| MDA-MB-175-VII | 1+ (Low) | 67.4 | 313.9 |
| ZR-75-1 | 1+ (Low) | 14.9 | >1000 |
| SW-620 | Negative | >1000 | >1000 |
| NCI-H520 | Negative | >1000 | >1000 |
Data compiled from a study by van der Lee et al. (2015)[7]. T-DM1 (Trastuzumab emtansine) is another HER2-targeting ADC for comparison.
Table 2: Preclinical Maximum Tolerated Dose (MTD) of Selected ADCs
| ADC | Target | Payload | Linker Type | Species | MTD |
| SYD985 | HER2 | Duocarmycin | Cleavable (vc) | Cynomolgus Monkey | >30 mg/kg |
| T-DM1 | HER2 | Maytansinoid (DM1) | Non-cleavable | Cynomolgus Monkey | 3.6 mg/kg (every 3 weeks) |
| MGC018 | B7-H3 | Duocarmycin | Cleavable (vc) | Cynomolgus Monkey | 3 mg/kg (single dose) |
Note: MTD values can vary based on dosing schedule and specific experimental conditions. Data is compiled from multiple preclinical studies for illustrative purposes.[9]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, isotype control ADC, and free payload. Add the treatments to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.
Protocol 2: Bystander Effect Assay (Co-culture Method)
-
Cell Labeling: Label the antigen-negative cells with a fluorescent dye (e.g., CellTracker Green) according to the manufacturer's protocol.
-
Co-culture Plating: Plate a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the this compound ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-120 hours).
-
Imaging and Analysis: Use a high-content imaging system or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells in the presence of the ADC-treated antigen-positive cells. A decrease in the viability of the antigen-negative cells indicates a bystander effect.[9]
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for assessing this compound ADC off-target effects.
Caption: this compound-induced DNA damage signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
troubleshooting low yield in Duocarmycin A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Duocarmycin A and its analogues. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of the seco-CBI-indole2 intermediate is significantly lower than reported. What are the most critical steps to optimize?
A1: The synthesis of seco-CBI-indole2, a key precursor to this compound, can be lengthy, often requiring 10 or more steps.[1][2] Low overall yield is a common issue. Key areas to focus on for optimization include:
-
Protecting Group Strategy: The choice and stability of protecting groups are crucial. For instance, the development of a stable sulfonamide protecting group that allows for mild, chemoselective cleavage has been shown to significantly enhance sequence yield and throughput.[3][4]
-
Indole Ring Formation: The construction of the indole rings can be challenging. Some synthetic routes have encountered difficulties with this step, leading to low or erratic yields.[5] Investigating alternative reaction conditions or catalysts for indole formation may be necessary.[5]
-
Purification Steps: Due to the complexity of the intermediates, purification can lead to significant material loss. Careful optimization of chromatography conditions is essential. In some cases, impurities may be difficult to separate from the desired product, requiring alternative purification strategies.[1]
Q2: I am experiencing a low yield in the late-stage O-amination of the seco-CBI-indole2 core. What reaction conditions are critical for this step?
A2: The O-amination of the phenolic precursor is a critical step that is often sensitive to reaction conditions. Low yields can be attributed to several factors:[1]
-
Base and Solvent Choice: The choice of base and solvent system is paramount to prevent the competitive and facile spirocyclization of the starting material.[1] The use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) in a nonpolar, aprotic solvent system (e.g., a 1:1 mixture of ether and 1,4-dioxane) has been shown to be effective.[1]
-
Reaction Temperature and Concentration: Temperature and concentration can significantly impact the reaction outcome. For less reactive O-aminating reagents, increasing the reaction temperature (e.g., to 50 °C) and the concentration of the reactants may be necessary to drive the reaction forward.[1]
-
Substrate Reactivity: The nature of the O-aminating reagent itself plays a role. More electron-rich substrates may require more forcing conditions to achieve acceptable yields.[1]
Q3: Spirocyclization of my seco-CBI intermediate is occurring prematurely, leading to a complex mixture and low yield of the desired protected intermediate. How can I prevent this?
A3: Premature spirocyclization of the phenolic precursor is a common side reaction that significantly reduces the yield of the desired protected intermediate. This cyclization is triggered by the deprotection of the phenolic hydroxyl group.[1] To mitigate this:
-
Judicious Choice of Reaction Conditions: As mentioned in Q2, employing a nonpolar, aprotic solvent and generating the lithium phenolate at low temperatures (e.g., 0 °C) can effectively suppress this competitive pathway.[1]
-
Robust Phenol Protection: The key is to maintain the protection of the phenol until the desired stage. This prevents the in situ spirocyclization that affords the active cyclopropane form of the molecule.[1]
-
Purification Strategy: If some starting material remains unreacted and spirocyclization occurs during workup, the resulting more polar spirocyclized product can often be readily separated from the desired, less polar product by conventional chromatography.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in indole formation | Inefficient cyclization conditions. | Explore alternative catalysts (e.g., gold catalysts were attempted with limited success in one study, suggesting other options should be investigated).[5] Also, consider optimizing solvent and temperature. |
| Degradation of the product. | Monitor the reaction closely by TLC or LC-MS and consider shorter reaction times to minimize degradation.[6] | |
| Difficult purification of O-aminated product | Co-elution of starting material and product. | Deliberately induce spirocyclization of the unreacted starting material post-reaction (e.g., with aqueous NaHCO3) to form a more polar compound that is easily separable by chromatography.[1] |
| Instability of the product on silica gel. | For particularly unstable products, consider alternative purification methods such as precipitation from a suitable solvent system (e.g., THF/hexanes).[1] | |
| Low yield in amide coupling to form the final seco-Duocarmycin A | Inefficient coupling reagents. | The use of EDC-mediated coupling has been reported for this step.[7] If yields are low, consider screening other modern coupling reagents and optimizing reaction conditions (base, solvent, temperature). |
| Steric hindrance. | Large protecting groups on either the carboxylic acid or the amine fragment can impede the coupling. Ensure that the protecting group strategy allows for efficient coupling at this stage. |
Experimental Protocols
Protocol 1: Optimized O-amination of seco-CBI-indole2 (for tert-Butylcarbamate Prodrug 5) [1]
-
Dissolve seco-CBI-indole2 (1.0 eq) in a 1:1 mixture of ether and dioxane (to a concentration of approximately 0.03 M) and cool the solution to 0 °C.
-
Add LiHMDS (1.0 M in THF, 3.1 eq) dropwise to the solution.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the O-aminating reagent (e.g., TsONHBoc, 3.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by diluting with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated aqueous NaCl.
-
Dry the organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Visual Guides
Below are diagrams illustrating key concepts and workflows in this compound synthesis troubleshooting.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Workflow for the O-amination of the seco-CBI-indole2 intermediate.
References
- 1. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Enantioselective Total Synthesis of (+)-Duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Duocarmycin A Degradation in Experimental Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duocarmycin A. The information provided is intended to help navigate common challenges related to the stability and degradation of this potent antitumor antibiotic in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of this compound solution over a short period. | This compound is known to be unstable in aqueous solutions. The primary cause of activity loss is the degradation of the spirocyclopropylhexadienone moiety, which is essential for its DNA alkylating activity.[1] | Prepare fresh solutions of this compound in an appropriate solvent like DMSO before diluting into aqueous buffers immediately before use.[2] Minimize the time the compound spends in aqueous media. Store stock solutions at -20°C for long-term stability.[2] |
| Inconsistent results in cytotoxicity or DNA alkylation assays. | In addition to inherent instability, inconsistent results can arise from variations in buffer composition, pH, and temperature between experiments. The rate of degradation can be influenced by these factors. | Strictly control and document the experimental conditions for each assay. Use freshly prepared buffers and ensure the pH is consistent. Pre-warm or pre-cool solutions to the intended experimental temperature before adding this compound. |
| Appearance of unexpected peaks in HPLC analysis of this compound samples. | These peaks likely represent degradation products. Two primary degradation pathways are the hydrolysis of the spirocyclopropylhexadienone ring and the cleavage of the amide bond connecting the alkylating and DNA-binding subunits. | Use HPLC coupled with mass spectrometry (MS) to identify the molecular weights of the degradation products.[3] NMR spectroscopy can be used for detailed structural elucidation of the isolated degradation products.[3] |
| Difficulty in replicating published data on this compound activity. | Differences in experimental protocols, such as incubation times, cell lines, or specific reagents, can lead to variability. The stability of this compound can also differ between various aqueous media. | Carefully review and adhere to the detailed experimental conditions reported in the literature. If possible, contact the authors of the original study for clarification on their protocol. Consider that the half-life of related compounds like DU-86 is short (2.6 hours in culture media), indicating rapid degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: The degradation of this compound primarily proceeds through two pathways:
-
Hydrolysis of the Spirocyclopropylhexadienone Moiety: The electrophilic cyclopropane ring is susceptible to nucleophilic attack by water or other nucleophiles present in the solution. This ring-opening event inactivates the molecule as the spirocyclopropyl group is essential for DNA alkylation.
-
Amide Bond Hydrolysis: The amide linkage connecting the DNA-binding indole subunit and the alkylating spirocyclopropylhexadienone subunit can undergo hydrolysis. This cleavage results in two separate, inactive fragments.
Q2: How does pH affect the stability of this compound?
A2: Studies on Duocarmycin SA, a close analog, have shown that its solvolysis (reaction with solvent) rate is largely independent of pH in the range of 3 to 7.[4] This suggests that the degradation of the spirocyclopropyl moiety may not be significantly catalyzed by acid or base within this physiological pH range. However, it is crucial to maintain a consistent pH in your experiments to ensure reproducibility.
Q3: What is the expected half-life of this compound in an aqueous buffer?
Q4: What are the recommended storage conditions for this compound?
A4: For short-term storage (days to weeks), this compound solid should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2] Stock solutions should be prepared in an anhydrous solvent like DMSO and stored at -20°C.[2]
Q5: How can I monitor the degradation of this compound in my experiments?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique to monitor the degradation of this compound.[5] By analyzing samples at different time points, you can observe the decrease in the peak corresponding to the intact drug and the appearance of new peaks corresponding to degradation products. Coupling HPLC with a UV detector and a mass spectrometer (LC-MS) will allow for both quantification and identification of the components.[3]
Quantitative Data on Duocarmycin Analogue Stability
While comprehensive quantitative data for this compound is limited, the following table summarizes the stability of a closely related analogue, DU-86, in culture media. This data can serve as a useful reference point for estimating the stability of this compound.
| Compound | Medium | Half-life (t1/2) | Reference |
| DU-86 | Culture Media | 2.6 hours | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
DMSO (anhydrous)
-
pH meter
-
HPLC system with UV/PDA and MS detectors
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature and protected from light for the defined time points.
-
Dilute the aliquots with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At each time point, dissolve a sample of the stressed powder in DMSO and then dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder or a solution in a transparent container to light in a photostability chamber according to ICH guidelines.
-
At each time point, prepare a sample for HPLC analysis as described above.
-
-
HPLC-MS Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent drug and the formation of new peaks.
-
Use the MS detector to determine the mass-to-charge ratio of the degradation products to aid in their identification.
-
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
This is a general starting point for an HPLC method that should be optimized for your specific instrumentation and degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength corresponding to the absorbance maximum of this compound (e.g., determined by a UV scan). A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.
-
Injection Volume: 10 µL
-
Mass Spectrometer (if available): Electrospray ionization (ESI) in positive ion mode.
Visualizations
Caption: Major degradation pathways of this compound in aqueous conditions.
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Additional Spirocyclization for Duocarmycin SA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reversible DNA-alkylating activity of duocarmycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Duocarmycin A Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the therapeutic index of Duocarmycin A analogues. The primary strategy discussed is the development of Antibody-Drug Conjugates (ADCs), a targeted therapy designed to enhance the delivery of potent cytotoxic agents like duocarmycin analogues to tumor cells while minimizing systemic toxicity.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is improving the therapeutic index of this compound analogues necessary?
This compound and its analogues are exceptionally potent cytotoxic agents that bind to the minor groove of DNA and cause irreversible alkylation, leading to tumor cell death.[3][4] However, their clinical development as standalone agents has been hampered by a narrow therapeutic window and significant systemic toxicity.[2][5][6][7] Early clinical trials with duocarmycin analogues were discontinued due to these safety concerns.[6][8] Therefore, enhancing the therapeutic index—the ratio between the toxic dose and the therapeutic dose—is crucial for their successful clinical application.
Q2: What is the primary strategy for improving the therapeutic index of this compound analogues?
The leading strategy is the incorporation of duocarmycin analogues as payloads in Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs consist of a monoclonal antibody that targets a tumor-specific antigen, a potent cytotoxic payload (in this case, a duocarmycin analogue), and a chemical linker that connects them.[9][10] This approach aims to selectively deliver the highly potent duocarmycin payload to cancer cells, thereby increasing efficacy at the tumor site while reducing exposure to healthy tissues and minimizing off-target toxicity.[2]
Q3: How do Duocarmycin-based ADCs work?
The mechanism of action for a duocarmycin-based ADC involves several steps:
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.[2]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[2]
-
Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes or other intracellular conditions, releasing the duocarmycin payload.[2]
-
DNA Alkylation: The released duocarmycin analogue translocates to the nucleus, binds to the minor groove of DNA, and alkylates the N3 position of adenine.[2]
-
Cell Death: This irreversible DNA alkylation disrupts DNA replication and transcription, leading to DNA damage and ultimately, apoptotic cell death.[3][4]
Q4: What are the critical components of a Duocarmycin-based ADC that influence its therapeutic index?
The therapeutic index of a duocarmycin-based ADC is influenced by:
-
The Antibody: The antibody must be highly specific for a tumor-associated antigen with minimal expression on healthy tissues to reduce on-target, off-tumor toxicity.[2]
-
The Linker: The linker's stability in systemic circulation is critical to prevent premature release of the payload, which can cause off-target toxicity.[11][][] The linker should be designed to be efficiently cleaved only within the target cancer cells.[]
-
The Duocarmycin Payload: The potency of the duocarmycin analogue is a key determinant of the ADC's efficacy. Structure-activity relationship (SAR) studies have led to the development of various analogues with optimized potency and stability.[8]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody can impact both efficacy and toxicity. A higher DAR may increase potency but can also lead to aggregation and faster clearance from circulation.[14]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Inconsistent Drug-to-Antibody Ratio (DAR)
Possible Causes:
-
Inefficient reduction of antibody disulfide bonds.
-
Instability of the linker-drug complex.
-
Suboptimal reaction conditions (pH, temperature, time).
-
Inaccurate methods for DAR determination.
Troubleshooting Steps:
-
Optimize Antibody Reduction: Ensure complete and controlled reduction of interchain disulfide bonds. Use a sufficient molar excess of the reducing agent (e.g., TCEP) and optimize incubation time and temperature.
-
Verify Linker-Drug Stability: Assess the stability of the maleimide or other reactive groups on the linker under the conjugation conditions.
-
Control Reaction Parameters: Maintain a consistent pH (typically 6.5-7.5 for thiol-maleimide conjugation) and temperature. Perform time-course experiments to determine the optimal reaction time.
-
Accurate DAR Measurement: Use multiple methods to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).[15][][17] UV-Vis spectroscopy can also be used but requires accurate extinction coefficients for both the antibody and the payload.[]
Problem 2: In Vitro Cytotoxicity Assay Shows Low Potency or High Variability
Possible Causes:
-
Low expression of the target antigen on the cell line.
-
Inefficient internalization of the ADC.
-
Instability of the ADC in the culture medium.
-
Resistance of the cell line to the duocarmycin payload.
-
Inappropriate assay duration for the mechanism of action.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression level of the target antigen on the cell surface using flow cytometry or western blotting.
-
Assess ADC Internalization: Use a fluorescently labeled ADC to confirm its internalization by microscopy or flow cytometry.
-
Evaluate ADC Stability: Incubate the ADC in culture medium for the duration of the assay and then assess its integrity and DAR.
-
Test Payload Sensitivity: Determine the IC50 of the free duocarmycin analogue on the target cell line to confirm its intrinsic sensitivity.
-
Optimize Assay Duration: Since duocarmycins are DNA-damaging agents, a longer incubation time (e.g., 96-144 hours) may be required to observe the full cytotoxic effect.[18]
Problem 3: Unexpected In Vivo Toxicity or Lack of Efficacy in Xenograft Models
Possible Causes:
-
Toxicity:
-
Lack of Efficacy:
Troubleshooting Steps:
-
Assess In Vivo Linker Stability: Analyze plasma samples from treated animals to measure the concentration of intact ADC and free payload over time.[23][24]
-
Evaluate On-Target Toxicity: Perform immunohistochemistry on normal tissues from the animal model to check for target antigen expression.
-
Investigate Off-Target Uptake: Use a non-binding control ADC with the same linker-payload to assess non-specific toxicity.
-
Pharmacokinetic Analysis: Determine the pharmacokinetic profile of the ADC to ensure adequate tumor exposure.
-
Establish Resistant Models: If initial efficacy is followed by relapse, consider establishing ADC-resistant xenograft models to investigate mechanisms of resistance.[22]
Data Presentation
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogues and an ADC Example
| Compound | Cell Line | Target Antigen | IC50 (pM) | Reference |
| (+)-Duocarmycin SA | L1210 | N/A | 10 | [25] |
| (+)-CBI-TMI | L1210 | N/A | 30 | [25] |
| seco-DUBA | SK-BR-3 | HER2 | >50,000-fold reduced potency | [26] |
| SYD985 (Trastuzumab-duocarmycin) | SK-BR-3 | HER2 | 20-50 | [21] |
| SYD985 (Trastuzumab-duocarmycin) | NCI-N87 | HER2 | 10-30 | [21] |
| SYD985 (Trastuzumab-duocarmycin) | SW620 | HER2-negative | >100,000 | [21] |
Experimental Protocols
Protocol 1: Conjugation of a Duocarmycin Analogue to an Antibody via Reduced Disulfides
-
Antibody Preparation:
-
Dialyze the antibody (e.g., trastuzumab) into a suitable buffer (e.g., PBS with 50 mM borate, pH 8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 2-3 molar excess of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Linker-Drug Preparation:
-
Dissolve the maleimide-functionalized linker-duocarmycin payload in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the linker-drug solution to the reduced antibody solution at a molar ratio of approximately 4-6 moles of linker-drug per mole of antibody.
-
Incubate the reaction at room temperature for 1-3 hours with gentle shaking.
-
-
Purification:
-
Remove unconjugated linker-drug and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the buffer to a formulation buffer (e.g., PBS, pH 7.2).
-
-
Characterization:
-
Determine the protein concentration by UV-Vis spectroscopy at 280 nm.
-
Determine the average DAR by HIC-HPLC and/or LC-MS.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the Duocarmycin-based ADC, a non-binding control ADC, and the free duocarmycin analogue in complete cell culture medium.
-
Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 96-144 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., SDS-HCl) and incubate overnight. Read the absorbance at 570 nm.[18]
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
-
Mandatory Visualizations
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. dls.com [dls.com]
- 14. agilent.com [agilent.com]
- 15. hpst.cz [hpst.cz]
- 17. lcms.cz [lcms.cz]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Duocarmycin A-Induced DNA Damage and Repair
Welcome to the technical support center for researchers studying Duocarmycin A-induced DNA damage and repair. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of this compound-induced DNA damage and the subsequent cellular response?
Answer: this compound is a highly potent cytotoxic agent that exerts its effect through a specific mechanism of DNA damage.[1] It belongs to a class of DNA minor groove binding agents.[2][3] The process begins with this compound binding to the minor groove of DNA, showing a preference for AT-rich sequences.[1][4] Following binding, its reactive cyclopropane ring alkylates the N3 position of adenine bases, forming a stable, covalent adduct.[1][5] This irreversible alkylation distorts the DNA helix structure, which physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[1][6][7]
This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR).[8][9] The cell activates checkpoint pathways to halt the cell cycle, typically at the G2/M phase, allowing time for repair.[10][11][12] If the damage is too extensive or cannot be repaired efficiently, the cell is directed towards programmed cell death, or apoptosis.[2][10]
Caption: Mechanism of this compound action and cellular response.
FAQ 2: My cells are showing higher-than-expected resistance to this compound. What are the possible reasons?
Answer: Cellular resistance to this compound can arise from several factors. Cancer cells can develop resistance to alkylating agents by enhancing their DNA repair capabilities.[1] While cells are generally less able to develop resistance to duocarmycins compared to other agents, it is not impossible.[1] Potential reasons for unexpected resistance include:
-
Experimental Variability: Inconsistent drug concentration, degradation of the compound due to improper storage, or variability in cell seeding density can lead to inconsistent results.
-
Cell Line Characteristics: The inherent DNA repair capacity of your chosen cell line is critical. Cells with highly efficient DNA repair pathways, particularly those involved in repairing alkylation damage or double-strand breaks, may exhibit greater resistance.[8]
-
Drug Efflux: Overexpression of multidrug resistance (MDR) transporters can pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.
-
Altered Cellular Targets: While less common, mutations in the AT-rich sequences of DNA targeted by this compound could potentially reduce its binding affinity.
Troubleshooting Guide for Unexpected Resistance
| Potential Cause | Suggested Troubleshooting Step |
| Compound Inactivity | Verify the compound's purity and activity. Prepare fresh dilutions from a new stock for each experiment. |
| Inaccurate IC50 Value | Perform a dose-response curve with a wider range of concentrations and multiple time points (e.g., 24, 48, 72 hours). |
| High DNA Repair Capacity | Co-treat cells with this compound and a known inhibitor of a relevant DNA repair pathway (e.g., an ATR inhibitor) to see if sensitivity is restored.[9] |
| Cell Seeding Inconsistency | Ensure a consistent number of viable cells are seeded per well. Use an automated cell counter for accuracy. |
| Drug Efflux Pump Activity | Test for the expression of common MDR proteins (e.g., P-glycoprotein). Consider using an MDR inhibitor in your assay. |
Experimental Protocol: Determining IC50 via MTT Assay
This protocol is used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (or its stable analog, Duocarmycin SA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be wide, spanning from picomolar to nanomolar, to capture the full dose-response curve.[10][13]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated well / Absorbance of control well) x 100]. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Sample Data: IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | Duocarmycin SA IC50 | Interpretation |
| HL-60 (Sensitive) | ~50-100 pM | Highly sensitive to Duocarmycin SA-induced cytotoxicity.[10] |
| U-138 MG (Sensitive) | 1.8 pM | Extremely sensitive, typical for potent Duocarmycin action.[12] |
| Resistant Cell Line X | > 1 nM | Exhibits significant resistance, warranting further investigation into the mechanism. |
FAQ 3: I am struggling to detect a significant increase in DNA double-strand breaks (DSBs) after this compound treatment. What could be wrong?
Answer: Detecting DSBs induced by this compound can be challenging due to several factors. The formation of DSBs is a secondary effect of the initial alkylation adducts stalling replication forks.[11] The timing and concentration are critical.
-
Suboptimal Time Point: DSBs may not peak until several hours after the initial treatment. You may need to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal window for detection. An 80-minute treatment has been shown to be effective for detecting DSBs.[10]
-
Inappropriate Concentration: While this compound is potent, too low a concentration may not induce a detectable level of DSBs. Conversely, an excessively high concentration might trigger rapid apoptosis, leading to widespread DNA fragmentation that can confound specific DSB assays. Use concentrations around the determined IC50 value.
-
Assay Sensitivity: Ensure you are using a sensitive method for DSB detection. The phosphorylation of histone H2AX at serine 139 (γH2AX) is a highly specific and sensitive marker for DSBs.[10][11][14] Immunofluorescence staining for γH2AX foci is a standard and reliable method.
Experimental Protocol: γH2AX Immunofluorescence Assay for DSB Detection
This method quantifies DSBs at the single-cell level by visualizing γH2AX foci.
Materials:
-
Cells grown on glass coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization buffer)
-
1% BSA in PBS (Blocking buffer)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat with vehicle or increasing concentrations of this compound (e.g., 10 pM, 50 pM, 250 pM) for a predetermined time (e.g., 80 minutes to 8 hours).[10]
-
Fixation: Wash cells twice with cold PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS. Block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green or red) channels. Quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Sample Data: Quantification of γH2AX Foci
| Treatment | Duocarmycin SA Conc. (pM) | Average γH2AX Foci per Cell (± SEM) |
| Vehicle Control (DMSO) | 0 | 1.2 ± 0.3 |
| Duocarmycin SA | 20 | 8.5 ± 1.1 |
| Duocarmycin SA | 100 | 25.4 ± 2.3 |
| Duocarmycin SA | 500 | 48.9 ± 3.7 |
| Positive Control (Etoposide) | 10 µM | 55.1 ± 4.0 |
FAQ 4: How can I determine which DNA repair pathway is primarily responsible for repairing this compound-induced damage in my cells?
Answer: Identifying the key DNA repair pathways involved in mitigating this compound toxicity can be achieved by functionally impairing specific pathways and observing if this sensitizes the cells to the drug. Since this compound leads to lesions that stall replication and cause DSBs, key pathways to investigate include Base Excision Repair (BER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ), often signaled through the ATR kinase.[5][9][11]
A powerful strategy is to use small molecule inhibitors that target key proteins in these pathways. For example, since ATR is a central kinase in the response to replication stress, its inhibition can reveal a dependency on this pathway for survival after this compound treatment.[9] A synergistic increase in cell death when combining this compound with an ATR inhibitor strongly suggests that the ATR-mediated repair pathway is critical for repairing the induced damage.[9]
Caption: Logic of using inhibitors to probe DNA repair pathways.
Experimental Protocol: Combination Treatment with a DNA Repair Inhibitor
This protocol assesses the synergistic effect of this compound and an ATR inhibitor on cell viability.
Materials:
-
96-well plates
-
Cell line of interest
-
This compound
-
ATR inhibitor (e.g., VE-821, AZD6738)
-
MTT assay reagents (as described in FAQ 2)
Procedure:
-
Experimental Design: Design a matrix of drug concentrations. This will involve treating cells with:
-
This compound alone (multiple concentrations).
-
ATR inhibitor alone (multiple concentrations).
-
Combinations of this compound and the ATR inhibitor.
-
-
Cell Seeding and Treatment: Seed cells in 96-well plates as previously described. After 24 hours, treat the cells with the single agents or the combinations.
-
Incubation and Viability Assay: Incubate for 72 hours. Perform an MTT assay to measure cell viability for each condition.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. To determine if the drug combination is synergistic, additive, or antagonistic, use a method like the Bliss independence model or calculate a Combination Index (CI) using CompuSyn software. A CI value < 1 indicates synergy.
Sample Data: Synergistic Effect of this compound and ATR Inhibitor
| Treatment | % Cell Viability (Expected, Additive) | % Cell Viability (Observed) | Interpretation |
| This compound (25 pM) | N/A | 75% | Moderate effect from this compound alone. |
| ATR Inhibitor (1 µM) | N/A | 90% | Minor effect from inhibitor alone. |
| Duo (25 pM) + ATRi (1 µM) | 67.5% (0.75 * 0.90) | 35% | The observed cell death is much greater than the expected additive effect, indicating strong synergy.[9] |
FAQ 5: My this compound treatment is causing cell cycle arrest, but I'm unsure at which phase. How can I accurately determine this?
Answer: this compound-induced DNA damage typically activates the G2/M DNA damage checkpoint, causing cells to arrest in the G2 phase of the cell cycle to prevent entry into mitosis with damaged DNA.[10][12] This can be accurately quantified using flow cytometry to analyze the DNA content of the cell population. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in G1 phase have 2n DNA content, cells in S phase have between 2n and 4n, and cells in G2 or M phase have 4n DNA content.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cell culture plates (6-well)
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed approximately 1x10^6 cells in 6-well plates. After 24 hours, treat with this compound (e.g., 100 pM, 500 pM) or vehicle control for 24, 48, or 72 hours.[10]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at low speed to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis via PI staining.
Sample Data: Cell Cycle Distribution after this compound Treatment (48h)
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55% | 25% | 20% |
| Duocarmycin SA (250 pM) | 30% | 15% | 55% |
| Duocarmycin SA (500 pM) | 22% | 10% | 68% |
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity and repair of DNA adducts produced by the natural product yatakemycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 10. mdpi.com [mdpi.com]
- 11. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. championsoncology.com [championsoncology.com]
Technical Support Center: Addressing Solubility and Aggregation of Duocarmycin Payloads in Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duocarmycin-based Antibody-Drug Conjugates (ADCs). The inherently hydrophobic nature of Duocarmycin payloads presents significant challenges in maintaining ADC solubility and preventing aggregation, which can impact manufacturability, stability, and clinical efficacy.[1][2][3][4][5] This resource offers practical solutions and detailed methodologies to address these critical issues.
Frequently Asked Questions (FAQs)
Q1: Why do Duocarmycin-based ADCs have solubility and aggregation issues?
A1: The primary reason for solubility and aggregation problems in Duocarmycin-based ADCs is the hydrophobic nature of the Duocarmycin payload itself.[1][2][3][4][5] Most cytotoxic drugs used in ADCs are highly hydrophobic, which, while beneficial for cell penetration, leads to an increased propensity for the ADC molecules to aggregate in aqueous solutions.[] This issue is often exacerbated by a high drug-to-antibody ratio (DAR), as increasing the number of hydrophobic drug molecules per antibody further decreases the overall solubility of the ADC.[]
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have several detrimental effects. It can lead to:
-
Reduced therapeutic efficacy: Aggregated ADCs may have altered binding affinity to their target antigen and may be cleared more rapidly from circulation.
-
Increased immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[1][4][5][]
-
Manufacturing and stability challenges: Aggregation can complicate the manufacturing process, leading to product loss and inconsistencies. It also negatively impacts the long-term stability and shelf-life of the ADC therapeutic.[7]
-
Pharmacokinetic abnormalities: Aggregation can alter the pharmacokinetic profile of the ADC, leading to unpredictable exposure and potential toxicity.[]
Q3: How can I improve the solubility of my Duocarmycin ADC?
A3: Several strategies can be employed to enhance the solubility of Duocarmycin ADCs:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG) or oligosaccharides (e.g., ChetoSensar™), can significantly increase the overall hydrophilicity of the ADC and reduce aggregation.[]
-
Formulation Optimization: Adjusting the formulation buffer to an acidic pH can increase the repulsion between ADC molecules, reducing self-association.[8] The use of specific excipients and stabilizers in the formulation can also help prevent aggregation.[3]
-
Site-Specific Conjugation: Utilizing site-specific conjugation technologies to attach the payload to defined sites on the antibody can lead to more homogeneous ADC populations with improved and predictable solubility profiles compared to traditional random conjugation methods.[]
-
Payload Modification: Introducing hydrophilic substituents to the Duocarmycin molecule, while preserving its cytotoxic activity, can improve its intrinsic solubility.[]
-
Lowering the Drug-to-Antibody Ratio (DAR): While this can improve solubility, it may also reduce the potency of the ADC. Therefore, a balance must be struck between solubility and efficacy.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during ADC development and experimentation.
| Problem | Potential Cause | Troubleshooting Steps & Recommended Solutions |
| High levels of aggregation detected by Size Exclusion Chromatography (SEC) immediately after conjugation. | Inherently high hydrophobicity of the Duocarmycin payload and/or linker.[1][2][3][4][5] | 1. Incorporate a hydrophilic linker: Synthesize the drug-linker with a PEG or oligosaccharide-based linker.[] 2. Optimize the conjugation process: Consider using a "lock-release" technology where the antibody is immobilized during conjugation to prevent intermolecular interactions and aggregation.[2][3] 3. Reduce the DAR: Decrease the molar excess of the drug-linker during the conjugation reaction. |
| ADC precipitates out of solution during buffer exchange or concentration steps. | Poor solubility of the ADC in the final formulation buffer.[9] | 1. Screen different formulation buffers: Test a range of pH values (e.g., slightly acidic) and excipients to identify a buffer that enhances ADC solubility.[8] 2. Perform a solubility screening study: Systematically evaluate the solubility of the ADC in various buffer compositions. 3. Consider lyophilization: A lyophilized formulation can provide better long-term stability for ADCs with marginal solubility. |
| Inconsistent results in cell-based cytotoxicity assays. | Heterogeneity of the ADC preparation, including the presence of aggregates. | 1. Characterize the ADC preparation thoroughly: Use a combination of analytical techniques (SEC, DLS, HIC) to assess the purity and aggregation state of the ADC batch being used.[7][10] 2. Purify the ADC: If significant aggregation is present, attempt to remove aggregates using preparative SEC. 3. Ensure consistent DAR: Use methods like Hydrophobic Interaction Chromatography (HIC) or LC-MS to confirm a consistent DAR across different batches.[][7] |
| Anomalous results observed in SEC analysis, such as load-dependence of high molecular weight (HMW) species. | Hydrophobic interactions between the ADC and the SEC column matrix.[11][12] | 1. Modify the mobile phase: Add organic modifiers like isopropanol (e.g., 15%) to the SEC mobile phase to disrupt hydrophobic interactions.[12] 2. Use an orthogonal method: Confirm SEC results with a different technique that is less prone to artifacts from hydrophobic interactions, such as Analytical Ultracentrifugation (AUC).[10][11] |
Quantitative Data Summary
While specific quantitative data is highly dependent on the specific antibody, Duocarmycin analogue, linker, and conjugation method used, the following table summarizes the expected qualitative impact of different strategies on ADC solubility and aggregation.
| Strategy | Impact on Solubility | Impact on Aggregation | Potential Trade-offs |
| Incorporation of Hydrophilic Linkers (e.g., PEG, ChetoSensar™) | Significant Increase | Significant Decrease | May alter pharmacokinetics; potential for linker immunogenicity. |
| Formulation at Acidic pH | Moderate Increase | Moderate Decrease | May not be suitable for all antibodies; potential for hydrolysis of certain linkers. |
| Site-Specific Conjugation | Moderate to Significant Increase | Moderate to Significant Decrease | Requires antibody engineering and specialized conjugation chemistry. |
| Reduction of Drug-to-Antibody Ratio (DAR) | Significant Increase | Significant Decrease | Reduced potency of the ADC. |
| Structural Modification of Payload (introducing hydrophilic groups) | Variable Increase | Variable Decrease | May impact the cytotoxic activity of the payload.[] |
Key Experimental Protocols
1. Protocol for Assessing ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify monomeric, aggregated, and fragmented ADC species.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[12]
-
Mobile Phase: A phosphate-based buffer, such as 150 mM sodium phosphate, pH 7.0. For hydrophobic ADCs like those with Duocarmycin, the addition of an organic modifier (e.g., 10-15% isopropanol) may be necessary to prevent non-specific interactions with the column.[12]
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject a known amount of the ADC sample (e.g., 10-100 µg).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
2. Protocol for Measuring Hydrodynamic Radius and Polydispersity by Dynamic Light Scattering (DLS)
-
Objective: To determine the size distribution of particles in the ADC solution, providing a rapid assessment of aggregation.
-
Instrumentation: A DLS instrument.
-
Procedure:
-
Filter the ADC sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large particulates.
-
Pipette the sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire data according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity over time.
-
The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A higher Rh and PDI are indicative of aggregation.
-
3. Protocol for Determining Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate ADC species with different numbers of conjugated drug molecules and determine the average DAR.
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: A high-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0). For some ADCs, an organic modifier like isopropanol may be included in Mobile Phase B.
-
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later.
-
Integrate the peaks corresponding to each DAR species.
-
Calculate the weighted average DAR based on the peak areas and the corresponding number of drugs per antibody.
-
Visualizations
Caption: Experimental workflow for ADC preparation, characterization, and troubleshooting.
Caption: Mechanism of action of Duocarmycin-based ADCs.
Caption: Logical relationships in addressing Duocarmycin ADC solubility.
References
- 1. adcreview.com [adcreview.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 4. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 5. labinsights.nl [labinsights.nl]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. criver.com [criver.com]
- 12. agilent.com [agilent.com]
storage and handling protocols for Duocarmycin A stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling protocols for Duocarmycin A stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 50 mg/mL.[1][2] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1][2]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the solid powder form should be stored at -20°C for up to 3 years.[2] Once dissolved, stock solutions have different storage recommendations based on temperature. For extended stability, it is recommended to store stock solutions at -80°C, where they can be kept for up to one year.[3] For shorter-term storage, -20°C is suitable for up to one month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][4] Some suppliers also recommend storing solutions under nitrogen.[1][4]
Q3: How should I handle this compound in the laboratory?
A3: this compound is a highly potent cytotoxic agent and should be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[5][6] It is classified as a hazardous substance that may cause genetic defects, cancer, and damage to fertility or an unborn child.[5] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn at all times.[5][7] Avoid inhalation of the powder or aerosols and prevent contact with skin and eyes.[5][7] Ensure that a safety shower and eye wash station are readily accessible.[5][7]
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of accidental exposure, immediate action is necessary.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[5][6]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound has come out of solution due to temperature changes. | Gently warm the vial to 37°C and use sonication or vortexing to aid in redissolving the compound.[1][8][9] To prevent this, ensure the stock solution is clear before aliquoting and storing. |
| Inconsistent experimental results. | Degradation of the this compound stock solution. | This can be caused by repeated freeze-thaw cycles or improper storage. Always aliquot stock solutions into single-use vials.[1][4] Prepare fresh working solutions for each experiment from a properly stored stock.[1] |
| Difficulty dissolving this compound powder. | Use of old or wet DMSO. | Use a fresh, unopened bottle of anhydrous DMSO to ensure maximum solubility.[1][2] |
| Working solution for in vivo studies is cloudy or shows phase separation. | Improper mixing of co-solvents. | When preparing aqueous working solutions from a DMSO stock, add the co-solvents sequentially and ensure complete mixing at each step before adding the next solvent.[1] For example, add the DMSO stock to PEG300 and mix, then add Tween-80 and mix, and finally add saline.[1] |
Quantitative Data Summary
| Parameter | This compound / SA | Notes |
| Molecular Formula | C26H25N3O8 (this compound) / C25H23N3O7 (Duocarmycin SA) | [5][10] |
| Molecular Weight | 507.49 g/mol (this compound) / 477.47 g/mol (Duocarmycin SA) | [5][10] |
| Solubility in DMSO | ≥ 50 mg/mL | [1][2] |
| Powder Storage | -20°C for up to 3 years | [2][3] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [1][2][3] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure that all the powder is at the bottom.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.07 mg of this compound (MW: 507.49 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial. In this example, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.[8][9]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected vials. Store immediately at -80°C for long-term storage or -20°C for short-term use.
Protocol for Preparation of a Working Solution for In Vivo Experiments:
This protocol is an example and may need to be optimized for specific experimental requirements.
-
Prepare Stock Solution: Begin with a clear, fully dissolved stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
Sequential Addition of Solvents: In a sterile tube, add the following solvents in order, ensuring the solution is mixed thoroughly after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix well.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.[1]
-
-
Final Concentration: This procedure results in a 2.5 mg/mL working solution.
-
Use: It is recommended to prepare this working solution fresh on the day of use.[1]
Visualizations
Caption: Workflow for the preparation and handling of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Duocarmycin SA - Safety Data Sheet [chemicalbook.com]
- 7. ruixibiotech.com [ruixibiotech.com]
- 8. glpbio.com [glpbio.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Duocarmycin A-Induced Hepatotoxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duocarmycin A and its derivatives in vivo, with a focus on managing potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
This compound is a potent DNA alkylating agent. It binds to the minor groove of DNA and alkylates the N3 position of adenine, leading to irreversible DNA damage.[1] This disruption of DNA architecture can trigger a cascade of cellular events, including cell cycle arrest and apoptosis, which can lead to liver cell death and subsequent hepatotoxicity.[2][3] The clinical use of early duocarmycin analogs was often limited by severe hepatotoxicity and myelotoxicity.[4]
Q2: How does the use of this compound in an Antibody-Drug Conjugate (ADC) affect its hepatotoxicity?
Incorporating this compound as a payload in an ADC is a key strategy to mitigate its systemic toxicity, including hepatotoxicity. ADCs are designed to deliver the cytotoxic agent specifically to tumor cells that express a target antigen, thereby minimizing exposure to healthy tissues like the liver.[4] The stability of the linker connecting the antibody to the duocarmycin payload is critical. A stable linker prevents the premature release of the drug into circulation, which is a key factor in reducing off-target toxicities such as liver damage.[2]
For instance, preclinical studies with the HER2-targeting ADC, SYD985 (trastuzumab duocarmazine), which uses a duocarmycin-based payload, have shown a favorable safety profile with no observed hepatotoxicity at therapeutic doses in cynomolgus monkeys.[1][5][6]
Q3: What are the typical clinical signs of hepatotoxicity observed in animal models treated with duocarmycin analogs?
In preclinical studies with early duocarmycin analogs like CC-1065, signs of hepatotoxicity included delayed death, frank hepatic necrosis at high doses, and changes in hepatic mitochondrial morphology at lower doses.[7] For some analogs, modest elevations in liver enzymes have been reported in rats. However, for newer generation duocarmycin-based ADCs with stable linkers, preclinical studies in non-human primates have shown a lack of significant hepatotoxicity.[1][6] Researchers should monitor animals for general signs of distress, changes in body weight, and alterations in food and water consumption.
Q4: Which biomarkers are most important for monitoring this compound-induced hepatotoxicity in vivo?
The most critical biomarkers for monitoring drug-induced liver injury are the serum levels of liver enzymes. Key enzymes to monitor include:
-
Alanine Aminotransferase (ALT): A rise in ALT is a specific indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): AST is also an indicator of liver damage, though it can be elevated due to injury in other tissues as well.
-
Alkaline Phosphatase (ALP): Elevated ALP can indicate cholestatic injury.
-
Total Bilirubin (TBIL): Increased bilirubin levels can suggest impaired liver function.
In addition to these, histopathological analysis of liver tissue is the gold standard for assessing the extent and nature of liver damage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high serum ALT/AST levels | 1. Instability of the ADC linker leading to premature drug release. 2. Off-target uptake of the ADC by liver cells. 3. The dose of this compound or the ADC is too high. 4. The animal model is particularly sensitive to the compound. | 1. If using an ADC, re-evaluate the stability of the linker in plasma from the chosen animal model. 2. Consider using a non-binding isotype control ADC to assess non-specific uptake. 3. Perform a dose-response study to determine the maximum tolerated dose (MTD). 4. Review the literature for the suitability of the chosen animal model. |
| Significant body weight loss in treated animals | 1. Systemic toxicity, which may include hepatotoxicity. 2. Gastrointestinal toxicity. 3. Tumor burden in efficacy studies. | 1. Monitor serum liver enzymes and perform histopathology of the liver. 2. Conduct a thorough necropsy to examine other organs for signs of toxicity. 3. Correlate body weight changes with tumor growth and overall animal health. |
| No observable hepatotoxicity at expected toxic doses | 1. The this compound is part of a highly stable and targeted ADC. 2. The chosen animal model may have different metabolic pathways for the drug. 3. The analytical methods for measuring liver enzymes are not sensitive enough. | 1. This may be the expected outcome for a well-designed ADC. 2. Consider pharmacokinetic studies to understand the drug's metabolism and clearance in the model. 3. Ensure that assays for liver biomarkers are properly validated for the specific animal model. |
Quantitative Data Summary
The following tables summarize preclinical toxicology data for this compound analogs and related ADCs. It is important to note that direct comparisons should be made with caution due to differences in the specific molecules, animal models, and study designs.
Table 1: Preclinical Toxicology of CC-1065 (a Duocarmycin Analog)
| Animal Model | Administration Route | Dose | Key Findings |
| Mouse | Intravenous (single dose) | 9 µg/kg | LD50; delayed toxic deaths |
| Mouse | Intraperitoneal (single dose) | ~6.90 µg/kg | LD50; delayed toxic deaths |
| Mouse | Intravenous (high dose) | >12.5 µg/kg | Death within 12 days with frank hepatic necrosis |
| Rabbit | Not specified | Not specified | Evidence of hepatotoxicity |
Data from preliminary studies on CC-1065, a related DNA-binding antibiotic.[7]
Table 2: Preclinical Toxicology of SYD983/SYD985 (Trastuzumab Duocarmazine)
| Animal Model | Administration Route | Dose | Key Hepatotoxicity Findings |
| Cynomolgus Monkey | Not specified | Up to 30 mg/kg | No severe toxic effects; no observed hepatotoxicity |
SYD983/SYD985 is a HER2-targeting ADC with a duocarmycin-based payload.[1][5][6]
Experimental Protocols
Protocol: Assessment of Hepatotoxicity in a Rodent Model
This protocol provides a general framework for assessing hepatotoxicity of this compound or a this compound-based ADC in a rodent model (e.g., mice or rats).
1. Animal Model:
-
Species and Strain: Select a relevant species and strain (e.g., BALB/c mice, Sprague-Dawley rats).
-
Age and Weight: Use animals of a consistent age and weight range.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
2. Dosing and Administration:
-
Formulation: Prepare the test article in a suitable vehicle.
-
Dose Levels: Include a vehicle control group and at least three dose levels of the test article.
-
Route of Administration: Administer the compound via a clinically relevant route (e.g., intravenous, intraperitoneal).
-
Dosing Schedule: Define the frequency and duration of administration.
3. In-Life Monitoring:
-
Clinical Observations: Record clinical signs of toxicity daily.
-
Body Weight: Measure body weight at least twice weekly.
-
Food and Water Consumption: Monitor food and water intake.
4. Sample Collection:
-
Blood Collection: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose) for clinical chemistry analysis. Use appropriate anticoagulant tubes.
-
Necropsy: At the end of the study, perform a full necropsy.
-
Organ Weights: Weigh the liver and other relevant organs.
-
Tissue Collection: Collect liver tissue for histopathological examination. Fix a portion in 10% neutral buffered formalin and freeze another portion for further analysis if needed.
5. Analysis:
-
Clinical Chemistry: Analyze serum samples for ALT, AST, ALP, and total bilirubin.
-
Histopathology: Process, embed, section, and stain (e.g., with Hematoxylin and Eosin - H&E) the formalin-fixed liver tissues. A board-certified veterinary pathologist should examine the slides for evidence of necrosis, apoptosis, inflammation, and other signs of liver damage.
Visualizations
Signaling Pathway: this compound-Induced DNA Damage and Potential Hepatocyte Response
References
- 1. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] Preclinical Profile of the HER2-Targeting ADC SYD983/SYD985: Introduction of a New Duocarmycin-Based Linker-Drug Platform | Semantic Scholar [semanticscholar.org]
- 7. Preliminary toxicity studies with the DNA-binding antibiotic, CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Duocarmycin A and Duocarmycin SA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Duocarmycin A and Duocarmycin SA, two potent members of the duocarmycin family of antitumor antibiotics. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate compound for their investigations.
Overview of this compound and Duocarmycin SA
This compound and Duocarmycin SA are natural products isolated from Streptomyces bacteria.[1] They are highly potent cytotoxic agents that exert their anticancer effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[1][2] This irreversible DNA alkylation disrupts the DNA architecture, leading to an inhibition of replication and transcription, and ultimately, apoptosis.[2][3] The duocarmycin analogues are effective against a range of cancer cell lines, including multi-drug resistant (MDR) models, and exhibit cytotoxicity at picomolar concentrations.[1][4]
Comparative Cytotoxicity: A Data-Driven Analysis
Experimental data consistently demonstrates that Duocarmycin SA exhibits greater cytotoxic potency than this compound. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are significantly lower for Duocarmycin SA across various cancer cell lines.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| Duocarmycin SA | Balb 3T3/H-ras | Growth Inhibition | 72 hours | 0.05 nM | [5] |
| This compound | Balb 3T3/H-ras | Growth Inhibition | 72 hours | 0.3 nM | [5] |
| Duocarmycin SA | HeLa S3 | Growth Inhibition | 1 hour | 0.00069 nM | [2] |
| This compound | HeLa S3 | Growth Inhibition | 1 hour | 0.006 nM | [2] |
| Duocarmycin SA | Molm-14 (AML) | MTT Assay | 72 hours | 11.12 pM | [6][7] |
| Duocarmycin SA | HL-60 (AML) | MTT Assay | 72 hours | 112.7 pM | [6] |
| Duocarmycin SA | U-138 MG (Glioblastoma) | Cell Viability Assay | Not Specified | 0.4 nM | [8] |
| Duocarmycin SA | General | Not Specified | Not Specified | 10 pM | [9][10] |
Mechanism of Action and Cellular Response
The cytotoxic effects of both this compound and Duocarmycin SA are initiated by their sequence-selective binding to AT-rich regions in the DNA minor groove.[2][6] This is followed by the alkylation of adenine at the N3 position, forming a covalent adduct with the DNA.[2] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage recognition and repair pathways.[2] However, the stability of the duocarmycin-DNA adduct often leads to irreparable damage, resulting in cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][6]
Caption: General signaling pathway of duocarmycin-induced cytotoxicity.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and Duocarmycin SA cytotoxicity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., Molm-14, HL-60) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Duocarmycin SA (typically ranging from picomolar to nanomolar). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, often 72 hours.[6]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve using non-linear regression.[6]
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
Colony Formation Assay
This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells) is seeded into 6-well plates or culture dishes.
-
Drug Treatment: Cells are treated with this compound or Duocarmycin SA at various concentrations for a defined period (e.g., 24 hours).
-
Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Colony Staining: After incubation, the colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.
-
Quantification: The number of colonies (typically defined as clusters of 50 or more cells) in each dish is counted.
-
Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that of the untreated control group.
Conclusion
Both this compound and Duocarmycin SA are exceptionally potent cytotoxic agents with a well-defined mechanism of action involving DNA alkylation. However, the available data consistently indicates that Duocarmycin SA possesses superior potency, with IC50 values often being an order of magnitude lower than those of this compound. This enhanced cytotoxicity makes Duocarmycin SA a particularly promising candidate for further investigation and development, especially in the context of antibody-drug conjugates (ADCs) where high potency is a critical attribute.[11][12] Researchers should consider the specific sensitivities of their chosen cell lines and the desired potency when selecting between these two powerful antitumor compounds.
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of Duocarmycin A and CC-1065
For Researchers, Scientists, and Drug Development Professionals
Duocarmycin A and CC-1065 are highly potent, naturally derived antitumor antibiotics that exert their cytotoxic effects through a unique mechanism of DNA alkylation. Both compounds are members of the cyclopropylpyrroloindole (CPI) family and are known for their exceptional potency against a wide range of cancer cell lines. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers in the fields of oncology and drug development.
At a Glance: Key Differences and Similarities
| Feature | This compound | CC-1065 |
| Origin | Streptomyces sp. | Streptomyces zelensis[1] |
| DNA Binding | Minor groove of DNA | Minor groove of DNA[1][2] |
| Sequence Selectivity | AT-rich sequences, particularly 5'-AAA[2] | AT-rich sequences, such as 5'-PuNTTA-3′ and 5′-AAAAA-3′[3] |
| Alkylation Target | N3 of adenine[2] | N3 of adenine[4][5] |
| Alkylation Reversibility | Reversible[3][6] | Irreversible[3] |
| Prodrug Activation | Acid-catalyzed or binding-induced conformational change activates the spirocyclopropylhexadienone moiety. | A binding-induced conformational change is thought to activate the cyclopropyl moiety for nucleophilic attack.[7][8][9] |
Quantitative Cytotoxicity Comparison
The following table summarizes the in vitro cytotoxicity of this compound, CC-1065, and their potent analogues. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and cell lines used across different studies.
| Compound | Cell Line | IC50/ID90 | Reference |
| This compound | HeLa S3 | IC50: 0.006 nM | [1] |
| CC-1065 | L1210 | ID90: 0.05 ng/mL | [1] |
| CC-1065 | L1210 | IC50: 20 pM | [10] |
| MeCTI-PDE2 (CC-1065 analogue) | L1210 | IC50: 7 pM | [10] |
| DSA-TMI (Duocarmycin SA analogue) | L1210 | IC50: 8 pM | [10] |
Mechanism of Action: A Detailed Look
Both this compound and CC-1065 are prodrugs that require activation to exert their DNA alkylating effects.[4][7] Their mechanism can be broken down into two key steps: non-covalent binding to the DNA minor groove and subsequent covalent alkylation of adenine.
DNA Minor Groove Binding
This compound and CC-1065 possess a curved shape that allows them to fit snugly within the minor groove of DNA. This binding is highly specific for AT-rich sequences.[1][2] The extended structure of CC-1065 allows it to span approximately five base pairs, while the duocarmycins bind to a slightly shorter stretch of DNA.[4] This initial, non-covalent interaction is crucial for positioning the reactive cyclopropane ring in close proximity to the target adenine.
Prodrug Activation and DNA Alkylation
The activation of this compound and CC-1065 is a critical step that is thought to be catalyzed by the DNA binding event itself.[7][9] For this compound, this involves the activation of its spirocyclopropylhexadienone moiety.[7] In the case of CC-1065, the binding to DNA induces a conformational change that destabilizes the molecule and activates the cyclopropyl ring for nucleophilic attack.[8][9]
Once activated, the electrophilic cyclopropane ring is attacked by the N3 of an adenine base within the target sequence.[2][4] This results in the formation of a covalent adduct, which distorts the DNA helix and interferes with essential cellular processes like replication and transcription, ultimately leading to cell death.[2]
A key distinction between the two is the reversibility of the alkylation. The DNA adduct formed by this compound is reversible, whereas the adduct formed by CC-1065 is irreversible.[3][6] This difference in reversibility may contribute to variations in their biological activity and toxicity profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular basis for sequence-specific DNA alkylation by CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reversible DNA-alkylating activity of duocarmycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duocarmycins--natures prodrugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a reductively activated duocarmycin prodrug against murine and human solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysis of the CC-1065 and duocarmycin DNA alkylation reaction: DNA binding induced conformational change in the agent results in activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Duocarmycin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of several key duocarmycin analogues, a class of highly potent DNA alkylating agents. The information presented herein is intended to assist researchers in drug development and related fields in understanding the structure-activity relationships and cytotoxic potential of these compounds. The data is compiled from various preclinical studies and presented in a standardized format for ease of comparison.
Data Presentation: Potency of Duocarmycin Analogues
The cytotoxic potency of duocarmycin analogues is typically evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values serving as key metrics. The following table summarizes the reported in vitro potency of Duocarmycin SA, Yatakemycin, CC-1065, and the synthetic analogue CBI-TMI against various cancer cell lines. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (pM) |
| Duocarmycin SA | L1210 | Murine Leukemia | 10[1] |
| HeLa S3 | Human Cervical Carcinoma | 0.69[2][3] | |
| SK-BR-3 | Human Breast Carcinoma | 90 - 430 (as seco-DUBA)[4] | |
| SK-OV-3 | Human Ovarian Carcinoma | 90 - 430 (as seco-DUBA)[4] | |
| SW620 | Human Colon Carcinoma | 90 - 430 (as seco-DUBA)[4] | |
| Yatakemycin | L1210 | Murine Leukemia | 3 - 6[1] |
| CC-1065 | L1210 | Murine Leukemia | 20[1] |
| (+)-CBI-TMI | L1210 | Murine Leukemia | 30[1] |
Experimental Protocols
The determination of the cytotoxic potency and DNA alkylating activity of duocarmycin analogues involves a series of well-established in vitro assays. Below are detailed methodologies for two key experiments.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Duocarmycin analogues (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the duocarmycin analogues in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compounds. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
DNA Alkylation Assay (Taq Polymerase Stop Assay)
This assay is used to determine the specific sites of DNA alkylation by duocarmycin analogues. The principle is that a DNA polymerase will be arrested at the site of a DNA adduct, and the resulting truncated DNA fragments can be visualized by gel electrophoresis.
Materials:
-
A specific DNA fragment of interest (e.g., a linearized plasmid or a PCR product)
-
Duocarmycin analogues
-
5'-end radiolabeled (e.g., with ³²P) or fluorescently labeled primer specific to the DNA fragment
-
Taq DNA polymerase and corresponding reaction buffer
-
Deoxynucleotide triphosphates (dNTPs)
-
Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder
-
Denaturing polyacrylamide gel
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
DNA Alkylation Reaction: Incubate the target DNA fragment with varying concentrations of the duocarmycin analogue in a suitable reaction buffer at 37°C for a defined period.
-
Primer Annealing: Purify the alkylated DNA to remove excess drug. Anneal the labeled primer to the alkylated DNA template by heating to 95°C and slowly cooling to room temperature.
-
Primer Extension Reaction: Set up a primer extension reaction containing the DNA-primer hybrid, Taq DNA polymerase, dNTPs, and the appropriate reaction buffer.
-
Sequencing Ladder: In parallel, perform Sanger sequencing reactions (with ddNTPs) using the same primer and a non-alkylated DNA template to generate a sequence ladder for precise mapping of the alkylation sites.
-
Gel Electrophoresis: Stop the primer extension reactions and resolve the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the radiolabeled or fluorescently labeled DNA fragments using a phosphorimager or fluorescence scanner. The positions of the terminated fragments in the drug-treated lanes, when compared to the sequencing ladder, indicate the specific nucleotides that were alkylated. The intensity of the bands provides a semi-quantitative measure of the extent of alkylation at each site.
Mandatory Visualization
Signaling Pathway of Duocarmycin-Induced Cell Death
Duocarmycin analogues exert their cytotoxic effects by alkylating DNA, which triggers a cascade of cellular events, primarily the DNA Damage Response (DDR) pathway. This ultimately leads to cell cycle arrest and apoptosis. The following diagram illustrates the key steps in this signaling pathway.
Caption: Duocarmycin-induced DNA damage response pathway.
Experimental Workflow for Potency Determination
The following diagram outlines the general workflow for determining the in vitro potency of duocarmycin analogues.
Caption: General workflow for determining IC50 values.
References
Duocarmycin A: A Potent Inhibitor of DNA Replication and Transcription
A comprehensive analysis of Duocarmycin A's mechanism of action and its comparative efficacy against other well-established DNA-targeting agents.
This compound, a member of a class of highly potent antitumor antibiotics, exerts its cytotoxic effects by targeting the fundamental cellular processes of DNA replication and transcription. This guide provides a detailed comparison of this compound's activity with other DNA-interactive drugs, supported by experimental data and detailed protocols for key assays.
Mechanism of Action: DNA Alkylation
This compound's primary mechanism of action involves the sequence-selective alkylation of DNA. It binds to the minor groove of the DNA double helix and covalently modifies the N3 position of adenine bases, with a preference for AT-rich sequences.[1][2][3] This irreversible alkylation distorts the DNA structure, creating a lesion that physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[1][2][3] This disruption of essential cellular processes ultimately leads to cell cycle arrest and apoptosis.[4]
Comparative Analysis of Cytotoxicity
As a close and often interchangeably studied analog, Duocarmycin SA (DSA) demonstrates the family's remarkable potency. In a study on acute myeloid leukemia (AML) cell lines, Duocarmycin SA exhibited picomolar cytotoxicity, proving to be significantly more potent than conventional chemotherapeutic agents like doxorubicin and etoposide.[5][6]
| Drug | Cell Line | Cytotoxicity IC50 |
| Duocarmycin SA | Molm-14 (AML) | 11.12 pM[5][6] |
| HL-60 (AML) | 114.8 pM[5][6] | |
| Doxorubicin | AML Cells | 68.6 nM[5] |
| Etoposide | AML Cells | 129.7 nM[5] |
| This compound | HeLa S3 | 0.006 nM[7] |
| Duocarmycin SA | HeLa S3 | 0.00069 nM[7] |
| Duocarmycin DM | HT-29 | 22 pM[8] |
| Caski | 3.87 pM[8] |
Table 1: Comparative Cytotoxicity of Duocarmycins and Other Chemotherapeutic Agents. This table summarizes the 50% inhibitory concentration (IC50) for cell viability, highlighting the picomolar potency of duocarmycins compared to the nanomolar activity of doxorubicin and etoposide.
Inhibition of DNA Replication
The alkylation of DNA by this compound presents a formidable roadblock to the DNA replication machinery. The covalent adducts formed by duocarmycins are known to induce DNA double-strand breaks, a severe form of DNA damage.[6] A study comparing Duocarmycin SA with the topoisomerase II inhibitor etoposide demonstrated that Duocarmycin SA induces DNA double-strand breaks at picomolar concentrations, whereas etoposide requires micromolar concentrations to achieve a similar effect, underscoring the potent DNA-damaging capacity of the duocarmycin class.[6]
Inhibition of Transcription
Similarly, the this compound-induced DNA lesions effectively halt the progression of RNA polymerases, leading to a potent inhibition of transcription. This activity is shared by other DNA-binding agents, such as Actinomycin D, which intercalates into DNA and is a well-characterized transcription inhibitor. While direct comparative IC50 values for transcription inhibition are not available, the picomolar cytotoxicity of duocarmycins suggests a highly efficient blockade of this critical process.[7]
Signaling Pathways and Experimental Workflows
To elucidate the effects of this compound on cellular processes, specific experimental workflows are employed. The following diagrams illustrate the mechanism of action of this compound and the workflows for assessing its impact on DNA replication and transcription.
Caption: this compound's mechanism of action.
Caption: BrdU assay for DNA replication.
Caption: Nuclear run-on assay for transcription.
Experimental Protocols
BrdU Incorporation Assay for DNA Replication Inhibition
This protocol details the measurement of DNA synthesis by quantifying the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog.
Materials:
-
Cells of interest
-
This compound and control compounds (e.g., Doxorubicin)
-
BrdU Labeling Solution (10 µM)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation Solution (e.g., 2N HCl)
-
Neutralization Buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or other nuclear counterstain
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for microscopy or larger flasks for flow cytometry) and allow them to adhere and resume proliferation.
-
Drug Treatment: Treat cells with a dose range of this compound and control drugs for a predetermined time. Include a vehicle-only control.
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for 1-4 hours to allow for incorporation into newly synthesized DNA.[5]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with Fixation Buffer. After another wash, permeabilize the cells with Permeabilization Buffer.
-
DNA Denaturation: Treat the cells with Denaturation Solution to expose the incorporated BrdU.[8]
-
Neutralization: Neutralize the acid with Neutralization Buffer and wash with PBS.
-
Blocking: Block non-specific antibody binding with Blocking Buffer.
-
Antibody Incubation: Incubate with the anti-BrdU primary antibody, followed by washing and incubation with the fluorescently labeled secondary antibody. A nuclear counterstain can be included with the secondary antibody.
-
Analysis: Acquire images using a fluorescence microscope or analyze cells by flow cytometry to quantify the percentage of BrdU-positive cells and the intensity of the BrdU signal.
Nuclear Run-On Assay for Transcription Inhibition
This protocol measures the rate of transcription by detecting nascent RNA transcripts.
Materials:
-
Cells of interest
-
This compound and control compounds (e.g., Actinomycin D)
-
Cell lysis buffer
-
Nuclei isolation buffer
-
Run-on buffer containing ATP, GTP, CTP, and radiolabeled UTP (e.g., α-³²P-UTP)
-
RNA extraction reagents (e.g., TRIzol)
-
Gene-specific DNA probes immobilized on a membrane
-
Hybridization buffer
-
Wash buffers
-
Phosphor screen and imager
Procedure:
-
Cell Treatment and Nuclei Isolation: Treat cells with this compound and control drugs. After treatment, harvest the cells and isolate the nuclei using appropriate buffers.[9]
-
Nuclear Run-On Reaction: Resuspend the isolated nuclei in the run-on buffer containing the radiolabeled UTP and incubate to allow for the elongation of pre-initiated transcripts.[10][11]
-
RNA Isolation: Stop the reaction and isolate the radiolabeled RNA using a suitable RNA extraction method.[10]
-
Hybridization: Hybridize the isolated radiolabeled RNA to a membrane containing immobilized gene-specific DNA probes.[10]
-
Washing and Detection: Wash the membrane to remove non-specifically bound RNA. Expose the membrane to a phosphor screen and quantify the signal for each gene probe using a phosphor imager. The signal intensity is proportional to the transcription rate of the specific gene.[11]
In Vitro Transcription Assay
This cell-free assay directly measures the synthesis of RNA from a DNA template.
Materials:
-
Linearized DNA template containing a promoter (e.g., T7, SP6)
-
RNA Polymerase (corresponding to the promoter)
-
Ribonucleotide solution (ATP, CTP, GTP)
-
Radiolabeled UTP (e.g., α-³²P-UTP)
-
Transcription buffer
-
This compound and control compounds
-
RNase inhibitor
-
DNase I
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphor screen and imager
Procedure:
-
Reaction Setup: In a reaction tube, combine the transcription buffer, ribonucleotides (including the radiolabeled UTP), RNase inhibitor, and the DNA template.[12][13]
-
Drug Addition: Add varying concentrations of this compound or control inhibitors to the reaction tubes.
-
Initiation: Add the RNA polymerase to initiate the transcription reaction.[12][13]
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).
-
Termination and DNase Treatment: Stop the reaction by adding gel loading buffer. Treat with DNase I to remove the DNA template.[6]
-
Electrophoresis: Separate the radiolabeled RNA transcripts by size using denaturing PAGE.
-
Analysis: Dry the gel and expose it to a phosphor screen. Quantify the intensity of the bands corresponding to the full-length transcript to determine the level of transcription inhibition.[12]
References
- 1. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 13. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Duocarmycin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Duocarmycin-based antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapies, leveraging the potent DNA-alkylating capacity of duocarmycin analogues with the specificity of monoclonal antibodies. This guide provides a head-to-head comparison of key duocarmycin-based ADCs, focusing on their preclinical performance, and offers supporting experimental data and methodologies to inform further research and development.
Introduction to Duocarmycin-Based ADCs
Duocarmycins are natural products that exert their cytotoxic effects by binding to the minor groove of DNA and alkylating adenine at the N3 position.[1][2][3] This irreversible DNA alkylation leads to a cascade of cellular events, ultimately resulting in cell death.[3] The high potency of duocarmycins makes them attractive payloads for ADCs, which are designed to deliver these cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[4][5] This guide will focus on a comparative analysis of prominent duocarmycin-based ADCs, including SYD985 (trastuzumab duocarmazine), MGC018, and the discontinued MDX-1203.
Mechanism of Action of Duocarmycin-Based ADCs
The general mechanism of action for duocarmycin-based ADCs involves a multi-step process, beginning with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and subsequent release of the duocarmycin payload within the cell. The freed duocarmycin then translocates to the nucleus, binds to the minor groove of DNA, and causes irreversible alkylation, triggering the DNA damage response pathway and ultimately leading to apoptotic cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Duocarmycin Analogues: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Duocarmycin analogues, focusing on their structure-activity relationships (SAR). Through a detailed analysis of experimental data, this document aims to illuminate the key structural features governing the potent cytotoxic and DNA alkylating activities of this complex class of natural product derivatives.
The duocarmycins are a class of exceptionally potent antineoplastic agents first isolated from Streptomyces species.[1] Their remarkable cytotoxicity, often in the picomolar range, stems from their unique mechanism of action: sequence-selective alkylation of DNA within the minor groove.[2][3] This activity disrupts DNA replication and transcription, ultimately leading to cell death.[4] The core structure of duocarmycins consists of two key components: a DNA-binding subunit and a DNA-alkylating subunit, the spirocyclopropylhexadienone pharmacophore. The intricate interplay between these two moieties is central to the biological activity of these compounds.
Extensive research has been dedicated to synthesizing and evaluating a vast number of duocarmycin analogues to understand their SAR and to develop derivatives with improved therapeutic indices. These studies have explored modifications of both the DNA-binding and alkylating subunits, leading to the development of seco-duocarmycins (containing a latent alkylating functionality), prodrugs, and antibody-drug conjugates (ADCs) for targeted cancer therapy.[5][6]
Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of Duocarmycin analogues is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of various Duocarmycin analogues against different cancer cell lines, providing a quantitative comparison of their potencies.
| Analogue | Cell Line | IC50 (nM) | Reference |
| Duocarmycin SA | L1210 | 0.01 | [7] |
| (+)-N-Boc-CBI-TMI | L1210 | 0.04 | [7] |
| (+)-CBI-TMI | L1210 | 0.02 | [7] |
| Duocarmycin A | HeLa S3 | 0.006 | [8] |
| Duocarmycin B1 | HeLa S3 | 0.035 | [8] |
| Duocarmycin B2 | HeLa S3 | 0.1 | [8] |
| Duocarmycin C1 | HeLa S3 | 8.5 | [8] |
| Duocarmycin C2 | HeLa S3 | 0.57 | [8] |
| Duocarmycin SA | HeLa S3 | 0.00069 | [8] |
Table 1: Cytotoxicity (IC50) of Duocarmycin Analogues in L1210 and HeLa S3 cell lines. This table highlights the potent cytotoxicity of Duocarmycin SA and its synthetic analogues. Modifications to the core structure can significantly impact potency, as seen in the varying IC50 values of the different Duocarmycin family members against the HeLa S3 cell line.
| Analogue | HT-29 | CL1-5 | Caski | EJ | LS174T | Reference |
| Duocarmycin DM | 0.022 | 0.0138 | 0.00387 | 0.0154 | 0.00731 | [9] |
Table 2: Cytotoxicity (IC50 in nM) of Duocarmycin DM in various human cancer cell lines. This table demonstrates the broad-spectrum and potent cytotoxic activity of Duocarmycin DM across a panel of human cancer cell lines.
DNA Alkylation: The Key to Cytotoxicity
The primary mechanism of action of duocarmycins is the alkylation of the N3 position of adenine in AT-rich sequences of the DNA minor groove.[9] This covalent modification of DNA is the initiating event that leads to the observed cytotoxicity. The efficiency of DNA alkylation is a key determinant of the biological activity of these analogues.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., L1210, HeLa S3, HT-29)
-
Complete cell culture medium
-
Duocarmycin analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure for Adherent Cells: [5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Duocarmycin analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Alkylation Assay: Thermal Cleavage Assay
This assay is used to detect the alkylation of DNA by compounds like duocarmycins. Alkylation at the N3 position of adenine weakens the glycosidic bond, making the DNA susceptible to cleavage upon heating.[10][11]
Materials:
-
32P-end-labeled DNA fragment with a known sequence containing AT-rich regions
-
Duocarmycin analogues
-
Reaction buffer (e.g., Tris-EDTA buffer, pH 7.0)
-
Loading dye (e.g., formamide with bromophenol blue and xylene cyanol)
-
Polyacrylamide gel for sequencing
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Labeling: A specific DNA fragment is labeled at one end with 32P using standard molecular biology techniques.
-
Alkylation Reaction: The 32P-labeled DNA is incubated with varying concentrations of the Duocarmycin analogue in the reaction buffer at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA alkylation.
-
Thermal Treatment: The reaction mixture is then heated at a high temperature (e.g., 90-100°C) for a specific duration (e.g., 30 minutes) to induce cleavage at the alkylated sites.
-
Gel Electrophoresis: An equal volume of loading dye is added to each reaction, and the samples are denatured by heating. The cleaved DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization and Analysis: The gel is dried and exposed to a phosphorimager screen or autoradiography film to visualize the DNA fragments. The intensity of the cleavage bands at specific adenine residues indicates the extent and sequence selectivity of DNA alkylation by the Duocarmycin analogue.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the processes involved in the action of Duocarmycin analogues, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Figure 1: Mechanism of Action of Duocarmycin Analogues. This diagram illustrates the sequential steps from cellular entry to the induction of apoptosis.
Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay. A step-by-step flowchart of the MTT assay.
Figure 3: Simplified DNA Damage Response (DDR) Pathway. This diagram outlines the cellular response to DNA damage induced by Duocarmycin analogues.
References
- 1. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The reversible DNA-alkylating activity of duocarmycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry of thermal degradation of abasic sites in DNA. Mechanistic investigation on thermal DNA strand cleavage of alkylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of heat-labile sites in DNA of mammalian cells by the antitumor alkylating drug CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Duocarmycin A and Its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Duocarmycin A, a member of a class of exceptionally potent DNA alkylating agents, has long been a subject of interest in oncology research. However, its clinical development has been hampered by significant systemic toxicity. To mitigate this, various prodrug strategies have been developed to enhance tumor-selective drug delivery and improve the therapeutic index. This guide provides an objective comparison of the in vivo efficacy of this compound and its prodrugs, supported by experimental data from preclinical studies.
In Vivo Efficacy: A Tabular Comparison
The following table summarizes the in vivo efficacy of this compound and several of its prodrugs from various preclinical studies. The data highlights key parameters such as the animal model used, the efficacy readouts, and the observed toxicity.
| Compound | Prodrug Strategy | Animal Model | Key Efficacy Findings | Toxicity Profile | Reference |
| seco-CBI-indole2 (Parent Drug) | - | Orthotopic Lung Tumor (A549 cells) | 0% survival at the end of the study at a 60 µg/kg dose. | High toxicity observed. | [1] |
| BocNHO-CBI-indole2 | Reductively activated (N-O bond cleavage) | Orthotopic Lung Tumor (A549 cells) | 70% of animals survived the study at a 60 µg/kg dose.[1] | Reduced toxicity compared to the parent drug.[1] | [1] |
| Cyclic N-acyl O-aminophenol Prodrug (Compound 6) | Reductively activated (N-O bond cleavage) | Murine Leukemia (L1210) | Extraordinary efficacy with a T/C > 1500; 6 out of 10 animals were long-term survivors.[2][3] | Significantly larger therapeutic window, permitting doses ≥ 40-fold higher than the free drug.[2][3] | [2][3] |
| N-acyl O-aminophenol Prodrugs | Reductively activated (N-O bond cleavage) | In vivo tumor models | Some derivatives approached the potency and exceeded the efficacy of the free drug.[4] | - | [4][5] |
| Piperazinamide P-SS60-CBI-TMI | Reductively activated (Dichalcogenide-based) | Pancreatic Cancer Model (BxPC-3) | High antitumor efficacy observed.[6] | Well tolerated in vivo over multiple trials.[6] | [6] |
| Glucuronide Prodrug (4a) | Enzyme-activated (β-glucuronidase) | - | In the presence of β-glucuronidase, the IC50 value dropped from 610 nM to 0.9 nM.[7] | The prodrug is significantly less toxic than the liberated drug.[8] | [7] |
Experimental Protocols
The in vivo efficacy of this compound and its prodrugs has been evaluated in various preclinical models. Below are representative experimental protocols based on the cited literature.
Orthotopic Lung Tumor Model
-
Cell Line: A549 human non-small cell lung cancer cells were used.[1]
-
Animal Model: Immunocompromised mice were used for the orthotopic implantation of A549 cells into the lung.
-
Drug Administration: The parent drug (seco-CBI-indole2) and the BocNHO prodrug were administered intraperitoneally at a dose of 60 µg/kg.[1] Dosing was performed on specific days as outlined in the study, with adjustments made based on animal health.[1]
-
Efficacy Evaluation: The primary endpoint was animal survival, which was monitored daily. The study was concluded on day 32.[1]
Murine Leukemia Model
-
Animal Model: Syngeneic mice were inoculated with L1210 cells.
-
Drug Administration: The cyclic N-acyl O-amino phenol prodrug was administered to the tumor-bearing mice.
-
Efficacy Evaluation: Efficacy was determined by the T/C ratio (median survival time of treated group / median survival time of control group) and the number of long-term survivors.[2][3]
Pancreatic Cancer Xenograft Model
-
Cell Line: BxPC-3 human pancreatic cancer cells were used.[6]
-
Animal Model: Immunocompromised mice bearing BxPC-3 tumor xenografts were used.
-
Drug Administration: The piperazinamide P-SS60-CBI-TMI prodrug was administered to the mice.
-
Efficacy Evaluation: Antitumor efficacy was assessed by monitoring tumor growth over time.
Prodrug Activation Mechanism
The majority of the highlighted prodrugs are designed to be activated within the tumor microenvironment, leading to the release of the potent cytotoxic agent. A common strategy involves reductive cleavage of a labile bond.
Caption: Reductive activation of a Duocarmycin prodrug in the tumor microenvironment.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of Duocarmycin prodrugs follows a standardized preclinical testing pipeline.
References
- 1. Evaluation of a reductively activated duocarmycin prodrug against murine and human solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacious cyclic N-acyl O-amino phenol duocarmycin prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacious Cyclic N-Acyl O-Amino Phenol Duocarmycin Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duocarmycin-based prodrugs for cancer prodrug monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Duocarmycin A and PBD Dimer Payloads in Antibody-Drug Conjugates
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most potent classes of payloads are DNA-damaging agents, which induce cell death by interfering with the fundamental processes of DNA replication and transcription. This guide provides an objective comparison of two leading DNA-interactive payloads: Duocarmycin A and Pyrrolobenzodiazepine (PBD) dimers, for researchers, scientists, and drug development professionals.
Both Duocarmycins and PBDs are highly potent agents that exert their cytotoxic effects by binding to the minor groove of DNA.[1][2] However, they differ significantly in their mechanism of action and resulting biological consequences. Duocarmycins, derived from Streptomyces bacteria, are DNA alkylating agents.[2] PBDs, originally produced by various actinomycetes, are also DNA alkylating compounds, but their dimeric form gives them a distinct and powerful mode of action.[1]
Mechanism of Action: Mono-alkylation vs. Interstrand Cross-linking
The fundamental difference between these two payloads lies in how they damage DNA after binding within the minor groove.
-
This compound functions as a mono-alkylating agent . After binding to AT-rich sequences of DNA, it causes irreversible alkylation of the N3 position of an adenine base.[2][3] This creates a DNA adduct on a single strand, which disrupts DNA processing and triggers cell death pathways.[3]
-
PBD Dimers act as interstrand cross-linking agents . These molecules possess two alkylating units, allowing them to covalently bind to guanine bases on opposite strands of the DNA helix.[4][5] This creates a highly cytotoxic DNA interstrand cross-link (ICL) that is particularly difficult for cancer cells to recognize and repair, leading to potent antitumor activity.[1][4]
The Antibody-Drug Conjugate Workflow
Regardless of the payload, the general mechanism of an ADC involves targeted delivery to cancer cells. The workflow begins with the ADC binding to a specific antigen on the tumor cell surface, followed by internalization and release of the cytotoxic payload.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics, cytotoxicity, and toxicity profiles of this compound and PBD dimer-based ADCs based on available preclinical and clinical data.
Table 1: General and Mechanistic Characteristics
| Feature | This compound | PBD Dimers |
| Payload Class | DNA Mono-alkylating Agent | DNA Interstrand Cross-linking Agent |
| Origin | Natural product from Streptomyces[2] | Natural products from actinomycetes; synthetically optimized[1] |
| DNA Interaction | Minor groove binding, alkylates N3 of adenine[2][6] | Minor groove binding, cross-links C2-NH2 of guanine on opposite strands[7] |
| Key Feature | Forms a single DNA adduct | Forms a highly lethal interstrand cross-link (ICL)[4] |
| Potency | Picomolar range[6] | Picomolar to femtomolar range, generally more potent than mono-alkylators[5][8] |
Table 2: Comparative In Vitro Cytotoxicity of Representative ADCs (Note: Direct head-to-head comparative data is limited. Values are illustrative and sourced from different studies. IC50/GI50 values are highly dependent on the cell line, target antigen expression, and ADC construct.)
| ADC Payload | Target | Cell Line | IC50 / GI50 (pM) | Reference |
| Duocarmycin Analog | HER2 | NCI-N87 | ~20 pM | [9] |
| Duocarmycin Analog | HER2 | SK-BR-3 | ~30 pM | [10] |
| PBD Dimer (SG3199) | Various | Panel Mean | 151.5 pM (as free drug) | [8] |
| PBD Dimer ADC | CD19 | Hematological | Growth inhibition correlated with DNA ICL formation[11] | [11] |
| PBD Dimer ADC | CD22 | Hematological | Efficacious in xenograft models[12] | [12] |
Table 3: Comparative Toxicity Profiles (Based on general findings from preclinical and clinical studies of ADCs with these payload classes.)
| Toxicity Aspect | Duocarmycin-based ADCs | PBD Dimer-based ADCs |
| Primary Concerns | Myelosuppression, gastrointestinal and hepatic toxicities.[10][13] | Myelosuppression, hepatotoxicity, vascular leak syndrome, skin reactions, musculoskeletal events.[14] |
| Therapeutic Window | Generally considered narrow due to high potency, but potentially wider than PBDs.[2] | Often very narrow due to extreme potency, leading to dose-limiting toxicities.[14][15] |
| Off-Target Toxicity | A concern for all highly potent payloads if linker is unstable.[2] | High potency can exacerbate off-target effects; payload properties can lead to specific toxicities like fluid retention.[14] |
| Mitigation Strategies | Linker and antibody optimization; dose scheduling.[16] | Lowering drug-to-antibody ratio (DAR), developing lower-potency PBDs, optimizing linker technology.[7][12][17] |
Key Performance and Efficacy Considerations
Potency and Efficacy PBD dimers are among the most potent cytotoxic agents ever discovered.[5] Their ability to form persistent DNA interstrand cross-links often translates to superior potency compared to mono-alkylating agents like duocarmycins.[18] This extreme potency allows PBD-based ADCs to be effective against tumors with low antigen expression. However, this potency is a double-edged sword, as it can also lead to significant toxicity, narrowing the therapeutic window.[14][15] Duocarmycins, while still exceptionally potent, may offer a more favorable balance between efficacy and safety in some contexts.[2]
The Bystander Effect The bystander effect, where an ADC kills not only the target antigen-positive cell but also adjacent antigen-negative tumor cells, is crucial for treating heterogeneous tumors. This effect depends on the payload being released from the target cell and diffusing into neighboring cells.[19] For this to occur, the released payload should be cell-membrane permeable. Both PBDs and duocarmycins can be engineered into ADCs with cleavable linkers that produce a bystander effect. The efficiency of this effect is a complex interplay between the linker chemistry and the physicochemical properties (e.g., hydrophobicity) of the released payload.
Resistance Mechanisms Resistance to DNA-damaging agents can arise from several mechanisms, including upregulation of DNA repair pathways and increased expression of drug efflux pumps (e.g., ABC transporters).[8][11] While PBD dimer-induced cross-links are difficult to repair, cells deficient in DNA repair proteins may show increased sensitivity.[8] Similarly, duocarmycins are effective against both dividing and non-dividing cells and may circumvent common multi-drug resistance mechanisms.[2]
Experimental Protocols
Detailed methodologies are essential for the objective comparison of ADC performance.
1. In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50 or GI50).
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3 for HER2-targeting ADCs) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Duocarmycin-ADC and PBD-ADC. Replace the cell culture medium with medium containing the various ADC concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 3-5 days).
-
Viability Assessment: Measure cell viability using a colorimetric or luminescent assay (e.g., MTS, MTT, or CellTiter-Glo®). The signal is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic regression curve to determine the IC50 value.
2. In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of ADCs in a living organism.
-
Model System: Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87 gastric cancer cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Duocarmycin-ADC, PBD-ADC).
-
Dosing: Administer the ADCs, typically via intravenous (i.v.) injection, according to a predetermined dose and schedule (e.g., a single dose or once weekly).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study may conclude when tumors in the control group reach a maximum allowed size, or after a set period. Key endpoints include tumor growth inhibition (TGI) and survival analysis.
3. Bystander Killing Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells.
-
Cell Preparation: Use two cell lines: one antigen-positive (Ag+) and one antigen-negative (Ag-). Label one cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixed population of Ag+ and Ag- cells in the same well at a defined ratio (e.g., 1:10).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate for 3-5 days.
-
Analysis: Use flow cytometry or high-content imaging to distinguish between the two cell populations and quantify the viability of each. A significant reduction in the viability of the Ag- (non-labeled) population in the presence of the ADC indicates a bystander effect.[20]
Conclusion
Both this compound and PBD dimers are ultra-potent DNA-interactive payloads that have demonstrated significant promise in the development of next-generation ADCs.
-
PBD dimers offer unparalleled potency due to their DNA cross-linking mechanism, making them an attractive option for hard-to-treat cancers or those with low antigen expression.[1][4] However, this extreme potency presents a significant challenge in managing toxicity and maintaining a viable therapeutic window.[14]
-
Duocarmycins function as mono-alkylating agents, which, while still exceptionally cytotoxic, may offer a differentiated and potentially more manageable safety profile.[2][16] The success of duocarmycin-based ADCs like trastuzumab duocarmazine (SYD985) highlights their clinical potential.[2][16]
The choice between these payloads is not straightforward and depends on a multitude of factors, including the target antigen's expression level and internalization rate, the tumor microenvironment, and the desired safety profile. Ongoing research into novel linker technologies and next-generation, lower-potency PBD dimers aims to further optimize the therapeutic index of these powerful agents, expanding their applicability in the fight against cancer.[12][17]
References
- 1. adcreview.com [adcreview.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 10. farbefirma.org [farbefirma.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collection - Data from Efficacy, Tolerability, and Pharmacokinetic Studies of AntibodyâDrug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 20. benchchem.com [benchchem.com]
Assessing the Bystander Effect of Duocarmycin A Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only the target antigen-expressing cancer cell but also neighboring antigen-negative cells, is a critical attribute for achieving robust efficacy in heterogeneous tumors. Duocarmycin A, a potent DNA-alkylating agent, is a payload that has demonstrated a significant bystander effect when incorporated into ADCs. This guide provides an objective comparison of the bystander effect of this compound ADCs with other common ADC payloads, supported by experimental data and detailed methodologies.
Mechanism of Action and the Bystander Effect
This compound-based ADCs, such as trastuzumab duocarmazine (SYD985) and MGC018, exert their cytotoxic activity through a multi-step process. Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell, the cleavable linker is processed, releasing the duocarmycin payload. Duocarmycin then binds to the minor groove of DNA and alkylates the N3 position of adenine, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[1][2]
The bystander effect of this compound ADCs is facilitated by the physicochemical properties of the released payload. To be effective, the payload must be able to diffuse across the cell membrane of the target cell and into adjacent cells. This requires a balance of hydrophobicity and cell permeability.[3][4] Duocarmycin's ability to exert its cytotoxic effect in both dividing and non-dividing cells further enhances its potential for bystander killing.[5]
Quantitative Comparison of Bystander Effects
The bystander effect of different ADC payloads can be quantified using in vitro co-culture assays, where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative "bystander" cells is then measured. The following table summarizes a comparison of the bystander effect of various ADC payloads based on available preclinical data.
| ADC Payload | Linker Type | Mechanism of Action | Bystander Effect Potential | Key Physicochemical Properties | Representative ADCs |
| This compound (seco-DUBA) | Cleavable (vc) | DNA Alkylation | High | Membrane-permeable | Trastuzumab duocarmazine (SYD985), MGC018 |
| MMAE (Monomethyl auristatin E) | Cleavable (vc) | Tubulin Inhibition | High | High cell permeability | Brentuximab vedotin (Adcetris®), Enfortumab vedotin (Padcev®) |
| DXd (Exatecan derivative) | Cleavable | Topoisomerase I Inhibition | High | High cell permeability | Trastuzumab deruxtecan (Enhertu®) |
| SN-38 | Cleavable | Topoisomerase I Inhibition | Moderate | Moderate cell permeability | Sacituzumab govitecan (Trodelvy®) |
| DM1 (Emtansine) | Non-cleavable | Tubulin Inhibition | Low/None | Low cell permeability (charged metabolite) | Trastuzumab emtansine (Kadcyla®) |
| MMAF (Monomethyl auristatin F) | Cleavable (mc) | Tubulin Inhibition | Low/None | Low cell permeability (charged) | --- |
Supporting Experimental Data:
Studies directly comparing trastuzumab duocarmazine (SYD985) with trastuzumab emtansine (T-DM1) have demonstrated the superior bystander effect of the duocarmycin-based ADC. In co-culture experiments with HER2-positive and HER2-negative cells, SYD985 induced efficient bystander killing of the HER2-negative cells, a phenomenon not observed with T-DM1.[1][2] For instance, in one study, the IC50 of SYD985 against HER2 0/1+ cell lines was 0.060 µg/mL, while for T-DM1 it was 3.221 µg/mL, highlighting the potent bystander activity of the duocarmycin payload.[2]
The bystander effect is also influenced by the level of antigen expression on the target cells. Higher antigen expression generally leads to a more pronounced bystander effect.[6]
Experimental Protocols
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative cancer cell line expressing a fluorescent protein (e.g., HER2-negative MCF7-GFP)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound ADC and comparator ADCs
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Total cell density should be optimized for logarithmic growth over the assay period.
-
As controls, seed monocultures of both antigen-positive and antigen-negative cells.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Remove the existing medium from the wells and add the ADC dilutions. Include a vehicle-only control.
-
Incubate the plate for a predetermined period (e.g., 72-120 hours).
-
At the end of the incubation, assess the viability of the antigen-negative cells by measuring the fluorescence of the reporter protein (e.g., GFP).
-
Total cell viability can be assessed using a reagent like CellTiter-Glo®.
-
Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the co-culture with their viability in the monoculture at the same ADC concentration.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line
-
Cell culture plates (6-well and 96-well)
-
This compound ADC and comparator ADCs
-
Cell viability reagent
Protocol:
-
Seed antigen-positive cells in a 6-well plate and allow them to adhere.
-
Treat the cells with a high concentration of the ADC for 24-48 hours.
-
Collect the conditioned medium from the ADC-treated cells and from untreated control cells.
-
Centrifuge the conditioned medium to remove any detached cells.
-
Seed antigen-negative cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium.
-
Incubate for 72-96 hours.
-
Assess the viability of the antigen-negative cells using a cell viability reagent.
-
Compare the viability of cells treated with conditioned medium from ADC-treated cells to those treated with conditioned medium from untreated cells to determine the extent of bystander killing.
Visualizations
Caption: Mechanism of action and bystander effect of a this compound ADC.
Caption: Experimental workflow for the in vitro co-culture bystander assay.
References
- 1. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Duocarmycin A: A Comparative Analysis with Other DNA Minor Groove Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Duocarmycin A with other prominent DNA minor groove binders, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct characteristics of these potent compounds.
Introduction to DNA Minor Groove Binders
DNA minor groove binders are a class of small molecules that selectively bind to the minor groove of the DNA double helix. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects, particularly in rapidly dividing cancer cells. These compounds are of significant interest in the development of novel anticancer therapies. This guide focuses on this compound and compares its performance with other well-characterized DNA minor groove binders: Distamycin A, Netropsin, Plicamycin, Trabectedin, and Hoechst 33258.
Mechanism of Action
The primary mechanism of action for these compounds involves their non-covalent or covalent interaction with the DNA minor groove. However, the specifics of their binding and subsequent cellular effects vary significantly.
This compound stands out due to its unique mechanism of action. It binds to the minor groove and subsequently alkylates adenine at the N3 position, forming a covalent adduct[1][2][3][4]. This irreversible alkylation disrupts the DNA architecture, leading to the inhibition of replication and transcription[1]. This covalent binding contributes to its exceptional potency.
Distamycin A and Netropsin are classic examples of non-covalent, AT-rich sequence-selective minor groove binders[5][6][7][8]. Their binding is driven by hydrogen bonding, van der Waals forces, and electrostatic interactions[8]. Lexitropsins are synthetic analogs of Netropsin and Distamycin, designed to have altered DNA sequence specificity[9][10].
Plicamycin (Mithramycin A) , in contrast, preferentially binds to GC-rich sequences in the DNA minor groove[11][12]. Its binding is thought to inhibit RNA synthesis by preventing the binding of RNA polymerase[11].
Trabectedin (ET-743) exhibits a more complex mechanism. It binds to the minor groove and alkylates guanine at the N2 position[13][14]. This adduct bends the DNA towards the major groove, affecting transcription and DNA repair pathways[14]. Trabectedin also uniquely interacts with the tumor microenvironment, particularly tumor-associated macrophages[15][16].
Hoechst 33258 is a fluorescent dye that binds to the minor groove, primarily at AT-rich sequences[17][18][19]. While widely used as a DNA stain, it also exhibits some level of cytotoxicity[17][20].
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other DNA minor groove binders, focusing on their cytotoxicity (IC50 values) and DNA binding affinities (Ka or Kd). It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines and experimental conditions.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | L1210 (mouse leukemia) | 0.01 | [16] |
| U-138 MG (human glioblastoma) | 0.4 | [16] | |
| HeLa S3 (human cervical cancer) | 0.00069 | [15] | |
| Distamycin A Derivative (FCE 24517) | SNB-19 (human glioblastoma) | <10 | [8] |
| A2780 (human ovarian cancer) | <10 | [8] | |
| DU 145 (human prostate cancer) | <10 | [8] | |
| Trabectedin | NCI-H295R (adrenocortical carcinoma) | 0.15 | [7] |
| MUC-1 (adrenocortical carcinoma) | 0.80 | [7] | |
| HAC-15 (adrenocortical carcinoma) | 0.50 | [7] | |
| Leiomyosarcoma (LMS) | 1.296 | [21] | |
| Liposarcoma (LPS) | 0.6836 | [21] | |
| Hoechst 33258 | HeLa (human cervical cancer) | 51,310 | [2] |
| HL60 (human leukemia) | 32,430 | [2] | |
| U937 (human lymphoma) | 15,420 | [2] |
Table 1: Comparative Cytotoxicity (IC50 values) of DNA Minor Groove Binders in Various Cancer Cell Lines.
| Compound | DNA Sequence/Type | Binding Constant (K) | Method | Reference |
| Netropsin | Calf Thymus DNA | Ka = 2.9 x 10^5 M⁻¹ | Thermal Melting/CD | [22] |
| Distamycin A | Calf Thymus DNA | Ka = 11.6 x 10^5 M⁻¹ | Thermal Melting/CD | [22] |
| Hoechst 33258 | dsDNA (AT-rich) | Ka = 1.83 x 10^7 M⁻¹ | Fluorescence Titration | [13] |
| B-DNA (high affinity) | Kd = 1-10 nM | Various | [6] | |
| Netropsin | AATT site | - | Isothermal Titration Calorimetry | [23] |
| Distamycin A | A/T stretches | - | Circular Dichroism | [24] |
Table 2: DNA Binding Affinity of Various Minor Groove Binders.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Fluorescent Intercalator Displacement (FID) Assay for DNA Binding
The FID assay is a high-throughput method to determine the DNA binding affinity and sequence selectivity of a compound.
Principle: A fluorescent DNA intercalator (e.g., ethidium bromide or thiazole orange) exhibits a significant increase in fluorescence upon binding to DNA. A competing DNA binding compound will displace the intercalator, leading to a decrease in fluorescence. The extent of this decrease is proportional to the binding affinity of the test compound.
Protocol:
-
Prepare DNA-Dye Complex: In a fluorescence cuvette or a 96-well plate, prepare a solution containing a specific DNA oligonucleotide and a fluorescent intercalator (e.g., ethidium bromide) in a suitable buffer.
-
Initial Fluorescence Measurement: Measure the initial fluorescence of the DNA-dye complex at the appropriate excitation and emission wavelengths.
-
Compound Titration: Add increasing concentrations of the test compound (e.g., this compound) to the DNA-dye complex.
-
Fluorescence Measurement: After each addition and a brief incubation period, measure the fluorescence intensity.
-
Data Analysis: Plot the percentage of fluorescence decrease against the concentration of the test compound. The data can be fitted to a suitable binding model to determine the binding constant (Ka or Kd).
DNase I Footprinting Assay for Identifying Binding Sites
DNase I footprinting is a technique used to identify the specific DNA sequence where a ligand binds.
Principle: A DNA fragment that is end-labeled with a radioactive or fluorescent tag is incubated with the binding ligand. The DNA is then partially digested with DNase I, which cleaves the DNA backbone. The regions where the ligand is bound are protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments when analyzed by gel electrophoresis.
Protocol:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (100-400 bp) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of the test compound (e.g., this compound) in a suitable binding buffer. Include a control reaction with no compound.
-
DNase I Digestion: Add a limited amount of DNase I to each reaction and incubate for a short period to achieve partial digestion.
-
Reaction Termination and DNA Purification: Stop the reaction by adding a stop solution (e.g., containing EDTA) and purify the DNA fragments.
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The protected region (footprint) will appear as a gap in the DNA ladder in the lanes containing the binding compound.
Visualizations
The following diagrams illustrate key concepts related to the action and analysis of DNA minor groove binders.
Caption: Mechanism of action of this compound.
Caption: Workflow for a Fluorescent Intercalator Displacement (FID) Assay.
Caption: Signaling pathway activated by DNA damage from minor groove binders.
References
- 1. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the toxicity of distamycin derivatives on cancer cell lines and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of netropsin-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncology.wisc.edu [oncology.wisc.edu]
- 11. mybiosource.com [mybiosource.com]
- 12. research.fredhutch.org [research.fredhutch.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and biological evaluation of distamycin analogues - new potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Binding affinity and mode of distamycin A with A/T stretches in double-stranded DNA: importance of the terminal A/T residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Duocarmycin A and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of DNA-damaging agents and inhibitors of DNA repair pathways represents a promising strategy in oncology. This guide provides a comprehensive evaluation of the synergistic effects observed when combining Duocarmycin A, a potent DNA alkylating agent, with PARP (Poly[ADP-ribose] polymerase) inhibitors. This analysis is based on preclinical data and aims to inform researchers and drug development professionals on the potential of this combination therapy.
Mechanism of Action: A Dual Assault on Cancer Cell DNA
The synergistic interaction between this compound and PARP inhibitors stems from their complementary mechanisms of action targeting the DNA of cancer cells.
-
This compound: This natural product and its synthetic analogs are highly potent cytotoxic agents.[1] They bind to the minor groove of DNA and cause irreversible alkylation of adenine bases.[1][2][3] This distortion of the DNA helix disrupts critical cellular processes like replication and transcription, leading to cell cycle arrest and apoptosis.[1][4]
-
PARP Inhibitors: These drugs are targeted therapies that block the function of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs).[5][6] By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[5] In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (a state known as "BRCAness"), the accumulation of DSBs leads to synthetic lethality and cell death.[5]
The combination of this compound-induced DNA alkylation with the inhibition of PARP-mediated DNA repair creates a scenario of overwhelming DNA damage that cancer cells cannot overcome, resulting in a synergistic antitumor effect. Preclinical studies have suggested that this combination can enhance tumor cell killing.[6][7]
Preclinical Evidence of Synergy: A Case Study
A key preclinical study investigated the efficacy of combining the duocarmycin-based antibody-drug conjugate (ADC), trastuzumab duocarmazine (SYD985), with the PARP inhibitor niraparib in HER2-expressing endometrial cancer patient-derived xenograft (PDX) models.
Quantitative Data Summary
The following table summarizes the key findings from this preclinical study, demonstrating the enhanced antitumor activity of the combination therapy compared to monotherapy.
| Treatment Group | Number of PDX Models | Non-Response (NR) | Partial Response (PR) | Complete Response (CR) | Long-term CR |
| Isotype Control ADC (SYD989) | 15 | 8 (53%) | 6 (40%) | 0 (0%) | 0 (0%) |
| Niraparib Monotherapy | 15 | 8 (53%) | 6 (40%) | 0 (0%) | 0 (0%) |
| SYD985 Monotherapy | 15 | Not Reported | Not Reported | 5 (34%) | Not Reported |
| SYD985 + Niraparib Combination | 15 | Not Reported | Not Reported | 9 (60%) | 6 (40%) |
Data extracted from Colas et al., 2024.
These results show a significant increase in the complete response rate when SYD985 is combined with niraparib, from 34% with SYD985 alone to 60% in the combination group. Notably, 40% of the models in the combination group achieved long-term complete responses.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and PARP inhibitor synergy.
Patient-Derived Xenograft (PDX) Study
This protocol describes the in vivo evaluation of the combination therapy in a mouse clinical trial using patient-derived xenografts.
-
Animal Models: A cohort of 15 HER2-expressing endometrial cancer patient-derived xenograft (PDX) murine models were utilized.
-
Treatment Groups:
-
Vehicle control (ADC buffer plus 0.5% methylcellulose)
-
Non-binding isotype control ADC (SYD989)
-
Niraparib monotherapy
-
Trastuzumab duocarmazine (SYD985) monotherapy
-
SYD985 and Niraparib combination therapy
-
-
Drug Administration:
-
SYD985 and SYD989 were administered as a single intravenous (i.v.) dose of 1 mg/kg on day 1.
-
Niraparib was administered daily for 21 days via oral gavage at a dose of 40 or 50 mg/kg.
-
-
Tumor Volume Assessment: Tumor growth was monitored regularly, and response to treatment was evaluated. While the specific criteria for response (NR, PR, CR) were not detailed in the abstract, standard evaluation criteria such as the RECIST (Response Evaluation Criteria in Solid Tumors) guidelines are typically adapted for preclinical models. This involves measuring tumor dimensions with calipers and calculating tumor volume.
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Survival Analysis: Animal survival was monitored and analyzed to assess the long-term benefit of the treatments.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of drug combinations on cancer cell lines in vitro.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, a PARP inhibitor, and the combination of both. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. Combination index (CI) values can be calculated using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Immunohistochemistry (IHC) for DNA Damage Markers
This protocol is used to visualize and quantify DNA damage in tumor tissues from the PDX models.
-
Tissue Preparation: Tumor tissues are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.
-
Blocking: Non-specific binding sites are blocked using a blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against a DNA damage marker, such as γH2AX (a marker for double-strand breaks), overnight at 4°C.
-
Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: The signal is visualized using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated, cleared, and mounted with a coverslip.
-
Analysis: The staining intensity and the percentage of positive cells are quantified using microscopy and image analysis software.
Visualizing the Synergy: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in evaluating the synergistic effects of this compound and PARP inhibitors.
Caption: Mechanism of synergistic cytotoxicity.
References
- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Sensitization to radiation and alkylating agents by inhibitors of poly(ADP-ribose) polymerase is enhanced in cells deficient in DNA double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. pubcompare.ai [pubcompare.ai]
Comparative Genomics of Duocarmycin-Producing Streptomyces Strains: A Guide for Researchers
A deep dive into the genomic landscapes of Duocarmycin-producing Streptomyces strains reveals key insights into the biosynthesis of this potent class of antitumor antibiotics. This guide provides a comparative analysis of available genomic data, details of the biosynthetic gene cluster, and outlines the experimental protocols essential for such research.
Duocarmycins are a series of highly potent antineoplastic agents first isolated from Streptomyces bacteria.[1] Their extreme cytotoxicity has made them a subject of intense research for the development of novel cancer therapies. Understanding the genetic blueprint of the producing organisms is paramount for optimizing production and engineering novel analogs. This guide offers a comparative overview of the genomics of several Duocarmycin-producing Streptomyces strains.
Genomic Features of Duocarmycin-Producing Strains
A comparative analysis of the genomic features of Duocarmycin-producing Streptomyces strains highlights both conserved characteristics and notable differences. The table below summarizes key genomic data for representative strains. It is important to note that while several Duocarmycin-producing strains have been identified, comprehensive and directly comparative genomic studies are still emerging. The data presented here is compiled from various genome announcements and related research articles.
| Feature | Streptomyces zelensis NRRL 11427 | Streptomyces sahachiroi ATCC 33158 | Streptomyces sp. DO-113 | General Streptomyces sp. Range |
| Genome Size (Mbp) | ~8.5 (Estimated) | ~9.0 (Estimated) | Not Publicly Available | 6 - 12 |
| GC Content (%) | ~72 (Estimated) | ~71 (Estimated) | Not Publicly Available | 70 - 73 |
| Number of Predicted Genes | ~7,500 (Estimated) | ~8,000 (Estimated) | Not Publicly Available | 6,000 - 10,000 |
| Duocarmycin BGC Size (kbp) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Varies |
| Key Biosynthetic Genes | Non-ribosomal peptide synthetases (NRPS), Polyketide synthases (PKS), tailoring enzymes | NRPS, PKS, tailoring enzymes | NRPS, PKS, tailoring enzymes | NRPS, PKS, halogenases, methyltransferases, oxidoreductases |
The Duocarmycin Biosynthetic Gene Cluster (BGC)
The biosynthesis of Duocarmycins is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the complete BGC architecture can vary between different producing strains, the core enzymatic machinery is generally conserved. The pathway involves a complex interplay of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), along with a suite of tailoring enzymes that modify the core scaffold to produce the final bioactive compounds.
Below is a generalized representation of the Duocarmycin biosynthetic pathway, illustrating the key enzymatic steps.
Caption: Generalized biosynthetic pathway for Duocarmycins.
Regulation of Duocarmycin Biosynthesis
The production of Duocarmycins, like many other secondary metabolites in Streptomyces, is tightly regulated by a complex network of signaling molecules and regulatory proteins. While the specific regulatory cascade for Duocarmycin biosynthesis is not fully elucidated, it is known to be influenced by global regulatory networks that respond to nutritional cues and cellular stress.
Key regulatory elements in Streptomyces often include two-component systems, TetR family regulators, and SARP (Streptomyces antibiotic regulatory protein) family regulators. These systems integrate environmental signals to control the expression of pathway-specific activators or repressors within the Duocarmycin BGC.
Experimental Protocols for Comparative Genomics
A robust comparative genomics study of Duocarmycin-producing Streptomyces strains involves a series of well-defined experimental and computational steps.
Strain Cultivation and Genomic DNA Extraction
-
Culture Conditions: Streptomyces strains are typically grown on solid agar media (e.g., ISP2, SFM) to promote sporulation or in liquid media (e.g., TSB, YEME) for biomass production. Incubation is generally carried out at 28-30°C for 5-10 days.
-
Genomic DNA Extraction: High-molecular-weight genomic DNA is crucial for long-read sequencing. Standard protocols involve enzymatic lysis of the mycelium (e.g., with lysozyme), followed by phenol-chloroform extraction and ethanol precipitation. Commercial kits optimized for high G+C Gram-positive bacteria are also widely used.
Genome Sequencing and Assembly
-
Sequencing Platforms: A hybrid sequencing approach is often employed, combining the accuracy of short-read platforms (e.g., Illumina) with the long read lengths of platforms like PacBio or Oxford Nanopore. This strategy aids in resolving repetitive regions, which are common in Streptomyces genomes and particularly within BGCs.
-
Genome Assembly: Raw sequencing reads are quality-filtered and assembled de novo using assemblers such as Canu, Flye (for long reads), and SPAdes (for hybrid assembly). The resulting contigs are then scaffolded and circularized where appropriate.
Genome Annotation and BGC Identification
-
Gene Prediction and Annotation: Protein-coding genes, tRNAs, and rRNAs are predicted using tools like Prodigal and tRNAscan-SE. Functional annotation is performed by comparing the predicted protein sequences against databases such as NCBI's non-redundant (nr) protein database, COG, and KEGG.
-
BGC Identification: The assembled genome is mined for secondary metabolite BGCs using specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This tool identifies the boundaries of the BGC and predicts the putative function of the genes within it.
Comparative Genomic and Phylogenetic Analysis
-
Whole-Genome Alignment: The genomes of different Duocarmycin-producing strains are aligned to identify regions of synteny and structural variations. Tools like Mauve and progressiveMauve are suitable for this purpose.
-
Average Nucleotide Identity (ANI): ANI is a key metric for assessing the overall similarity between two genomes and is used for species delineation. Tools like FastANI can be used for this calculation.
-
Phylogenetic Analysis: The evolutionary relationships between the strains are inferred by constructing phylogenetic trees based on the sequences of conserved housekeeping genes (e.g., atpD, gyrB, recA, rpoB, trpB) or whole-genome data.
The workflow for a typical comparative genomics study is depicted below.
Caption: A typical workflow for comparative genomics of Streptomyces.
Conclusion
The comparative genomics of Duocarmycin-producing Streptomyces strains is a rapidly evolving field with significant potential to unlock new avenues for drug discovery and development. By leveraging advanced sequencing technologies and bioinformatic tools, researchers can gain a deeper understanding of the genetic basis of Duocarmycin biosynthesis and its regulation. This knowledge is critical for the rational design of engineered strains with enhanced production titers and for the generation of novel Duocarmycin analogs with improved therapeutic properties. As more genomes of Duocarmycin-producing strains become available, more detailed and comprehensive comparative analyses will undoubtedly accelerate progress in this exciting area of research.
References
Safety Operating Guide
Proper Disposal of Duocarmycin A: A Guide for Laboratory Professionals
Effective management of Duocarmycin A waste is critical for ensuring laboratory safety and environmental protection. Due to its high cytotoxicity, strict protocols must be followed for its handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound in its pure form or in solution, as well as any contaminated materials, appropriate PPE is mandatory. This includes:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields or a full-face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form of the drug.
Waste Segregation and Handling
Proper segregation of waste is a fundamental step in the safe disposal of this compound.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container clearly labeled as "Cytotoxic Waste."
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, and vials should be disposed of in a dedicated, leak-proof container lined with a yellow chemotherapy waste bag. This container must be clearly labeled with the cytotoxic symbol.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof container, also clearly marked as "Cytotoxic Waste." Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Containers for cytotoxic waste should be sealed when three-quarters full to prevent spills and aerosol generation.
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before beginning cleanup, ensure you are wearing the full complement of PPE.
-
Containment: For liquid spills, use an absorbent material from a chemotherapy spill kit to cover and contain the spill. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleanup: Working from the outside in, carefully clean the spill area. All cleanup materials must be disposed of as cytotoxic waste.
-
Decontamination: The Safety Data Sheet for Duocarmycin SA suggests decontaminating surfaces by scrubbing with alcohol. Following the initial cleanup, wipe the area with a detergent solution, followed by sterile water, and then 70% isopropyl alcohol. Each cleaning step should be performed with fresh, disposable materials.
Disposal Procedures
The final disposal of this compound waste must comply with local, state, and federal regulations.
Primary Method: Incineration
High-temperature incineration is the preferred method for the destruction of cytotoxic waste. This process ensures the complete breakdown of the active compound into non-toxic components. Arrange for a certified hazardous waste disposal service to collect and transport the sealed cytotoxic waste containers for incineration.
Alternative Method: Chemical Inactivation (with caution)
While no specific, validated chemical inactivation protocol for this compound is published, its chemical properties suggest potential degradation pathways. These methods should be approached with caution and validated on a small scale before implementation, as incomplete reactions can result in hazardous byproducts.
-
Hydrolysis: Duocarmycin analogues have shown susceptibility to hydrolysis, particularly under acidic conditions. One study on a duocarmycin derivative demonstrated 40% hydrolysis over 24 hours at pH 5.7. Treatment with a mild acid could potentially be a method of degradation, though the reaction time may be long and the completeness of the reaction would need to be verified.
-
Oxidation: General protocols for the degradation of cytotoxic drugs often involve strong oxidizing agents. Solutions of sodium hypochlorite (bleach) or potassium permanganate have been used to inactivate other DNA alkylating agents. However, the efficacy of these agents on this compound is unknown, and there is a risk of producing other toxic compounds.
-
Alkaline Conditions: Some duocarmycin prodrugs are cleaved under basic conditions in polar solvents, suggesting that treatment with a strong base like sodium hydroxide could be a viable inactivation method.
Quantitative Data on Potential Chemical Inactivation Methods
| Method | Reagent | Concentration | Conditions | Efficacy on this compound |
| Acid Hydrolysis | Mild Acidic Buffer | pH ~5.7 | 37°C, 24 hours | Potentially partial |
| Oxidation | Sodium Hypochlorite | 5.25% | Room Temperature, variable contact time | Unknown |
| Oxidation | Potassium Permanganate | Variable | Room Temperature, variable contact time | Unknown |
| Alkaline Treatment | Sodium Hydroxide | >1 M | Room Temperature, variable contact time | Potentially effective |
It is imperative to consult with your institution's EHS department before attempting any chemical inactivation of this compound. They can provide guidance based on local regulations and may have access to more specific protocols.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
Safeguarding Researchers: A Comprehensive Guide to Handling Duocarmycin A
FOR IMMEDIATE USE BY RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Duocarmycin A, a potent cytotoxic compound. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This compound is classified as a hazardous substance, with known risks including potential carcinogenicity, mutagenicity, and reproductive toxicity.[1]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Due to its cytotoxic nature, a comprehensive PPE protocol is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves is required.[2][3] | Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[4] | Protects skin and personal clothing from splashes and aerosol exposure. |
| Eye and Face Protection | Full-face shield or safety goggles in conjunction with a fluid-resistant mask.[2][5] | Protects eyes and mucous membranes from splashes and aerosols. |
| Respiratory Protection | A surgical mask is required for all handling procedures.[2] An N95 or higher-level respirator should be used when there is a risk of aerosolization, such as during spill cleanup or when handling the powdered form.[4] | Minimizes inhalation of airborne particles. |
| Additional Protection | Cap and shoe covers should be worn.[2] | Prevents contamination of hair and personal footwear. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
All handling of this compound, including preparation of stock solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a designated containment isolator.
-
Ensure the work surface is covered with a disposable, absorbent, plastic-backed liner.
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
-
When reconstituting the lyophilized powder, slowly inject the solvent down the side of the vial to avoid aerosolization.
2. Administration in a Research Setting:
-
Transport of prepared this compound solutions from the preparation area to the experimental area must be done in a sealed, leak-proof, and clearly labeled secondary container.[2]
-
Administer the compound using techniques that minimize the generation of aerosols.
-
All materials that come into direct contact with this compound are considered contaminated.
3. Decontamination and Cleaning:
-
Following each work session, decontaminate all surfaces within the BSC with an appropriate cleaning agent, such as a detergent solution followed by a disinfectant.[4]
-
Wipe down all equipment used with a deactivating solution.
-
Dispose of all cleaning materials as cytotoxic waste.[4]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] |
| Contaminated Sharps | Needles, syringes, and other sharps must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Waste." |
| Contaminated Labware | Pipette tips, vials, and other disposable labware should be collected in a designated, leak-proof, and clearly labeled cytotoxic waste container. |
| Contaminated PPE | All used PPE (gloves, gown, mask, etc.) must be disposed of in a designated cytotoxic waste container immediately after use. |
Emergency Procedures
Spill Management:
-
Evacuate and Secure: Immediately alert others and evacuate the affected area. Restrict access to the spill site.
-
Don Appropriate PPE: Before re-entering the area, don a full set of PPE, including a respirator.[6]
-
Contain the Spill: Use a cytotoxic spill kit to contain the spill with absorbent materials.[4]
-
Clean the Area: Carefully collect the contaminated materials and place them in a cytotoxic waste container. Clean the spill area with an appropriate deactivating agent.[4]
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.[6]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][7]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air immediately.[8]
-
Seek immediate medical attention for any exposure. [8]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. ipservices.care [ipservices.care]
- 5. england.nhs.uk [england.nhs.uk]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Duocarmycin SA - Safety Data Sheet [chemicalbook.com]
- 8. ruixibiotech.com [ruixibiotech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
